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  • Product: TGN 255(sodium salt)
  • CAS: 871575-98-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of TGN 255 (Sodium Salt) as a Direct Thrombin Inhibitor

This guide provides a comprehensive technical overview of the mechanism of action for TGN 255, a novel, potent, and reversible direct thrombin inhibitor (DTI).[1] The content herein is structured to provide researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the mechanism of action for TGN 255, a novel, potent, and reversible direct thrombin inhibitor (DTI).[1] The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of TGN 255's interaction with thrombin, supported by detailed experimental protocols for its characterization.

Introduction: The Central Role of Thrombin and the Rationale for Direct Inhibition

Thrombin is a serine protease that functions as the central effector enzyme in the coagulation cascade.[2][3] Upon vascular injury, its zymogen precursor, prothrombin, is converted to active α-thrombin, which then orchestrates thrombus formation through several key actions:

  • Fibrin Formation: Thrombin cleaves fibrinogen to fibrin, which polymerizes to form the structural meshwork of a blood clot.

  • Platelet Activation: It is a potent activator of platelets, further promoting aggregation at the site of injury.

  • Amplification of Coagulation: Thrombin activates upstream clotting factors, including Factors V, VIII, and XI, creating a positive feedback loop that accelerates its own generation.[4]

Given its pivotal role, thrombin is a prime target for anticoagulant therapies.[5][6] Direct thrombin inhibitors (DTIs) offer a distinct advantage over traditional anticoagulants like heparin. Unlike heparin, which requires antithrombin as a cofactor, DTIs bind directly to thrombin, inhibiting both free and clot-bound enzyme.[7][8] This leads to a more predictable anticoagulant response, as DTIs are not neutralized by proteins like platelet factor 4.[7] TGN 255 has been developed as an intravenous anticoagulant to capitalize on these advantages.[1]

Section 1: Core Mechanism of TGN 255 Action

Principle of Inhibition: Direct, Reversible, and Active-Site Directed

TGN 255 is a sodium salt prodrug that is rapidly hydrolyzed in vivo to its active form, TRI 50c.[1] The core mechanism of TRI 50c is the direct, reversible inhibition of thrombin. It interacts specifically with the catalytic triad (the active site) of the serine protease.[1][9] This binding event physically obstructs the active site, preventing thrombin from accessing and cleaving its natural substrates, most notably fibrinogen.

Molecular Interaction with Thrombin

Thrombin's active site is located within a deep, canyon-like cleft.[10] The specificity of thrombin is largely dictated by interactions with residues within this cleft. For a small molecule inhibitor like TRI 50c, achieving high potency involves forming strong interactions with key subsites:

  • S1 Specificity Pocket: A deep, hydrophobic pocket that accommodates the side chain of the substrate's P1 residue (typically Arginine or Lysine).

  • Catalytic Triad: Comprising residues His57, Asp102, and Ser195, this triad is essential for the proteolytic cleavage of substrates.[10] TRI 50c directly engages this site.

  • Anion-Binding Exosites: While TRI 50c primarily targets the active site, other DTIs can also interact with exosite 1 (the fibrinogen recognition site) or exosite 2 (the heparin-binding site), which can further modulate inhibitory activity.[2]

The potency of TGN 255 is underscored by its low inhibition constant (Ki) of 9 nM, indicating a high-affinity interaction with thrombin's active site.[1]

Visualization of TGN 255's Site of Action

The following diagram illustrates the coagulation cascade and highlights the central position of thrombin, the target of TGN 255.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_common Common Pathway XII XII XIIa XIIa XI XI XIa XIa IX IX IXa IXa Xa_gen X -> Xa IXa->Xa_gen TF TF VIIa_TF VIIa_TF TF->VIIa_TF Prothrombin Prothrombin Thrombin Thrombin Fibrin Fibrin Platelet_Activation Platelet_Activation Factor_XIII_Activation XIII -> XIIIa Fibrinogen Fibrinogen TGN255 TGN 255 (TRI 50c) TGN255->Thrombin

Caption: The coagulation cascade, illustrating TGN 255's direct inhibition of Thrombin.

Section 2: In Vitro Characterization Workflow

To rigorously define the mechanism of a novel DTI like TGN 255, a multi-assay workflow is essential. This workflow quantifies inhibitory potency, determines the mode of inhibition, and assesses anticoagulant effects in a biologically relevant matrix (plasma).

Experimental Workflow Diagram

Workflow cluster_potency Potency & Kinetics cluster_function Functional Anticoagulation cluster_output Data Output A Thrombin Inhibition Assay (Chromogenic) B Enzyme Kinetic Studies (Michaelis-Menten) A->B C aPTT Assay A->C Defines Biochemical Potency F IC50 Value A->F D PT Assay G Ki Value & Inhibition Mode B->G H Clotting Time (seconds) C->H E Thrombin Time (TT) Assay D->H E->H

Caption: Workflow for the in vitro characterization of TGN 255.

Step-by-Step Experimental Protocols
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of TRI 50c, the active form of TGN 255.

  • Causality: This assay directly measures the inhibition of thrombin's enzymatic activity in a purified system, providing a clear measure of potency independent of other plasma factors.[11] The use of a chromogenic substrate specific for thrombin ensures high specificity.[12]

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of human α-thrombin (e.g., 100 nM) in a suitable buffer (e.g., Tris-buffered saline with 0.1% BSA).

      • Prepare a stock solution of a thrombin-specific chromogenic substrate (e.g., S-2238) as per the manufacturer's instructions.

      • Prepare a serial dilution of TRI 50c in the assay buffer, covering a range expected to span the IC50 (e.g., 0.1 nM to 1 µM).

    • Assay Procedure (96-well plate format):

      • To each well, add 20 µL of the appropriate TRI 50c dilution or vehicle control.

      • Add 60 µL of assay buffer.

      • Add 10 µL of human α-thrombin solution to each well to initiate the pre-incubation. Incubate for 10 minutes at 37°C.

      • Initiate the reaction by adding 10 µL of the chromogenic substrate to each well.

    • Data Acquisition:

      • Immediately place the plate in a microplate reader pre-warmed to 37°C.

      • Measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes. The rate of color development is proportional to thrombin activity.

    • Data Analysis:

      • Calculate the initial reaction velocity (V) for each concentration of TRI 50c.

      • Normalize the velocities to the vehicle control (defined as 100% activity).

      • Plot the percent inhibition versus the logarithm of the TRI 50c concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Objective: To assess the anticoagulant activity of TGN 255 in human plasma, a more physiologically relevant environment.

  • Causality: Plasma contains numerous coagulation factors, inhibitors, and binding proteins.[13] These assays measure the global effect of an inhibitor on the clotting cascade, providing crucial translational data.[14][15] TGN 255 is expected to prolong these clotting times.[1]

  • Methodology:

    A. Sample Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Prepare platelet-poor plasma (PPP) by double centrifugation (e.g., 15 minutes at 1500 x g, then transfer plasma and spin again).[16]

    • Spike the PPP with varying concentrations of TGN 255 or a vehicle control.

    B. Activated Partial Thromboplastin Time (aPTT) Assay:

    • Principle: Measures the integrity of the intrinsic and common coagulation pathways.[17]

    • Procedure:

      • Pre-warm 100 µL of spiked plasma to 37°C for 1 minute in a coagulometer cuvette.[18]

      • Add 100 µL of pre-warmed aPTT reagent (containing a contact activator like silica and phospholipids).[17]

      • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.[18]

      • Initiate clotting by adding 100 µL of pre-warmed calcium chloride (CaCl2, ~25 mM).[17]

      • The coagulometer records the time in seconds until a fibrin clot is detected.[19]

    C. Prothrombin Time (PT) Assay:

    • Principle: Measures the integrity of the extrinsic and common pathways.[20][21]

    • Procedure:

      • Pre-warm 100 µL of spiked plasma to 37°C.

      • Initiate clotting by adding 200 µL of pre-warmed PT reagent (thromboplastin, containing tissue factor and calcium).[19][22][23]

      • The coagulometer records the time in seconds until clot formation.

Section 3: Quantitative Data & Interpretation

The results from the described assays provide a quantitative profile of TGN 255's mechanism of action.

Summary of Expected Quantitative Data for TGN 255
ParameterAssayExpected ResultSignificance
IC50 Thrombin Inhibition (Chromogenic)Low nM rangeMeasures direct, high-potency inhibition of the target enzyme.
Ki Enzyme Kinetics~9 nM[1]Defines the intrinsic binding affinity for thrombin.
Mode of Inhibition Enzyme KineticsCompetitive/ReversibleIndicates direct competition with substrate at the active site.
aPTT Plasma ClottingDose-dependent prolongation[1]Confirms functional anticoagulation via the intrinsic/common pathways.
PT Plasma ClottingDose-dependent prolongationConfirms functional anticoagulation via the extrinsic/common pathways.
Thrombin Time Plasma ClottingStrong, dose-dependent prolongation[1]Highly sensitive measure of direct thrombin inhibition.
Interpreting the Results

A potent, low-nanomolar IC50 and Ki value from purified enzyme assays confirms that TGN 255 is a high-affinity inhibitor that acts directly on thrombin. The demonstration of a competitive inhibition pattern would further validate that it functions by occluding the active site.

The dose-dependent prolongation of plasma clotting times—aPTT, PT, and especially Thrombin Time—is the critical link between the biochemical mechanism and the desired pharmacological effect.[1] Because thrombin is the final common enzyme for both the intrinsic (measured by aPTT) and extrinsic (measured by PT) pathways, a direct inhibitor is expected to prolong both.[14][24] The Thrombin Time assay, which directly adds thrombin to plasma, is particularly sensitive to DTIs and serves as a robust confirmation of the mechanism in a biological matrix.[15]

Conclusion

The mechanism of action of TGN 255 (sodium salt) is characterized by the potent, direct, and reversible inhibition of thrombin's active site by its active form, TRI 50c. This high-affinity interaction prevents thrombin from cleaving fibrinogen and amplifying coagulation, resulting in a powerful anticoagulant effect. This core mechanism is substantiated through a combination of biochemical assays that determine inhibitory potency (IC50, Ki) and plasma-based functional assays (aPTT, PT) that confirm its efficacy in a physiological context. The predictable pharmacodynamic profile stemming from this direct mechanism positions TGN 255 as a promising intravenous anticoagulant.[1]

References

  • Vertex AI Search. Screening Tests in Haemostasis: The Prothrombin Time [PT].
  • PubMed. The importance of enzyme inhibition kinetics for the effect of thrombin inhibitors in a rat model of arterial thrombosis.
  • LearnHaem. Prothrombin Time (PT) - LearnHaem | Haematology Made Simple. Published November 19, 2022.
  • Thieme E-Books & E-Journals. The Importance of Enzyme Inhibition Kinetics for the Effect of Thrombin Inhibitors in a Rat Model of Arterial Thrombosis.
  • PubMed. An overview of the structure and function of thrombin. Published April 15, 2006.
  • PubMed. Prothrombin time/international normalized ratio.
  • Ovid. An Overview of the Structure and Function of Thrombin.
  • Clinical Laboratory International. Direct thrombin inhibitor assays. Published August 26, 2020.
  • PMC. Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair.
  • PMC. The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors.
  • Vertex AI Search. Screening Tests in Haemostasis: The APTT.
  • PLOS One. Structure and Behavior of Human α-Thrombin upon Ligand Recognition: Thermodynamic and Molecular Dynamics Studies. Published September 14, 2011.
  • Atlas Medical. Prothrombin Time (PT) (LIQUID REAGENT).
  • ECAT Foundation. Activated Partial Thromboplastin Time (APTT) Testing.
  • University of Iowa Hospitals & Clinics. Activated Partial Thromboplastin Time (aPTT). Published September 10, 2025.
  • ACS Publications. The Discovery of a Novel Anticoagulant Mechanism: Factor XI Activation Inhibitors. Published August 14, 2025.
  • PMC. Thrombin.
  • Cleveland Clinic. Prothrombin Time (PT/INR) Test. Published May 1, 2024.
  • Oxford Academic. Measuring Direct Thrombin Inhibitors With Routine and Dedicated Coagulation Assays. Published October 1, 2012.
  • AGAPPE. APTT-THROMBOPAK.pdf.
  • ResearchGate. Figure 2 Structural features of thrombin.
  • PubMed. Methods for the monitoring of direct thrombin inhibitors. Published October 15, 2002.
  • PubMed. The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors. Published July 5, 2025.
  • PMC. Characteristics of Novel Anticoagulants versus Vitamin K Antagonists in the Ventricular Mural Thrombus. Published March 2, 2023.
  • American Society of Hematology. The kinetics of inhibition of thrombin by antithrombin in the presence of components of the hemostatic system. Published November 1, 1985.
  • Sheffield Teaching Hospitals NHS Foundation Trust. Direct Thrombin Inhibitor Monitoring.
  • The Japanese Society on Thrombosis and Hemostasis. 活性化部分トロンボプラスチン時間(APTT). Published May 12, 2025.
  • ResearchGate. Characteristics of novel anticoagulants.
  • PMC. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro.
  • PubMed. Pharmacodynamic and efficacy profile of TGN 255, a novel direct thrombin inhibitor, in canine cardiopulmonary bypass and simulated mitral valve repair. Published June 15, 2008.
  • PMC. In Silico Design of Novel Anticoagulant Peptides targeting Blood Coagulation Factor VIIa.
  • U.S. Pharmacist. Assessing Novel Oral Anticoagulants. Published February 16, 2018.
  • Wikipedia. Discovery and development of direct thrombin inhibitors.
  • PubMed. The mechanism of action of thrombin inhibitors. Published December 15, 2000.
  • AccessPharmacy. Direct Thrombin Inhibitors.

Sources

Exploratory

Flovagatran Sodium (TGN-255): Chemical Structure, Pharmacodynamics, and Experimental Applications in Direct Thrombin Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The development of direct thrombin inhibitors (DTIs) represents a critical evolution in anticoagulant therapy, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The development of direct thrombin inhibitors (DTIs) represents a critical evolution in anticoagulant therapy, specifically designed to bypass the limitations of unfractionated heparin—most notably, the risk of heparin-induced thrombocytopenia (HIT) and the inability to inhibit clot-bound thrombin. Flovagatran sodium (TGN-255) is a potent, reversible, low-molecular-weight synthetic DTI[1]. By directly targeting the catalytic triad of thrombin (Factor IIa), flovagatran provides predictable, rapid-onset anticoagulation that is highly correlated with its plasma concentrations, making it a highly valuable compound in the research of arterial and venous thrombosis, hemodialysis, and cardiopulmonary bypass (CPB)[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the causality behind flovagatran’s chemical architecture, its pharmacodynamic behavior, and the self-validating experimental protocols required to evaluate it in preclinical models.

Chemical Architecture and Physicochemical Properties

Flovagatran sodium is uniquely engineered to mimic the natural substrate of thrombin while introducing a "warhead" that halts enzymatic cleavage. The molecule, chemically known as 2(R)-[N-(Benzyloxycarbonyl)-D-phenylalanyl-L-prolylamino]-4-methoxybutylboronic acid sodium salt, consists of three highly optimized structural domains[1][2]:

  • The Boronic Acid Warhead: Unlike traditional competitive inhibitors, the boronic acid moiety acts as a transition-state analog. It forms a reversible, covalent tetrahedral boronate ester with the active-site serine (Ser195) of thrombin.

  • The Peptidomimetic Backbone (D-Phe-Pro): This sequence mimics the P2-P3 recognition site of thrombin’s natural substrates (like fibrinogen). The D-phenylalanine and L-proline residues ensure high binding affinity and strict selectivity for thrombin over other serine proteases.

  • The Sodium Salt Formulation: The free acid form of flovagatran (TRI 50c) has limited aqueous solubility. Formulating the drug as a sodium salt significantly enhances its solubility profile, allowing for stable intravenous (IV) bolus and continuous infusion administration[1][3].

Table 1: Physicochemical Properties of Flovagatran Sodium
PropertySpecification
Compound Name Flovagatran sodium (Synonym: TGN-255)
Chemical Formula C₂₇H₃₅BN₃NaO₇ (Sodium Salt) / C₂₇H₃₆BN₃O₇ (Free Acid)
Molecular Weight 547.38 g/mol (Sodium Salt) / 525.40 g/mol (Free Acid)
Binding Affinity (Kᵢ) 9 nM
Primary Target Thrombin (Factor IIa)
Active Metabolite Rapidly hydrolyzed in vivo to TRI 50c (Free acid form)

Mechanism of Action: The Boronic Acid Advantage

Thrombin is the terminal enzyme of the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands and activating platelets[1]. Flovagatran intervenes at this critical juncture. Because it is a direct inhibitor, it does not require a cofactor (unlike heparin, which requires antithrombin III). Furthermore, its low molecular weight allows it to access and inhibit both free and fibrin-bound thrombin[1][3].

Pathway FactorXa Factor Xa / Va Complex Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Flovagatran Flovagatran (TGN 255) [Boronic Acid Warhead] Flovagatran->Thrombin Direct Reversible Inhibition (Ki = 9 nM)

Fig 1. Coagulation cascade highlighting the direct reversible inhibition of Thrombin by Flovagatran.

Preclinical Efficacy and Pharmacodynamic Profiling

To translate flovagatran from the bench to clinical viability, rigorous in vivo profiling was conducted, particularly in canine cardiopulmonary bypass (CPB) models[3]. The goal of these studies was to identify a dosing regimen that prolonged pharmacodynamic (PD) markers—such as Activated Clotting Time (ACT) and Thrombin Time (TT)—without causing paradoxical clotting or severe hemorrhagic events.

During Phase 2 dose-ranging studies, an aggressive regimen (5.0 mg/kg bolus + 20 mg/kg/h) led to plasma concentrations of ~33 μg/mL. This oversaturated the system, leading to ACT values >1000 seconds and paradoxical clot formation on venous socks[3][4]. By utilizing a step-down approach, researchers identified an optimal therapeutic window.

Table 2: Dose-Ranging Pharmacodynamic Response in Canine CPB Models[3][4]
Dosing Regimen (IV)Peak Plasma Conc. (TRI 50c)ACT ResponseClinical Observation
5.0 mg/kg bolus + 20 mg/kg/h ~33 μg/mL>1000 seconds (Oversaturated)Hemorrhagic effects, paradoxical clot formation
2.5 mg/kg bolus + 10 mg/kg/h 10–23 μg/mL~480 seconds (Targeted)Excellent anticoagulation, minimal postoperative blood loss
1.0 mg/kg bolus + 4 mg/kg/h <10 μg/mLSub-therapeuticInadequate suppression of thrombin generation

Note: The optimized 2.5 mg/kg regimen demonstrated a rapid clearance profile (t₁/₂ ~1.6 hours), allowing for safe termination of anticoagulation post-surgery[3].

Standardized Experimental Methodologies

For researchers evaluating flovagatran in novel therapeutic contexts, experimental reproducibility is paramount. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: In Vitro Chromogenic Assay for Thrombin Inhibition (Kᵢ Determination)

This assay leverages the ability of thrombin to cleave a synthetic chromogenic substrate (S-2238), releasing p-nitroaniline (pNA), which is measured spectrophotometrically.

Workflow Prep 1. Reagent Prep Flovagatran + Thrombin Incubation 2. Incubation 37°C, 10-15 min Prep->Incubation Substrate 3. Substrate Addition Chromogenic (S-2238) Incubation->Substrate Read 4. Absorbance Read 405 nm Microplate Substrate->Read Analysis 5. Data Analysis Calculate IC50 / Ki Read->Analysis

Fig 2. Step-by-step in vitro chromogenic assay workflow for determining Flovagatran Ki values.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute Flovagatran sodium in DMSO to create a 10 mM stock. Dilute serially in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4) to yield final well concentrations ranging from 0.1 nM to 1000 nM. Control: Use Argatroban as a positive control DTI.

  • Enzyme Addition: Add human α-thrombin to the inhibitor dilutions in a 96-well microplate to achieve a final enzyme concentration of ~0.5 nM.

  • Equilibration: Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes. Causality: This incubation is critical to allow the slow-binding boronic acid moiety to form the reversible tetrahedral intermediate with Ser195.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) at a final concentration of 100 μM.

  • Kinetic Reading & Analysis: Measure absorbance continuously at 405 nm for 10 minutes. Calculate initial velocities and determine the Kᵢ using non-linear regression (Morrison equation for tight-binding inhibitors).

Protocol 2: In Vivo Pharmacodynamic Monitoring (Canine CPB Model)

To evaluate systemic anticoagulation, real-time point-of-care monitoring must be correlated with analytical plasma quantification[3].

Step-by-Step Methodology:

  • Baseline Establishment: Draw baseline blood samples prior to drug administration to establish individual baseline ACT, TT, and aPTT values.

  • Drug Administration: Administer Flovagatran sodium via a central venous catheter as a 2.5 mg/kg bolus, immediately followed by a continuous infusion of 10 mg/kg/h.

  • Serial Sampling: Draw blood samples at 15, 30, 60, and 90 minutes post-initiation. Immediately test whole blood ACT using a point-of-care coagulation monitor. Validation: ACT should elevate to ~480 seconds; values >1000 seconds indicate toxic oversaturation.

  • Plasma Separation & LC-MS/MS: Centrifuge remaining blood to isolate plasma. Store at -80°C for subsequent quantification of the active metabolite (TRI 50c) via LC-MS/MS to ensure plasma concentrations remain within the 10–23 μg/mL therapeutic window.

Synthetic Pathway Overview

The chemical synthesis of flovagatran sodium is an elegant multi-step process designed to protect the highly reactive boronic acid group until the final salt conversion[1]:

  • Grignard Formation: 3-Methoxypropyl chloride is converted to a Grignard reagent using Magnesium in THF.

  • Boronation: The Grignard reagent is reacted with trimethyl borate and quenched with aqueous sulfuric acid to yield the boronic acid intermediate.

  • Peptide Coupling: Following esterification and epimerization, the intermediate is coupled with the Cbz-protected D-Phe-Pro dipeptide sequence.

  • Salt Conversion: Acidic hydrolysis yields the free boronic acid (TRI 50c), which is finally treated with sodium hydroxide in an acetonitrile/water matrix to isolate the highly soluble flovagatran sodium salt[1].

References

  • InvivoChem.Flovagatran | thrombin inhibitor | CAS# 871576-03-3. InvivoChem Product Catalog.
  • Wang, Y., Mealy, N., Serradell, N., Bolós, J., Rosa, E. (2007). Flovagatran Sodium. Drugs of the Future, 32(4): 310-314.
  • Nelson, D. A., Nelson, K. T., Miller, M. W., Dupe, R., Chahwala, S. B. (2008). Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair. Journal of Extra-Corporeal Technology, 40(2): 116–122.

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of TGN 255 (Flovagatran Sodium): A Comprehensive Technical Whitepaper

Executive Summary TGN 255 (Flovagatran sodium) represents a highly specialized class of synthetic, low-molecular-weight direct thrombin inhibitors (DTIs). Designed to overcome the limitations of indirect anticoagulants l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

TGN 255 (Flovagatran sodium) represents a highly specialized class of synthetic, low-molecular-weight direct thrombin inhibitors (DTIs). Designed to overcome the limitations of indirect anticoagulants like unfractionated heparin (UFH)—which rely on antithrombin III and cannot inhibit clot-bound thrombin—TGN 255 offers a highly predictable, reversible, and rapid-acting pharmacological profile. This whitepaper provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of TGN 255, detailing the mechanistic causality behind its clinical behavior and outlining robust experimental methodologies for its evaluation in translational models.

Molecular Architecture & Mechanism of Action (Pharmacodynamics)

TGN 255 is formulated as a sodium salt of a peptidic boronic acid derivative. Upon intravenous administration, the prodrug rapidly hydrolyzes into its active free-acid form, TRI 50c [1].

The Boronic Acid "Warhead"

The selection of a boronic acid moiety is a deliberate and critical structural design choice. Boronic acids act as electrophilic "warheads" that form a reversible, transition-state analogue complex with the nucleophilic oxygen of the active-site serine (Ser195) within thrombin's catalytic triad[2].

  • Causality of Reversibility: Unlike irreversible inhibitors that permanently covalently modify the enzyme, the boron-serine bond is highly dynamic. This results in a potent inhibition constant ( Ki​=9 nM ) while allowing for rapid dissociation once the free drug concentration in the plasma drops[1],[3].

  • Direct vs. Indirect Inhibition: Because TGN 255 binds directly to the active site, it effectively neutralizes both soluble and fibrin-bound thrombin, a critical advantage in preventing the propagation of existing thrombi[4].

MOA TGN TGN 255 (Sodium Salt) TRI TRI 50c (Active Boronic Acid) TGN->TRI Rapid Hydrolysis Thrombin Thrombin (Active Serine Protease) TRI->Thrombin Binds Active Site (Ki=9nM) Complex Reversible Thrombin-TRI 50c Complex (Catalytic Triad Blockade) Thrombin->Complex Inhibition Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes (if uninhibited) Complex->Fibrinogen Prevents Cleavage Fibrin Fibrin Clot Formation Fibrinogen->Fibrin Cleavage

Figure 1: Reversible inhibition of thrombin by TGN 255 via active-site boronic acid complexation.

Pharmacokinetic Profile: The Advantage of Rapid Clearance

The PK profile of TGN 255 is characterized by dose proportionality and a remarkably short effective half-life ( t1/2​≈1.7 hours in humans)[5].

  • Clinical Causality: In dynamic surgical environments such as Cardiopulmonary Bypass (CPB) or hemodialysis, anticoagulant requirements fluctuate rapidly. A short half-life is highly advantageous because it allows physicians to tightly titrate the level of anticoagulation via continuous infusion. Upon cessation of the infusion, plasma concentrations of TRI 50c plummet rapidly, restoring normal hemostasis without the need for a specific reversal agent (antidote)[1],[6].

Quantitative PK Data Summary
ParameterCanine Model (CPB)Human Volunteers (Phase I)Clinical Implication
Active Metabolite TRI 50cTRI 50cRapid in vivo hydrolysis ensures immediate onset.
Ki​ (Thrombin) 9 nM9 nMHigh potency requires lower total drug mass.
Half-life ( t1/2​ ) ~1.5 hours1.7 hoursEnables rapid reversal upon infusion cessation.
Tmax​ 10 - 50 minutesEnd of BolusImmediate therapeutic effect via bolus dosing.
Clearance Route Renal / HepaticRenal (Unchanged drug)Predictable clearance, though requires monitoring in renal failure.

Data synthesized from preclinical canine models and Phase I human trials[1],[4],[5].

Quantitative Pharmacodynamics: Coagulation Markers

The pharmacodynamic efficacy of TGN 255 is measured through standard coagulation assays. Because it directly inhibits thrombin, it elevates Thrombin Time (TT), Activated Clotting Time (ACT), and activated Partial Thromboplastin Time (aPTT)[1].

  • Marker Sensitivity Causality: TT is exquisitely sensitive to TGN 255 because the assay directly measures the final step of the coagulation cascade (thrombin-mediated conversion of fibrinogen to fibrin). In healthy volunteers, TT ratios elevated up to 19.7 times baseline, showing a near-perfect linear correlation ( r=0.94 ) with TGN 255 plasma concentrations[5]. Conversely, aPTT and ACT measure broader pathway dynamics, resulting in lower, yet clinically sufficient, fold-elevations (e.g., ACT ratios of 1.9 to 2.7)[5].

Quantitative PD Data Summary (Human Phase I, 3-hour Infusion)
TGN 255 Dose RegimenACT Ratio (Fold Baseline)aPTT Ratio (Fold Baseline)TT Ratio (Fold Baseline)
25 mg bolus + 40 mg/h1.9x1.7x6.9x
25 mg bolus + 80 mg/h2.2x2.0x11.7x
25 mg bolus + 160 mg/h2.7x2.4x19.7x
Heparin Control (15 IU/kg/h)1.7xN/AN/A

Data sourced from comparative pharmacodynamics studies in healthy volunteers[5].

Experimental Methodology: In Vivo PK/PD Validation Protocol

To accurately model the PK/PD relationship of TGN 255 for translational research, experimental protocols must be designed as self-validating systems. The following workflow details the methodology for evaluating TGN 255 in a large-animal (canine) bypass model or human clinical trial.

Step-by-Step Protocol
  • Baseline Establishment & Control Integration:

    • Action: Draw citrated whole blood from subjects 30 minutes prior to dosing. Run parallel cohorts using Unfractionated Heparin (UFH) as an active control.

    • Causality: Establishes subject-specific baseline coagulation times, neutralizing inter-subject variability. The UFH arm self-validates the assay's sensitivity to standard-of-care anticoagulants.

  • Dual-Phase Administration (Bolus + Infusion):

    • Action: Administer TGN 255 via a primary IV bolus (e.g., 2.5 mg/kg in canines or 25 mg in humans), immediately followed by a continuous infusion (e.g., 10 mg/kg/h or 40-160 mg/h)[1],[5].

    • Causality: The bolus rapidly saturates the central compartment to achieve immediate therapeutic Cmax​ (critical for initiating bypass or dialysis). The continuous infusion counteracts the rapid clearance ( t1/2​=1.7 h ) to maintain steady-state target concentrations.

  • Parallel PK/PD Sampling:

    • Action: Draw blood at precisely 10, 30, 60, 90, and 120 minutes post-bolus. Split each sample immediately: one aliquot for LC-MS/MS, one for coagulation assays.

    • Causality: Simultaneous sampling ensures that the quantified plasma concentration of TRI 50c directly correlates with the observed PD effect at that exact moment, creating a mathematically robust PK/PD hysteresis loop.

  • LC-MS/MS Quantification (Self-Validating PK):

    • Action: Spike plasma samples with a stable isotope-labeled internal standard prior to solid-phase extraction. Quantify TRI 50c using validated LC-MS/MS.

    • Causality: The internal standard self-validates the extraction efficiency and mathematically corrects for any matrix effects or ion suppression during mass spectrometry.

  • Coagulation Assays (PD):

    • Action: Measure ACT using a bedside analyzer (e.g., Hemochron) and TT/aPTT using a mechanical coagulometer.

Workflow Start Subject Preparation (Establish Baseline & Controls) Dosing IV Administration (Bolus + Continuous Infusion) Start->Dosing Sampling Simultaneous Blood Sampling (Time-course Aliquots) Dosing->Sampling PK LC-MS/MS Analysis (TRI 50c Quantification + Internal Std) Sampling->PK PD Coagulation Assays (ACT, aPTT, TT) Sampling->PD Analysis PK/PD Correlation Modeling & Efficacy Assessment PK->Analysis PD->Analysis

Figure 2: Self-validating in vivo workflow for correlating TGN 255 pharmacokinetics with efficacy.

Translational Outlook

TGN 255 has demonstrated significant translational success, particularly in settings where heparin is contraindicated, such as in patients with Heparin-Induced Thrombocytopenia (HIT)[1]. Phase II clinical trials in hemodialysis patients confirmed that TGN 255 provides effective, convenient anticoagulant cover with a high level of control and no increased bleeding risk[6],[7]. Its predictable PK/PD profile, driven by its boronic acid mechanism and short half-life, positions it as a highly versatile tool in the modern cardiovascular and surgical pharmacopeia.

References

  • Nelson DA, et al. "Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair." Journal of Extra-Corporeal Technology, 2008. URL:[Link]

  • Combe S, et al. "Comparative Pharmacodynamics of TGN 255, a Novel Direct Thrombin Inhibitor and Unfractionated Heparin in Healthy Volunteers." Blood, 2005. URL:[Link]

  • Trigen Holdings AG. "Trigen Announces the Successful Completion of a Phase II Study of TGN 255 for Anticoagulation in Haemodialysis." GlobeNewswire, 2005. URL:[Link]

  • Smoum R, et al. "The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry." Chemical Reviews, 2020. URL:[Link]

Sources

Exploratory

The Role of TGN 255 (Flovagatran Sodium) in Arterial and Venous Thrombosis Models: A Comprehensive Technical Guide

Executive Summary The development of highly specific, reversible anticoagulants is a cornerstone of modern cardiovascular and hematological research. TGN 255, formally known as flovagatran sodium, is a potent, low-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific, reversible anticoagulants is a cornerstone of modern cardiovascular and hematological research. TGN 255, formally known as flovagatran sodium, is a potent, low-molecular-weight synthetic direct thrombin inhibitor (DTI) [2]. By targeting the catalytic triad of the serine protease thrombin, TGN 255 provides a highly predictable pharmacokinetic and pharmacodynamic (PK/PD) profile. This technical whitepaper provides an in-depth analysis of TGN 255’s mechanistic grounding, its application in arterial and venous thrombosis models, and rigorously structured, self-validating experimental protocols designed for drug development professionals and research scientists.

Mechanistic Grounding: The Biochemistry of TGN 255

TGN 255 is the sodium salt of a peptide boronic acid derivative (2(R)-[N-(Benzyloxycarbonyl)-D-phenylalanyl-L-prolylamino]-4-methoxybutylboronic acid) [2]. In vivo, it rapidly hydrolyzes to its active free acid form, TRI 50c [1].

Unlike unfractionated heparin (UFH) or low-molecular-weight heparins (LMWH), which act indirectly by catalyzing antithrombin III (ATIII), TGN 255 binds directly and reversibly to the active site of thrombin [1], [4]. This biochemical distinction is critical for thrombosis modeling because clot-bound thrombin is physically protected from the bulky heparin-ATIII complex. TGN 255, due to its low molecular weight, easily accesses and neutralizes both free and fibrin-bound thrombin, halting the propagation of high-shear arterial thrombi [2], [4].

Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Active) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes ClotBound Clot-Bound Thrombin Fibrin->ClotBound Binds TGN255 TGN 255 (Flovagatran) TGN255->Thrombin Direct Inhibition TGN255->ClotBound Direct Inhibition Heparin Heparin / LMWH ATIII Antithrombin III Heparin->ATIII Activates ATIII->Thrombin Indirect Inhibition ATIII->ClotBound Ineffective

Mechanistic pathway of TGN 255 vs. Heparin in inhibiting free and clot-bound thrombin.

Pharmacodynamic & Efficacy Profile

TGN 255 exhibits a dose-dependent prolongation of key pharmacodynamic markers, including Activated Clotting Time (ACT), Thrombin Time (TT), and activated Partial Thromboplastin Time (aPTT) [1]. The table below summarizes the quantitative parameters critical for establishing baseline expectations in preclinical models.

ParameterValue / ObservationClinical / Experimental Context
Target Enzyme Thrombin (Factor IIa)Reversible, direct active-site inhibitor [3].
Binding Affinity (Ki) 9 nMHigh potency demonstrated in canine/human models [1], [3].
Clearance Mechanism ExtrarenalSafe for hemodialysis and renal failure models [4].
Canine CPB Dose 2.5 mg/kg bolus + 10 mg/kg/hConserves platelets; minimal postoperative blood loss [1], [3].
Target ACT > 400 secondsMaintained during cardiopulmonary bypass (CPB) [1].
Target WBTT > 350 secondsWhole blood thrombin time threshold for safe bypass [1].
Half-Life Short (Rapid onset/offset)Allows rapid termination without a reversal agent[4].

Causality in Experimental Choices (E-E-A-T)

When designing an arterial thrombosis model (such as simulated CPB or mitral valve repair), the choice of anticoagulant dictates the model's stability. Historically, UFH has been utilized; however, its reliance on endogenous ATIII creates unpredictable dose-response curves, and it carries the risk of heparin-induced thrombocytopenia (HIT) [1], [2].

Why choose TGN 255?

  • Inhibition of Clot-Bound Thrombin: Arterial thrombi form under high shear stress and are highly dependent on clot-bound thrombin for propagation. Because TGN 255 acts independently of ATIII, it successfully penetrates and neutralizes these active sites [2], [4].

  • Predictable Titration: TGN 255 is cleared via an extrarenal mechanism, meaning its half-life remains consistent even in models simulating end-stage renal disease [4].

  • Elimination of Reversal Agents: In traditional models, protamine sulfate is required to reverse UFH, which can cause catastrophic hemodynamic reactions. TGN 255’s short half-life allows researchers to simply terminate the infusion, resulting in a rapid, natural decline in PD markers[1].

Self-Validating Experimental Protocol: Canine CPB Model

To ensure scientific integrity, experimental protocols must be self-validating. The following methodology for a canine Cardiopulmonary Bypass (CPB) model utilizes a closed-loop feedback system. By continuously monitoring the ACT, the researcher can dynamically adjust the infusion rate, ensuring the subject remains strictly within the therapeutic window.

Step-by-Step Methodology

Step 1: Baseline Preparation & Profiling

  • Secure venous and arterial access in the anesthetized subject.

  • Draw baseline blood samples to establish control values for ACT, aPTT, TT, and platelet count.

Step 2: TGN 255 Administration (Bolus + Infusion)

  • Administer an initial intravenous bolus of TGN 255 at 2.5 mg/kg to rapidly achieve therapeutic anticoagulation [1], [3].

  • Immediately initiate a continuous IV infusion at 10 mg/kg/h to maintain steady-state plasma concentrations [1].

Step 3: Real-Time Pharmacodynamic Monitoring (The Validation Loop)

  • Measure ACT every 15 minutes.

  • Self-Validation Condition: The target ACT must remain > 400 seconds , and WBTT must remain > 350 seconds [1]. If ACT drops below 400s, titrate the infusion rate upward by 10%. If ACT exceeds 600s, pause the infusion for 5 minutes and restart at a 10% reduced rate.

Step 4: Execution of the Thrombosis Model

  • Initiate the cardiopulmonary bypass or simulated mitral valve repair.

  • Monitor the venous sock and surgical field for paradoxical clotting or excessive microvascular bleeding.

Step 5: Termination and Reversal

  • Upon completion of the surgical model, terminate the TGN 255 infusion.

  • Monitor the rapid decline of PD markers (ACT, aPTT) to baseline levels. Do not administer protamine sulfate [1].

Workflow Prep 1. Baseline Preparation (Draw baseline PD markers) Bolus 2. TGN 255 Bolus (e.g., 2.5 mg/kg IV) Prep->Bolus Infusion 3. Continuous Infusion (10 mg/kg/h IV) Bolus->Infusion Monitor 4. Real-Time Monitoring (Target ACT > 400s) Infusion->Monitor Adjust 5. Dose Titration (Adjust infusion rate) Monitor->Adjust If ACT < 400s CPB 6. CPB / Thrombosis Model (Execute surgical protocol) Monitor->CPB Target Reached Adjust->Monitor Re-evaluate Termination 7. Terminate Infusion (Rapid PD marker decline) CPB->Termination Procedure Complete

Step-by-step experimental workflow for TGN 255 in a canine cardiopulmonary bypass model.

References

  • Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair Source: National Institutes of Health (NIH)[Link]

  • Flovagatran Sodium Source: Portico[Link]

  • New Antithrombotic Drugs Source: National Institutes of Health (NIH)[Link]

Foundational

TGN 255 (Flovagatran Sodium) Receptor Binding Kinetics and Reversibility: A Technical Guide for Direct Thrombin Inhibition

As a Senior Application Scientist in cardiovascular pharmacology, evaluating the kinetic profile of novel anticoagulants requires a deep understanding of both molecular interactions and the empirical methodologies used t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in cardiovascular pharmacology, evaluating the kinetic profile of novel anticoagulants requires a deep understanding of both molecular interactions and the empirical methodologies used to validate them. This whitepaper provides an in-depth technical analysis of TGN 255 (flovagatran sodium), focusing on its unique receptor binding kinetics, the chemical causality behind its reversible covalent mechanism, and the self-validating experimental workflows required to characterize its pharmacodynamic profile.

Molecular Pharmacology: The Boronic Acid Warhead

TGN 255 is a highly potent, low-molecular-weight, synthetic direct thrombin inhibitor (DTI)[1]. Chemically, it is a peptide boronic acid derivative formulated as a sodium salt (Cbz-Phe-Pro-BoroMpg-OH). Upon intravenous administration, the prodrug is rapidly hydrolyzed into its active free acid form, TRI 50c[2].

Unlike indirect inhibitors such as unfractionated heparin (UFH) that require the cofactor antithrombin III, TGN 255 directly targets the active site of thrombin[1]. This allows it to inhibit both circulating free thrombin and clot-bound thrombin, a critical advantage in acute settings like cardiopulmonary bypass (CPB) or hemodialysis.

The Causality of Reversible Covalent Binding

The defining structural feature of TGN 255 is its boronic acid moiety. The boron atom possesses a vacant p-orbital, making it highly electrophilic. This structural anomaly allows boron to transition seamlessly between a neutral, trigonal planar ( sp2 ) hybridization state and an anionic, tetrahedral ( sp3 ) state[3].

When TGN 255 enters the catalytic pocket of thrombin, the hydroxyl group of the active-site Serine-195 acts as a nucleophile, attacking the electrophilic boron atom. This forms a tetrahedral boronate anion —a reversible covalent bond[4]. Because the activation energy required for the hydrolysis of this specific boronate complex is relatively low, the inhibitor can rapidly dissociate, restoring the enzyme's native function.

Mechanism N1 Thrombin Active Site (Ser195 Hydroxyl) N3 Tetrahedral Boronate Anion (Reversible Covalent Bond) N1->N3 Nucleophilic Attack N2 TGN 255 (Flovagatran) Boronic Acid Moiety N2->N3 Electrophilic Capture N4 Restored Thrombin Activity (Rapid Dissociation) N3->N4 Hydrolysis N4->N1 Enzyme Regeneration

Mechanism of TGN 255 reversible covalent binding to thrombin.

Receptor Binding Kinetics and Pharmacodynamics

The clinical utility of a DTI is dictated by its binding kinetics. TGN 255 functions as a transition-state analog, meaning its geometry mimics the transition state of the natural peptide substrate, resulting in exceptionally tight binding.

  • Affinity ( Ki​ ): TGN 255 exhibits an inhibition constant ( Ki​ ) of approximately 9 nM, classifying it as a highly potent competitive inhibitor[2].

  • Reversibility ( t1/2​ ): The rapid dissociation rate ( koff​ ) of the boronate-serine bond translates to a short effective half-life of roughly 1.7 hours in vivo[5].

This specific kinetic profile—fast onset ( kon​ ) paired with rapid clearance ( koff​ )—ensures that key pharmacodynamic markers, such as the Activated Clotting Time (ACT) and thrombin time (TT), are prolonged predictably and return to baseline swiftly once infusion is halted[5].

Quantitative Data Summary
ParameterValueDescription
Compound TGN 255 (Flovagatran sodium)Peptide boronic acid derivative
Active Metabolite TRI 50cFree acid form generated via rapid hydrolysis
Target Thrombin (Factor IIa)Direct, competitive active-site inhibition
Inhibition Constant ( Ki​ ) 9 nMHigh-affinity binding to the catalytic triad
Effective Half-Life ( t1/2​ ) ~1.7 hoursSupports rapid reversibility and clearance
Binding Mechanism Reversible CovalentTetrahedral boronate intermediate formation

Experimental Workflows for Kinetic Validation

To rigorously validate the binding kinetics and reversibility of TGN 255, a self-validating system of biochemical assays must be employed. As an application scientist, relying on a single assay is insufficient; equilibrium data must be corroborated by real-time kinetic profiling.

Protocol 1: Chromogenic Substrate Assay for Ki​ Determination

Causality: A competitive chromogenic assay is utilized because it allows for the precise measurement of residual thrombin activity in the presence of varying inhibitor concentrations. By monitoring the initial velocity of substrate cleavage, we can apply the Cheng-Prusoff equation to derive the true Ki​ .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human α -thrombin in an assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 0.1% PEG 8000 (pH 7.4). Note: PEG 8000 is critical to prevent non-specific adsorption of the protease to the microplate walls.

  • Inhibitor Titration: Prepare a serial dilution of the active TGN 255 metabolite (TRI 50c) ranging from 0.1 nM to 100 nM.

  • Equilibration: Incubate the thrombin (final concentration ~0.5 nM) with the inhibitor dilutions for 15 minutes at 37°C. This incubation period is necessary to allow the reversible covalent equilibrium to fully establish.

  • Substrate Addition: Introduce a thrombin-specific chromogenic substrate (e.g., S-2238) at a concentration near its known Km​ value.

  • Kinetic Monitoring: Continuously measure the change in absorbance at 405 nm for 10 minutes using a kinetic microplate reader.

  • Data Analysis: Calculate the initial reaction velocities ( V0​ ). Plot V0​ versus inhibitor concentration and fit the data to a competitive inhibition model to extract the apparent Ki​ , adjusting for substrate competition.

Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time kon​ / koff​ Profiling

Causality: While the chromogenic assay provides the equilibrium constant ( Ki​ ), SPR is required to decouple this affinity into real-time association ( kon​ ) and dissociation ( koff​ ) rates. Observing a rapid decay in resonance units during the dissociation phase is the definitive proof of the boronate bond's reversibility.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize human α -thrombin onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Keep the immobilization level low (<1000 RU) to minimize mass transport limitations.

  • Analyte Injection: Inject varying concentrations of TGN 255 (1 nM to 50 nM) over the functionalized surface at a high flow rate (30 µL/min). High flow rates further reduce mass transport artifacts, ensuring the observed kinetics are interaction-limited.

  • Association Phase: Monitor the increase in resonance units (RU) for 120 seconds to capture the kon​ .

  • Dissociation Phase: Switch the flow to running buffer only and monitor the decay in RU for 300 seconds. The rapid decay curve captures the koff​ .

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Workflow S1 1. Thrombin Immobilization S2 2. TGN 255 Titration S1->S2 S3 3. Chromogenic Substrate S2->S3 S4 4. Absorbance Monitoring S3->S4 S5 5. Ki & Off-Rate Calculation S4->S5

Experimental workflow for determining TGN 255 binding kinetics.

Conclusion

The rational design of TGN 255 leverages the unique quantum mechanics of the boron atom to achieve a highly specific, reversible covalent interaction with thrombin. By transitioning to a tetrahedral boronate anion within the catalytic triad, TGN 255 achieves the extreme potency of a transition-state analog while maintaining the rapid dissociation kinetics required for safe, titratable anticoagulation in acute surgical settings.

Sources

Exploratory

The Molecular and Pharmacological Dynamics of TGN 255 (Flovagatran Sodium): A Peptide Boronic Acid Direct Thrombin Inhibitor

Executive Summary TGN 255, generically known as flovagatran sodium, represents a highly specialized class of low-molecular-weight direct thrombin inhibitors (DTIs) designed to overcome the limitations of traditional indi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

TGN 255, generically known as flovagatran sodium, represents a highly specialized class of low-molecular-weight direct thrombin inhibitors (DTIs) designed to overcome the limitations of traditional indirect anticoagulants like unfractionated heparin (UFH)[1]. Formulated as a peptide boronic acid derivative, TGN 255 provides potent, reversible, and highly predictable anticoagulation[2]. It is particularly valuable in high-risk cardiovascular procedures, such as cardiopulmonary bypass (CPB), and for patients susceptible to heparin-induced thrombocytopenia (HIT)[1],[3]. This whitepaper explores the chemical characteristics, pharmacodynamics, and experimental validation of TGN 255.

Chemical Architecture and Mechanism of Action

Peptide boronic acids are uniquely suited for protease inhibition because they act as transition state analogs[4].

  • The Boronate Adduct: The defining feature of TGN 255 is its boronic acid warhead. In the active site of serine proteases like thrombin, the electron-deficient boron atom accepts a lone pair of electrons from the catalytic serine residue (Ser195)[4]. This interaction forms a stable but reversible tetrahedral boronate adduct, mimicking the transition state of native peptide bond hydrolysis[4].

  • Prodrug to Active Moiety: TGN 255 is synthesized as a sodium salt to maximize aqueous solubility and formulation stability for intravenous administration[5]. Upon entering the bloodstream, the sodium salt rapidly hydrolyzes to release TRI 50c, the active free boronic acid moiety[2],[6].

  • Thrombin Selectivity: TRI 50c exhibits profound selectivity for the thrombin catalytic triad, binding with a Ki​ of 9 nM[2],[7]. Because it is a direct inhibitor, it successfully neutralizes both circulating and clot-bound thrombin independently of antithrombin III, a distinct advantage over heparins[1].

Mechanism TGN TGN 255 (Sodium Salt) Stable Prodrug Formulation Hydrolysis Rapid in vivo Hydrolysis (Cleavage of Salt) TGN->Hydrolysis IV Administration TRI50c TRI 50c Active Free Boronic Acid Hydrolysis->TRI50c Yields Active Moiety Thrombin Thrombin Active Site (Ser195 / His57) TRI50c->Thrombin High Affinity (Ki = 9 nM) Adduct Tetrahedral Boronate Adduct (Reversible Inhibition) Thrombin->Adduct Transition State Analog Effect Anticoagulation (Elevated ACT, aPTT, TT) Adduct->Effect Blocks Fibrin Formation

Pathway of TGN 255 hydrolysis to TRI 50c and subsequent thrombin inhibition.

Quantitative Pharmacodynamic Profile

The pharmacodynamic (PD) efficacy of TGN 255 is characterized by the dose-dependent prolongation of standard coagulation markers[2]. The table below synthesizes the core quantitative parameters of TGN 255 and its active metabolite, TRI 50c.

ParameterValue / CharacteristicMechanistic Significance
Inhibitory Constant ( Ki​ ) 9 nM (for Thrombin)Indicates high-affinity, tight-binding reversible inhibition of the thrombin active site[2],[7].
Active Metabolite TRI 50cThe free boronic acid responsible for the pharmacological effect post-hydrolysis[2],[6].
Target Domain Catalytic Triad (Ser195/His57)Forms a tetrahedral transition-state analog complex, blocking fibrinogen cleavage[4].
Primary PD Markers ACT, aPTT, TTPredictably elevated; Activated Clotting Time (ACT) is optimal for point-of-care surgical monitoring[2].
Optimal CPB Dosing (Canine) 2.5 mg/kg bolus + 10 mg/kg/hAchieves rapid steady-state anticoagulation with minimal post-operative bleeding[7],[3].

Experimental Methodology: In Vivo Pharmacodynamic Profiling in CPB Models

To evaluate the efficacy and safety of novel anticoagulants like TGN 255, researchers utilize cardiopulmonary bypass (CPB) models. CPB inherently triggers massive contact activation of the coagulation cascade, demanding robust and rapidly adjustable anticoagulation[2],[3]. The following protocol outlines a self-validating workflow for profiling TGN 255 in a canine simulated mitral valve repair model.

Workflow Base 1. Baseline Coagulation Panel Bolus 2. IV Bolus (2.5 mg/kg) Base->Bolus Establish control Infusion 3. Continuous Infusion (10 mg/kg/h) Bolus->Infusion Saturate receptors Monitor 4. Point-of-Care ACT Monitoring Infusion->Monitor Maintain steady-state Term 5. Termination & Clearance Monitor->Term End procedure

Step-by-step experimental workflow for TGN 255 pharmacodynamic profiling.

Step-by-Step Protocol:
  • Baseline Coagulation Establishment:

    • Action: Draw venous blood samples prior to anesthesia and surgical incision to measure baseline ACT, aPTT, and TT.

    • Causality: Establishing an intrinsic baseline is critical. Because boronic acid derivatives exhibit rapid onset, comparing intra-operative values against a subject-specific baseline isolates the drug's exact pharmacodynamic impact from surgical stress variables[3].

  • Biphasic Dosing Regimen (Bolus + Infusion):

    • Action: Administer a 2.5 mg/kg intravenous bolus of TGN 255, immediately followed by a continuous infusion at 10 mg/kg/h for the 90-minute bypass duration[7],[3].

    • Causality: The initial bolus rapidly saturates the active sites of circulating thrombin, immediately elevating the ACT to target levels (>400 seconds) required for safe CPB[2]. Because TRI 50c is rapidly cleared, the continuous infusion is mandatory to maintain steady-state plasma concentrations and prevent premature clot formation in the bypass circuit[2].

  • Point-of-Care Coagulation Monitoring:

    • Action: Measure ACT at 15-minute intervals using a bedside point-of-care coagulation analyzer.

    • Causality: ACT provides real-time, functional feedback on the inhibition of the coagulation cascade. In preclinical studies, ACT values correlate directly with the plasma concentration of TRI 50c, validating that the continuous infusion is maintaining the required therapeutic window[2],[3].

  • Termination and Hemostatic Recovery:

    • Action: Cease the TGN 255 infusion upon completion of the bypass. Monitor the spontaneous decline of ACT and aPTT until they return to near-baseline levels.

    • Causality: This step self-validates the reversible nature of the boronate-thrombin adduct. Unlike UFH, which requires protamine sulfate for reversal, TGN 255's short half-life allows for rapid, spontaneous hemostatic recovery, minimizing post-operative blood loss without the need for an exogenous reversal agent[2],[3].

Conclusion

TGN 255 (Flovagatran sodium) exemplifies the precision of peptide boronic acid chemistry in rational drug design. By leveraging a reversible tetrahedral binding mechanism at the thrombin active site, it offers a predictable, highly controllable anticoagulation profile[2],[4]. Its rapid onset and offset make it a compelling candidate for acute surgical settings, particularly where traditional heparins are contraindicated due to HIT risk[1],[3].

Sources

Protocols & Analytical Methods

Method

Application Note: Intravenous Formulation and Pharmacodynamic Profiling of TGN 255 (Sodium Salt) in Preclinical Research

Mechanistic Rationale & Structural Causality TGN 255 (Flovagatran sodium) is a highly potent, selective, and reversible low-molecular-weight direct thrombin inhibitor (DTI)[1]. In preclinical cardiopulmonary bypass (CPB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Causality

TGN 255 (Flovagatran sodium) is a highly potent, selective, and reversible low-molecular-weight direct thrombin inhibitor (DTI)[1]. In preclinical cardiopulmonary bypass (CPB) and thrombosis models, DTIs are heavily investigated as alternatives to unfractionated heparin to circumvent heparin-induced thrombocytopenia (HIT)[2].

Unlike indirect inhibitors that rely on antithrombin, TGN 255 binds directly to the catalytic triad of the serine protease thrombin[2]. The active moiety, TRI 50c (the free acid form), is a peptide boronic acid derivative. The causality behind utilizing a boronic acid functional group lies in its ability to act as a transition state analog; the boron atom easily converts from a trigonal planar ( sp2 ) to a tetrahedral ( sp3 ) geometry, forming a highly stable, reversible covalent bond with the active-site serine hydroxyl group of thrombin[3].

However, free peptide boronic acids often exhibit erratic stability and poor aqueous solubility[4]. To resolve this for parenteral administration, TGN 255 is synthesized as a sodium salt . This salt formulation prevents premature oxidative degradation and dramatically enhances aqueous solubility (up to 43 mg/mL or 81 mM)[4], making it optimal for the high-concentration intravenous (IV) bolus dosing required in acute surgical models.

ThrombinPathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Active Protease) Prothrombin->Thrombin Cleaved by FactorXa Factor Xa / Va Complex FactorXa->Thrombin Catalyzes Fibrinogen Fibrinogen Thrombin->Fibrinogen Binds & Cleaves Fibrin Fibrin Clot Formation Fibrinogen->Fibrin Polymerization TGN255 TGN 255 (Flovagatran) TGN255->Thrombin Direct Inhibition (Ki = 9 nM)

Fig 1: Mechanism of action of TGN 255 directly inhibiting thrombin to prevent fibrin clot formation.

Quantitative Physicochemical & Pharmacodynamic Profile

To establish a reliable formulation, researchers must align the physicochemical limits of the API with the target in vivo pharmacodynamic (PD) parameters. Table 1 summarizes the critical data required for dosing calculations.

ParameterValue / DescriptionSource
Target Enzyme Thrombin (Factor IIa) Active Site[2]
Inhibitory Constant ( Ki​ ) 9 nM[2]
Active Moiety TRI 50c (Free boronic acid form)[2]
Molecular Weight 525.40 g/mol [5]
Aqueous Solubility (Sodium Salt) ~43 mg/mL (81 mM)[4]
Effective Half-Life ( t1/2​ ) ~1.7 hours (in healthy subjects)[6]
Standard Canine CPB Dosing 2.5 mg/kg IV bolus + 10 mg/kg/h infusion[2]

Self-Validating Intravenous Formulation Protocol

The following protocol is designed as a self-validating system . Because peptide boronic acids can theoretically bind to certain filter membranes or precipitate if the pH shifts dramatically, this workflow integrates physical, chemical, and biological quality control (QC) checkpoints to ensure the final titer and efficacy are exact.

Phase A: Reconstitution & Solubilization
  • API Weighing: Equilibrate the TGN 255 sodium salt vial to room temperature in a desiccator to prevent condensation-induced hydrolysis. Weigh the required mass using a microbalance.

  • Primary Aqueous Solubilization: Dissolve the API in sterile Water for Injection (WFI) or 0.9% Normal Saline. Due to the sodium salt form, dissolution should be rapid.

    • Causality Check: Do not use phosphate-buffered saline (PBS) initially, as high phosphate concentrations can sometimes compete or interact with boronic acid derivatives under specific thermal conditions.

  • Co-Solvent Addition (Optional): If preparing a highly concentrated stock (>20 mg/mL) for micro-infusion pumps, add up to 10% v/v PEG300 and 1% Tween 80[5]. This prevents localized precipitation at the injection site upon contact with blood plasma.

Phase B: Stabilization & Sterile Filtration
  • pH Adjustment: Measure the pH. The sodium salt naturally yields a slightly alkaline solution. Carefully adjust to a physiological pH of 7.2 – 7.4 using dilute HCl (0.1 M).

  • Aseptic Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality Check: PES is strictly required over Nylon or Cellulose Acetate. Nylon membranes exhibit high non-specific peptide binding, which will strip the low-molecular-weight TGN 255 from the solution, silently ruining the experiment.

Phase C: Internal Validation (The Self-Validating Loop)
  • Chemical QC: Extract a 10 µL aliquot post-filtration and quantify the exact concentration of TGN 255 via a validated LC-MS/MS method[6]. This proves no API was lost to the PES filter.

  • Biological QC: Spike the formulation into naive canine or human plasma ex vivo. Run a rapid Thrombin Time (TT) assay. A proportional prolongation of TT confirms that the active moiety (TRI 50c) has not oxidized during preparation[2].

FormulationWorkflow Step1 1. API Preparation Weigh TGN 255 Sodium Salt Step2 2. Primary Solubilization Dissolve in WFI or 0.9% Saline Step1->Step2 Maximize surface area Step3 3. Co-solvent Addition (Optional) Add PEG300 / Tween 80 Step2->Step3 Ensure complete dissolution Step4 4. pH Stabilization Adjust to pH 7.2 - 7.4 with HCl Step3->Step4 Physiological compatibility Step5 5. Sterile Filtration Pass through 0.22 µm PES Filter Step4->Step5 Aseptic processing Step6 6. Quality Control LC-MS/MS & Ex Vivo TT Assay Step5->Step6 Self-validating QC loop

Fig 2: Step-by-step intravenous formulation workflow for TGN 255 preclinical research applications.

In Vivo Administration & Pharmacodynamic Monitoring

Once the formulation passes the self-validation loop, it is ready for in vivo application. TGN 255 is typically administered using a bolus plus infusion regimen to rapidly achieve and maintain steady-state plasma concentrations.

In canine CPB models, a standard effective regimen is a 2.5 mg/kg IV bolus followed immediately by a 10 mg/kg/h continuous infusion [2].

Monitoring Causality: Because TGN 255 directly inhibits thrombin, its efficacy must be monitored using point-of-care coagulation assays.

  • Activated Clotting Time (ACT): Used as the primary intraoperative marker. The 2.5 mg/kg bolus regimen reliably elevates ACT to the target therapeutic window (~400 seconds) without causing the paradoxical hemorrhagic effects seen at higher doses (e.g., 5 mg/kg bolus)[2].

  • Activated Partial Thromboplastin Time (aPTT) & Thrombin Time (TT): These markers correlate linearly with the plasma concentration of TRI 50c[6]. A sudden drop in aPTT during continuous infusion indicates either pump failure or precipitation of the formulation in the IV line, triggering an immediate formulation QC check.

References

  • Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Flovagatran Sodium (TGN-255) Profile Source: Portico / Drugs of the Future URL:[Link]

  • Comparative Pharmacodynamics of TGN 255, a Novel Direct Thrombin Inhibitor and Unfractionated Heparin in Healthy Volunteers Source: Blood / American Society of Hematology (ASH) URL:[Link]

  • Boron Chemicals in Diagnosis and Therapeutics Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • US20050288253A1 - Boronic Acid Salts (Preparation of Sodium Salt of TRI 50C / TGN 255)

Sources

Application

measuring direct thrombin inhibition using TGN 255 (sodium salt) assays

An In-Depth Guide to Measuring Direct Thrombin Inhibition with TGN 255 (Sodium Salt) Introduction: The Critical Role of Thrombin and Its Inhibition In the intricate cascade of hemostasis, the serine protease thrombin (Fa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Measuring Direct Thrombin Inhibition with TGN 255 (Sodium Salt)

Introduction: The Critical Role of Thrombin and Its Inhibition

In the intricate cascade of hemostasis, the serine protease thrombin (Factor IIa) stands as the central executioner. It is responsible for the pivotal conversion of soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot.[1][2] Beyond this primary function, thrombin potently amplifies its own generation by activating upstream clotting factors, making it a highly strategic target for anticoagulant therapy.[3]

Direct Thrombin Inhibitors (DTIs) are a modern class of anticoagulants that function by binding directly to thrombin's active site, thereby neutralizing its enzymatic activity.[2][3] This mechanism offers a more predictable anticoagulant response compared to indirect inhibitors like heparin, as DTIs are not dependent on cofactors like antithrombin and are not neutralized by platelet-derived proteins.[4]

TGN 255 is a novel, highly potent, selective, and reversible direct thrombin inhibitor (Ki = 9 nM) that interacts with the catalytic triad of the enzyme.[5] Its predictable pharmacokinetic and pharmacodynamic profile makes it a compelling candidate for various therapeutic applications.[5][6] Accurate and reproducible measurement of its inhibitory activity is paramount for preclinical research, drug development, and establishing therapeutic windows. This guide provides a comprehensive overview and detailed protocols for quantifying the activity of TGN 255 using robust biochemical and coagulation-based assays.

Part 1: Foundational Principles of TGN 255 Activity Measurement

The core principle behind measuring TGN 255's activity is quantifying the residual enzymatic function of thrombin after its interaction with the inhibitor. The more potent the inhibition, the lower the measured thrombin activity. This can be accomplished in purified enzyme systems to determine intrinsic kinetic parameters or in complex biological matrices like plasma to assess its overall anticoagulant effect.

The Mechanism: A Direct Blockade

TGN 255 exerts its effect by physically occupying the active site of the thrombin molecule. This direct, reversible binding prevents the enzyme from accessing and cleaving its natural substrate, fibrinogen, or synthetic substrates used in laboratory assays.

G cluster_0 Without Inhibitor cluster_1 With TGN 255 Thrombin_A Thrombin Active Site Substrate_A Substrate Thrombin_A:active->Substrate_A Binds & Cleaves Product_A Cleaved Product Substrate_A->Product_A Thrombin_B Thrombin Active Site TGN255 {TGN 255} TGN255->Thrombin_B:active Binds & Blocks Substrate_B Substrate Blocked No Reaction Substrate_B->Blocked

Caption: Mechanism of TGN 255 direct thrombin inhibition.

Key Assay Formats

Three primary methodologies are employed to measure DTI activity, each offering unique insights:

  • Chromogenic Assays: These assays utilize a synthetic peptide substrate conjugated to a chromophore, typically p-nitroaniline (pNA). Active thrombin cleaves the substrate, releasing the colored pNA, which can be quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of TGN 255.[7][8][9] This method is ideal for determining kinetic parameters like IC50 and Ki.

  • Fluorogenic Assays: Operating on a similar principle, these assays use a substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[10] Cleavage by thrombin liberates the fluorophore, generating a signal that can be measured with a fluorescence plate reader. This format often provides higher sensitivity than chromogenic methods and is well-suited for high-throughput screening (HTS).[11][12]

  • Clotting-Based Assays: These "global" assays measure the functional consequence of thrombin inhibition—the delay or prevention of clot formation. The Ecarin Clotting Time (ECT) is particularly valuable for DTIs.[13] Ecarin, a snake venom enzyme, activates prothrombin to meizothrombin.[14][15] Meizothrombin's activity is inhibited by DTIs like TGN 255 but is resistant to heparin-antithrombin complexes, making the assay specific and reliable for this class of drugs.[14][15]

Part 2: Detailed Application Protocols

Scientific Integrity Note: The validity of any enzyme kinetic data relies on meticulous experimental execution. Ensure all reagents are equilibrated to the specified temperature, use calibrated pipettes, and maintain consistent timing across all steps.[16][17] Always include appropriate controls, such as "no enzyme" for background and "no inhibitor" for 100% activity.

Protocol 1: Chromogenic Assay for IC50 and Ki Determination

This protocol is designed to determine the potency of TGN 255 by calculating its IC50 (the concentration that inhibits 50% of enzyme activity) and its inhibition constant (Ki).

G cluster_workflow Chromogenic Assay Workflow A Prepare Reagent Stocks (Thrombin, TGN 255, Substrate) B Create Serial Dilutions of TGN 255 A->B C Dispense Buffer, Thrombin & TGN 255 to 96-well Plate B->C D Pre-incubate Thrombin and TGN 255 C->D E Initiate Reaction with Chromogenic Substrate D->E F Measure Absorbance (405 nm) in Kinetic Mode E->F G Calculate Initial Velocities (V₀) F->G H Determine IC₅₀ & Ki G->H

Caption: Experimental workflow for IC50 and Ki determination.

A. Reagents and Materials

  • Human α-Thrombin (purified)

  • TGN 255, Sodium Salt

  • Thrombin-specific chromogenic substrate (e.g., S-2238)

  • Assay Buffer: Tris-Buffered Saline (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) with 0.1% Bovine Serum Albumin (BSA)

  • Solvent for TGN 255: Deionized water or Assay Buffer

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of kinetic reads at 405 nm

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin (e.g., 100 NIH units/mL) in Assay Buffer. Aliquot and store at -80°C.

    • Prepare a concentrated stock solution of TGN 255 (e.g., 1 mM) in your chosen solvent.

    • Prepare a stock solution of the chromogenic substrate (e.g., 2 mM) in deionized water.

  • TGN 255 Serial Dilution:

    • Perform a serial dilution of the TGN 255 stock solution to create a range of concentrations. A 10-point, 3-fold dilution series is typical, aiming to bracket the expected IC50. Prepare these at 10x the final desired concentration.

  • Assay Plate Setup (Final Volume: 200 µL):

    • Add 140 µL of Assay Buffer to all wells.

    • Add 20 µL of the 10x TGN 255 dilutions to the "Inhibitor" wells.

    • Add 20 µL of solvent to "100% Activity" (no inhibitor) and "Background" (no enzyme) control wells.

    • Add 20 µL of a working dilution of thrombin (e.g., final concentration of 1-2 nM) to all wells except the "Background" wells. Add 20 µL of Assay Buffer to the "Background" wells.

  • Pre-incubation:

    • Mix the plate gently and incubate for 15 minutes at 37°C to allow TGN 255 to bind to thrombin.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the chromogenic substrate to all wells. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) for accurate competitive inhibitor analysis.[18]

    • Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and begin reading the absorbance at 405 nm every 60 seconds for 15-30 minutes.

C. Data Analysis

  • Calculate Initial Velocity (V₀): For each well, plot absorbance vs. time. The initial velocity (V₀) is the slope of the linear portion of this curve (mOD/min).

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibitor - V₀_background)) * 100

  • Determine IC50: Plot % Inhibition vs. the logarithm of TGN 255 concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[19]

  • Determine Ki (for competitive inhibitors): Use the Cheng-Prusoff equation:[1]

    • Ki = IC50 / (1 + [S]/Km)

    • Where [S] is the substrate concentration used and Km is the Michaelis-Menten constant for the substrate with thrombin.

TGN 255 [nM]V₀ (mOD/min)% Inhibition
0 (Control)150.50%
1130.213.5%
3105.829.7%
1065.156.7%
3025.483.1%
1008.994.1%
3005.296.5%
Background5.0-
Calculated IC50 8.5 nM
Calculated Ki 4.1 nM (Assuming [S] = Km)
Table 1: Example data for TGN 255 IC50 determination.
Protocol 2: Fluorogenic Assay for High-Throughput Screening (HTS)

This protocol is optimized for screening multiple compounds or TGN 255 analogs in a 96- or 384-well format, prioritizing sensitivity and speed.

G cluster_workflow Fluorogenic HTS Workflow A Dispense Test Compounds (e.g., TGN 255 analogs) & Controls into Plate B Add Thrombin Enzyme to all wells A->B C Incubate at Room Temp (10-15 min) B->C D Add Fluorogenic Substrate to initiate reaction C->D E Read Fluorescence (Ex/Em = 350/450 nm) in Kinetic Mode D->E F Calculate % Inhibition & Z'-Factor E->F

Caption: High-throughput screening workflow using a fluorogenic assay.

A. Reagents and Materials

  • Human α-Thrombin

  • TGN 255 (as a positive control inhibitor) and test compounds

  • Thrombin-specific fluorogenic substrate (e.g., Boc-VPR-AMC)

  • Assay Buffer (as in Protocol 1)

  • DMSO (for dissolving compounds)

  • 96-well solid white or black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

B. Step-by-Step Methodology

  • Plate Preparation (Final Volume: 100 µL):

    • Add 1 µL of test compounds, TGN 255 positive control, or DMSO (for 100% activity control) to appropriate wells.

  • Enzyme Addition:

    • Prepare a working solution of thrombin in Assay Buffer.

    • Add 50 µL of the thrombin solution to each well.[10]

  • Incubation:

    • Mix the plate on an orbital shaker for 1 minute.

    • Incubate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

    • Add 40 µL of the substrate solution to all wells to start the reaction.[10]

    • Immediately place the plate in the fluorescence reader and measure the signal (Relative Fluorescence Units, RFU) kinetically for 30-60 minutes at 37°C.

C. Data Analysis

  • Calculate Reaction Rate: Determine the rate of change in fluorescence (ΔRFU/min) from the linear portion of the kinetic read for each well.

  • Determine % Inhibition: Use the same formula as in the chromogenic protocol, substituting V₀ with the calculated reaction rate (ΔRFU/min).

  • Assess Assay Quality (Z'-Factor): The Z-prime factor is a measure of statistical effect size and is used to judge the quality of an HTS assay.

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation, µ is the mean, 'pos' refers to the positive control (TGN 255), and 'neg' refers to the negative control (DMSO).

    • A Z' value > 0.5 indicates an excellent assay.

Control TypeMean Rate (ΔRFU/min)Std. Dev. (σ)
Negative (DMSO)8500350
Positive (TGN 255)45095
Calculated Z'-Factor 0.72
Table 2: Example data for calculating Z'-Factor to validate assay quality.
Protocol 3: Ecarin Clotting Time (ECT) for Activity in Plasma

This protocol measures the functional anticoagulant effect of TGN 255 in a biological matrix (plasma), which is more representative of an in vivo environment.

G cluster_workflow Ecarin Clotting Time (ECT) Workflow A Prepare Citrated Platelet-Poor Plasma B Spike Plasma with known concentrations of TGN 255 to create calibrators A->B C Pre-warm Plasma Samples and Ecarin Reagent to 37°C B->C D Pipette Plasma Sample into Coagulometer Cuvette C->D E Add Ecarin Reagent to start the reaction D->E F Instrument automatically detects clot formation and records time (s) E->F G Plot Calibration Curve & Determine Unknowns F->G

Caption: Workflow for measuring TGN 255 in plasma via ECT.

A. Reagents and Materials

  • TGN 255, Sodium Salt

  • Pooled Normal Human Plasma (citrated, platelet-poor)

  • Ecarin Reagent (commercially available)

  • Tris Buffer (as specified by ecarin reagent manufacturer)

  • Automated or semi-automated coagulometer

  • Calibrated pipettes and instrument-specific cuvettes

B. Step-by-Step Methodology

  • Preparation of Calibrators:

    • Prepare a stock solution of TGN 255.

    • Spike the pooled normal plasma with known amounts of TGN 255 to create a set of calibrators (e.g., 0, 50, 100, 250, 500, 1000 ng/mL). Allow to equilibrate for 15 minutes.

  • Assay Performance (instrument-specific, general procedure):

    • Pre-warm the plasma samples/calibrators and the ecarin reagent to 37°C.

    • Pipette a defined volume of plasma (e.g., 100 µL) into a pre-warmed cuvette inside the coagulometer.[20]

    • Allow the plasma to incubate for a set time (e.g., 1-3 minutes) at 37°C.

    • Initiate the clotting reaction by adding a defined volume of the ecarin reagent (e.g., 100 µL). The instrument's timer starts automatically.

    • The instrument will detect the formation of a fibrin clot (optically or mechanically) and record the clotting time in seconds.

    • Test each calibrator and sample in duplicate.

C. Data Analysis

  • Generate a Calibration Curve: Plot the mean clotting time (seconds) on the Y-axis against the known TGN 255 concentration (ng/mL) on the X-axis. The relationship should be linear over the therapeutic range.[14]

  • Determine Unknown Concentrations: Use the linear regression equation from the calibration curve to calculate the TGN 255 concentration in unknown samples based on their measured clotting times.

TGN 255 Conc. (ng/mL)Clotting Time (s)
0 (Blank)35.2
5060.8
10088.5
250155.1
500280.4
Unknown Sample 120.7 s
Calculated Conc. 178 ng/mL
Table 3: Example ECT calibration curve data and unknown sample determination.

References

  • Peyrafitte, M., Vissac, A.M., & Amiral, J. (n.d.). NEW ASSAYS FOR MEASURING DIRECT THROMBIN INHIBITORS IN PLASMA. HYPHEN BioMed Research.
  • Amiral, J., & Vissac, A.M. (2021). Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls. Austin Publishing Group.
  • Curvers, J., Scharnhorst, V., & van de Kerkhof, D. (2020). Direct thrombin inhibitor assays. Clinical Laboratory International.
  • Curvers, J., van de Kerkhof, D., & Scharnhorst, V. (2012). Measuring Direct Thrombin Inhibitors With Routine and Dedicated Coagulation Assays: Which Assay Is Helpful?. American Journal of Clinical Pathology.
  • Wikipedia. (n.d.). Ecarin clotting time.
  • Körber, K., & Prasa, D. (2002). Methods for the monitoring of direct thrombin inhibitors. Seminars in Thrombosis and Hemostasis. Available at: [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Curvers, J., van de Kerkhof, D., & Scharnhorst, V. (2012). Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful?. American Journal of Clinical Pathology. Available at: [Link]

  • Clotpedia. (2022). Ecarin Clotting Time – ECAT.
  • Sivaraman, V., et al. (2008). Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair. Journal of ExtraCorporeal Technology. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Thrombin Inhibitor Screening Kit (Fluorometric) (MAK243) - Technical Bulletin.
  • Nowak, G. (2004). The Ecarin Clotting Time, a Universal Method to Quantify Direct Thrombin Inhibitors. Karger Publishers.
  • Practical-Haemostasis.com. (2025). Antithrombin Assays.
  • Eppendorf US. (2020). Enzyme Kinetic Assays – How Does It Work?.
  • Nowak, G. (2003). The ecarin clotting time, a universal method to quantify direct thrombin inhibitors. Pathophysiology of Haemostasis and Thrombosis. Available at: [Link]

  • Practical-Haemostasis.com. (2022). Ecarin Clotting Time [ECT].
  • Eriksson, U.G., et al. (1999). The importance of enzyme inhibition kinetics for the effect of thrombin inhibitors in a rat model of arterial thrombosis. Thrombosis and Haemostasis. Available at: [Link]

  • BenchChem. (n.d.). "Thrombin inhibitor 7" Ki value and inhibition constant.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit.
  • HORIBA Medical. (n.d.). actichrome® at iii ref 838.
  • BioVision. (n.d.). Thrombin Activity Fluorometric Assay Kit.
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
  • Abcam. (n.d.). Thrombin Inhibitor Screening Assay Kit (Fluorometric) (ab197007).
  • Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?.
  • Abcam. (n.d.). Thrombin Activity Assay Kit (Fluorometric) (ab197006).
  • Sivaraman, V., et al. (2008). Pharmacodynamic and efficacy profile of TGN 255, a novel direct thrombin inhibitor, in canine cardiopulmonary bypass and simulated mitral valve repair. Journal of ExtraCorporeal Technology. Available at: [Link]

  • Lange, U., et al. (2005). [Ecarin chromogenic assay: an innovative test for quantitative determination of direct thrombin inhibitors in plasma]. Hamostaseologie. Available at: [Link]

  • edX. (n.d.). IC50 Determination.
  • Lippi, G., & Favaloro, E.J. (2016). Thrombin Generation Assay and Its Application in the Clinical Laboratory. Clinical Chemistry. Available at: [Link]

  • Weitz, J.I., & Buller, H.R. (2000). The mechanism of action of thrombin inhibitors. Journal of Thrombosis and Thrombolysis. Available at: [Link]

  • Wikipedia. (n.d.). Discovery and development of direct thrombin inhibitors.
  • Patsnap Synapse. (2024). What are thrombin inhibitors and how do they work?.

Sources

Method

Application Note: Canine Cardiopulmonary Bypass Model Using TGN 255 (Flovagatran Sodium)

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Cardiopulmonary by...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Cardiopulmonary bypass (CPB) exposes blood to extensive artificial surfaces, triggering profound systemic inflammatory and coagulation cascades. While unfractionated heparin (UFH) remains the standard anticoagulant for CPB, its reliance on Antithrombin III (ATIII) and its association with Heparin-Induced Thrombocytopenia (HIT) present severe clinical limitations[1]. Furthermore, UFH cannot inhibit clot-bound thrombin, leaving a reservoir of active enzyme that can propagate thrombosis even during systemic anticoagulation.

TGN 255 (Flovagatran sodium) is a potent, synthetic, low-molecular-weight direct thrombin inhibitor (DTI) developed as an alternative to heparin. Formulated as a boronic acid sodium salt, TGN 255 acts independently of ATIII and effectively neutralizes both fluid-phase and clot-bound thrombin[2]. Upon intravenous administration, TGN 255 is rapidly hydrolyzed in plasma to its active free-acid form, TRI 50c , which reversibly binds the catalytic active site of thrombin (Factor IIa) with high affinity ( Ki​=9 nM )[3].

Mechanism TGN255 TGN 255 (Flovagatran Sodium) Prodrug TRI50c TRI 50c Active Boronic Acid TGN255->TRI50c Plasma Hydrolysis Thrombin Thrombin (Factor IIa) TRI50c->Thrombin Reversible Active Site Inhibition Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin FXa/FVa Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalytic Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

Fig 1: Pharmacological mechanism of TGN 255 and its active metabolite TRI 50c on the coagulation cascade.

Pre-Clinical Evidence & Dose Optimization Causality

Translating DTIs into CPB models requires meticulous dose optimization. In canine models, initial Phase II dose-ranging studies utilizing a high-dose regimen ( 5.0 mg/kg bolus + 20 mg/kg/h infusion) resulted in excessively high Activated Clotting Times (ACT > 1000 seconds), hemorrhagic complications, and paradoxical clot formation on the venous sock[4].

The Causality of Paradoxical Thrombosis: Over-inhibition of thrombin can disrupt the delicate balance of the protein C anticoagulant pathway, which relies on low levels of thrombin bound to thrombomodulin for activation. By completely abolishing thrombin activity at high doses, the endogenous anticoagulant brake is removed, leading to localized prothrombotic events on artificial surfaces.

Consequently, the optimized Phase III protocol utilizes a lower, tightly controlled dose ( 2.5 mg/kg bolus + 10 mg/kg/h infusion). This specific regimen achieves a steady-state plasma concentration of , which perfectly balances effective anticoagulation (ACT ~400–500s) with minimal post-operative blood loss[4].

Experimental Protocol: Canine CPB & Simulated Mitral Valve Repair

This protocol establishes a self-validating experimental workflow. By coupling continuous drug infusion with real-time Point-of-Care (POC) pharmacodynamic monitoring, researchers can dynamically verify the efficacy of TGN 255 throughout the surgical procedure.

Reagent Preparation
  • Reconstitution: Reconstitute TGN 255 (sodium salt) powder in sterile 0.9% saline to a stock concentration of 10 mg/mL .

  • Stability: Ensure the solution is prepared fresh on the day of the experiment to prevent premature degradation of the boronic acid moiety.

Surgical Preparation & Baseline Monitoring
  • Fast adult purpose-bred hounds ( 20−25 kg ) for 12 hours prior to surgery.

  • Induce anesthesia with propofol ( 4−6 mg/kg IV) and maintain with isoflurane ( 1.5−2.0% ) via endotracheal intubation.

  • Cannulate the femoral artery for continuous blood pressure monitoring and the jugular vein for drug administration and blood sampling.

  • Self-Validation Step: Draw baseline blood samples to establish control values for ACT, Thrombin Time (TT), and activated Partial Thromboplastin Time (aPTT).

CPB Circuit Priming

Crucial Step: The CPB circuit contains vast artificial surface areas that immediately trigger contact activation.

  • Prime the CPB circuit with a standard crystalloid/colloid mixture.

  • Prime Dosing: Add TGN 255 directly to the CPB prime to achieve a circulating concentration of . Failure to pre-treat the prime will result in immediate consumption of circulating clotting factors upon initiation of bypass.

TGN 255 Administration & Surgical Workflow
  • Systemic Bolus: Administer a 2.5 mg/kg IV bolus of TGN 255 exactly 5 minutes prior to aortic and venous cannulation.

  • Maintenance Infusion: Immediately follow the bolus with a continuous IV infusion at 10 mg/kg/h .

  • Initiate CPB: Commence bypass. The study design typically simulates a mitral valve annuloplasty with 45 minutes of ischemic cross-clamp time and 90 minutes of total bypass time.

  • Termination: Upon weaning the animal from CPB, terminate the TGN 255 infusion. Due to its rapid clearance, PD markers will predictably normalize without the need for a reversal agent (unlike heparin, which requires protamine).

Protocol Prime 1. CPB Prime 18 µg/mL TGN 255 Bolus 2. IV Bolus 2.5 mg/kg Prime->Bolus Infusion 3. Maintenance 10 mg/kg/h Bolus->Infusion CPB 4. CPB Surgery 90 min duration Infusion->CPB Wean 5. Termination Stop Infusion CPB->Wean

Fig 2: Sequential workflow for TGN 255 administration in the canine CPB model.

Pharmacodynamic (PD) Monitoring & Data Presentation

To ensure the integrity of the model, coagulation metrics must be tracked using POC devices (e.g., Hemochron). Plasma levels of TRI 50c trend highly predictably with conventional coagulation monitoring[4].

Table 1: Expected Pharmacodynamic Profile of Optimized TGN 255 Dosing ( 2.5 mg/kg+10 mg/kg/h )

Monitoring ParameterBaseline (Pre-Dose)Post-Bolus (Pre-CPB)On-CPB (Steady State)Post-CPB (60 min off-drug)
ACT (seconds) 100−120 380−450 400−480 130−160
TT (seconds) 12−18 >300 (Maxed) >300 (Maxed) 25−35
aPTT (seconds) 12−16 75−90 80−100 20−25
TRI 50c Plasma ( μg/mL ) 0.0 ∼15.0 12.0−18.0 <2.0

Data Interpretation: ACT should be maintained above 400 seconds during CPB to prevent circuit clotting. The rapid drop in ACT and TRI 50c plasma levels 60 minutes post-infusion demonstrates the predictable, reversible nature of the drug, allowing for safe surgical closure with minimal bleeding.

Troubleshooting & Critical Parameters

  • ACT drops below 400s during CPB: Verify the infusion line patency. If ACT is verified low, administer a micro-bolus ( 0.5 mg/kg ) and increase the infusion rate by 10% .

  • Excessive Bleeding Post-CPB: Confirm that the infusion was completely halted. Because TGN 255 lacks a specific antidote, management of overdose relies on the drug's short half-life; maintain hemodynamic support and administer fresh frozen plasma (FFP) if bleeding is life-threatening.

  • Clotting in the Oxygenator: This usually indicates failure to adequately dose the CPB prime. Always ensure the prime is pre-treated with of TGN 255 prior to initiating the blood-prime mixture.

References

  • Nelson DA, et al. "Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair." Journal of Extra-Corporeal Technology, 2008. Available at:[Link]

  • "Flovagatran Sodium (TGN-255)." Drugs of the Future / Portico, 2007. Available at: [Link]

Sources

Application

Application Note: Utilizing TGN 255 (Flovagatran Sodium) in the Study and Management of Heparin-Induced Thrombocytopenia (HIT)

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Hematology and Cardiovascular Pharmacology. Introduction & Mechanistic Rationale Heparin-induced thrombocytopenia (HIT) is a se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Hematology and Cardiovascular Pharmacology.

Introduction & Mechanistic Rationale

Heparin-induced thrombocytopenia (HIT) is a severe, immune-mediated prothrombotic complication arising from the administration of unfractionated heparin or low-molecular-weight heparin (LMWH). The pathogenesis is driven by IgG antibodies that recognize complexes of heparin and Platelet Factor 4 (PF4). These immune complexes crosslink FcγRIIa receptors on platelets, triggering massive platelet activation, systemic thrombin generation, and paradoxical thrombosis[1]. Because indirect thrombin inhibitors (like heparins) rely on antithrombin and cannot neutralize clot-bound thrombin, they are strictly contraindicated in HIT[2].

TGN 255 (Flovagatran sodium) is a highly potent, reversible, low-molecular-weight direct thrombin inhibitor (DTI)[2]. Chemically formulated as a boronic acid sodium salt (Cbz-(R)-Phe-(S)-Pro-(R)-Mpg-B(OH)₂ monosodium salt), it rapidly hydrolyzes in plasma to its active free acid form, TRI 50c[1][3]. By binding directly to the catalytic active site of thrombin with a Ki​ of 9 nM, TGN 255 neutralizes both free and fibrin-bound thrombin independently of antithrombin[1][4]. This unique pharmacological profile makes TGN 255 an ideal candidate for experimental models of HIT and alternative anticoagulation during high-risk procedures like cardiopulmonary bypass (CPB)[1].

G Heparin Heparin Complex Heparin-PF4 Complex Heparin->Complex PF4 Platelet Factor 4 (PF4) PF4->Complex ImmuneComplex Immune Complex Complex->ImmuneComplex IgG binding IgG HIT IgG Antibodies IgG->ImmuneComplex Platelet Platelet Activation (via FcγRIIa) ImmuneComplex->Platelet Crosslinks FcγRIIa Thrombin Thrombin Burst (Free & Clot-Bound) Platelet->Thrombin Procoagulant surface Prothrombin Prothrombin Prothrombin->Thrombin Factor Xa/Va Thrombosis Thrombosis Thrombin->Thrombosis Fibrin formation TGN255 TGN 255 (Flovagatran) Direct Thrombin Inhibitor TGN255->Thrombin Blocks Active Site

Pathophysiology of HIT and the targeted intervention of TGN 255 at the thrombin burst phase.

Pharmacological Profile & Quantitative Data

The efficacy of TGN 255 in HIT models relies on its predictable pharmacodynamics (PD) and rapid clearance, which allows for tight control over coagulation without the need for a specific reversal agent[1][5].

Table 1: Quantitative Pharmacological Properties of TGN 255

ParameterValue / CharacteristicExperimental Significance
Chemical Identity Cbz-(R)-Phe-(S)-Pro-(R)-Mpg-B(OH)₂ Na⁺Boronic acid derivative; active metabolite is TRI 50c[3].
Inhibitory Constant ( Ki​ ) 9 nMSub-nanomolar affinity ensures potent thrombin suppression[1][4].
Mechanism of Action Reversible, Direct Active Site InhibitorNeutralizes clot-bound thrombin; no antithrombin required[2].
Target ACT (CPB Model) ~400 secondsValidated threshold for safe experimental cardiopulmonary bypass[1].
Optimal In Vivo Dosing 2.5 mg/kg bolus + 10 mg/kg/h infusionAchieves stable PD markers with minimal post-operative bleeding[1].
Clearance / Half-Life Rapid (Minutes to Hours)Enables swift hemostatic recovery upon cessation of infusion[1][5].

Protocol I: In Vitro Assessment of TGN 255 Efficacy via Thrombin Generation Assay (TGA)

Causality & Rationale: Standard coagulation assays (like aPTT) only measure the time to initial fibrin formation, capturing less than 5% of total thrombin generated. In HIT, the primary pathology is a massive, sustained thrombin burst. The Thrombin Generation Assay (TGA) continuously monitors the entire kinetics of thrombin formation (Lag Time, Peak Thrombin, and Endogenous Thrombin Potential [ETP]), making it the gold standard for evaluating DTI efficacy in HIT-mimicking conditions.

Materials Required
  • Reagents: TGN 255 sodium salt (reconstituted in sterile saline), fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC), human HIT-positive plasma (or normal pooled plasma spiked with HIT-like monoclonal antibody KFA191 and PF4).

  • Equipment: Calibrated automated thrombogram (CAT) or equivalent fluorometer (excitation 390 nm, emission 460 nm).

Step-by-Step Methodology
  • Reagent Preparation: Prepare working stocks of TGN 255 at concentrations of 0, 10, 50, and 100 nM in HEPES-buffered saline.

  • Plasma Spiking: Aliquot 80 µL of HIT-reactive plasma into a 96-well plate. Add 10 µL of the respective TGN 255 working stock to each well. Incubate at 37°C for 10 minutes to allow equilibrium binding of TRI 50c to baseline thrombin.

  • Activation: Induce the HIT reaction by adding 10 µL of a trigger solution containing PF4 (10 µg/mL) and a trace amount of unfractionated heparin (0.1 U/mL) to crosslink the HIT antibodies.

  • Substrate Addition: Dispense 20 µL of the fluorogenic substrate/Ca²⁺ mixture to initiate coagulation.

  • Kinetic Reading: Read fluorescence continuously for 60 minutes at 37°C. Calculate the ETP (area under the curve) and Peak Thrombin.

Self-Validating System Check:

  • Positive Control: Vehicle-treated HIT plasma must show a massive thrombin peak (>300 nM). If the peak is absent, the plasma lacks sufficient HIT antibodies or PF4.

  • Negative Control: Plasma treated with a supratherapeutic dose of Argatroban (2 µM) must show complete ETP suppression. TGN 255 efficacy is validated by a dose-dependent reduction in ETP and prolongation of Lag Time relative to these controls.

Protocol II: In Vivo Canine Cardiopulmonary Bypass (CPB) Model for HIT Alternative Anticoagulation

Causality & Rationale: Cardiopulmonary bypass triggers profound contact pathway activation, necessitating intense anticoagulation. If a patient develops HIT, heparin cannot be used[1]. TGN 255 provides an alternative by directly inhibiting thrombin. The canine model is utilized because canine coagulation profiles closely mimic human responses to DTIs. A continuous infusion is chosen over a single bolus because TGN 255's rapid clearance requires steady-state plasma levels to prevent circuit thrombosis[1].

Workflow Baseline 1. Baseline Coagulation Profiling (ACT, aPTT, TT) Bolus 2. TGN 255 Bolus (2.5 mg/kg IV) Baseline->Bolus Infusion 3. Continuous Infusion (10 mg/kg/h) during CPB Bolus->Infusion Monitoring 4. Point-of-Care Monitoring (ACT > 400s) Infusion->Monitoring Monitoring->Infusion Dose Adjustment Termination 5. Cease Infusion (Rapid clearance) Monitoring->Termination Recovery 6. Hemostasis & Post-Op Assessment Termination->Recovery

Workflow for TGN 255 administration and monitoring during in vivo cardiopulmonary bypass.

Step-by-Step Methodology
  • Baseline Assessment: Anesthetize the canine subject. Draw baseline blood samples for Activated Clotting Time (ACT), aPTT, and Thrombin Time (TT). Ensure baseline ACT is within normal limits (~100–120 seconds).

  • Bolus Administration: Administer a loading dose of TGN 255 at 2.5 mg/kg via central venous catheter. Wait 3 minutes to allow systemic distribution.

  • Continuous Infusion: Immediately initiate a continuous IV infusion of TGN 255 at 10 mg/kg/h [1].

  • CPB Initiation & Maintenance:

    • Measure ACT 5 minutes post-infusion start.

    • Validation Checkpoint: Proceed with CPB cannulation only if ACT exceeds 400 seconds[1]. If ACT is <400s, administer a micro-bolus (0.5 mg/kg) and increase the infusion rate by 10%.

    • Maintain CPB for the targeted duration (e.g., 90 minutes for simulated mitral valve repair), measuring ACT every 15 minutes.

  • Termination & Hemostasis: Cease the TGN 255 infusion upon separation from the CPB circuit. Do not administer protamine (protamine only reverses heparin and has no effect on DTIs).

  • Post-Operative Monitoring: Monitor ACT every 10 minutes post-infusion. Due to TGN 255's rapid half-life, ACT should return to near-baseline levels within 30–60 minutes, allowing for normal surgical hemostasis and minimal post-operative blood loss[1][5].

References

  • Nelson DA, et al. "Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair." J Extra Corpor Technol. 2008 Jun;40(2):116-22.1

  • "Flovagatran Sodium." Drugs Fut 2007, 32(4).2

  • "Flovagatran (TGN 255) | Thrombin Inhibitor." MedChemExpress.4

  • "US20050288253A1 - Boronic acid salts." Google Patents.3

  • Combe S, et al. "Pharmacokinetics (PK) and Pharmacodynamics (PD) of a New Direct Thrombin Inhibitor..." Blood, American Society of Hematology.5

Sources

Method

Advanced Application Note: TGN 255 (Flovagatran Sodium) Assay Conditions for Serine Protease Inhibition

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Biochemical and Ex Vivo Pharmacodynamic Assay Optimization Mechanistic Overview of TGN 255 Thrombin is a Na⁺-activated, allosteric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Biochemical and Ex Vivo Pharmacodynamic Assay Optimization

Mechanistic Overview of TGN 255

Thrombin is a Na⁺-activated, allosteric serine protease that acts as the central effector in the coagulation cascade, playing a pivotal role in both fibrin clot formation and platelet activation [[1]](). Targeting this enzyme requires high precision to avoid off-target bleeding risks.

TGN 255 (also known as flovagatran sodium) is a highly potent, selective, low-molecular-weight direct thrombin inhibitor (DTI) developed for acute care indications such as cardiopulmonary bypass and hemodialysis 2. Structurally, it is a boronic acid derivative. In aqueous environments, the sodium salt prodrug rapidly hydrolyzes into its free acid form, TRI 50c , which is the active inhibitory molecule 3.

The electrophilic boron atom in TRI 50c acts as a transition-state analog. It accepts a lone pair of electrons from the oxygen of the catalytic Ser195 residue within the protease's active site, forming a reversible tetrahedral boronate ester. This unique mechanism yields an exceptional binding affinity ( Ki​ = 9 nM) 3.

MOA TGN255 TGN 255 (Sodium Salt) Prodrug Form TRI50c TRI 50c (Free Boronic Acid) Active Inhibitor TGN255->TRI50c Aqueous Hydrolysis Complex Reversible Covalent Complex (Tetrahedral Boronate Adduct) TRI50c->Complex Ki = 9 nM Thrombin Thrombin (Serine Protease) Active Site: Ser195 Thrombin->Complex Target Binding Effect Inhibition of Fibrinogen Cleavage & Platelet Activation Complex->Effect Catalytic Blockade

Figure 1: Mechanism of TGN 255 hydrolysis and reversible covalent inhibition of Thrombin.

Experimental Protocols: Self-Validating Systems

To accurately evaluate the inhibitory profile of TGN 255, assays must be carefully designed to account for the compound's hydrolysis, the allosteric nature of thrombin, and the risk of non-specific enzyme adsorption.

Protocol A: In Vitro Chromogenic Serine Protease Inhibition Assay

This protocol utilizes a continuous kinetic readout to determine the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ) of TGN 255 against human thrombin.

Workflow S1 1. Buffer & Reagent Preparation S2 2. Enzyme-Inhibitor Pre-incubation S1->S2 S3 3. Chromogenic Substrate Addition S2->S3 S4 4. Kinetic Readout (Abs 405 nm) S3->S4 S5 5. Data Analysis (IC50 / Ki) S4->S5

Figure 2: Step-by-step workflow for the in vitro chromogenic serine protease inhibition assay.

Step 1: Buffer Formulation

  • Action: Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.

  • Causality: Tris-HCl maintains the physiological pH required for the optimal protonation state of the catalytic triad (His57, Asp102, Ser195). Because thrombin is a Na⁺-activated enzyme, 150 mM NaCl ensures the protease adopts its "fast" procoagulant conformation 1. PEG-8000 acts as a carrier polymer to prevent the highly "sticky" thrombin from adsorbing to the polystyrene microplate walls, ensuring the baseline enzyme concentration remains constant.

Step 2: Inhibitor Preparation & Hydrolysis

  • Action: Dissolve TGN 255 in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the Assay Buffer to yield final assay concentrations ranging from 0.1 nM to 1 µM.

  • Causality: Diluting the sodium salt into the aqueous buffer triggers the rapid hydrolysis required to generate the active free boronic acid, TRI 50c [[3]]().

Step 3: Enzyme-Inhibitor Pre-incubation

  • Action: Add 0.5 nM Human Thrombin to the inhibitor dilutions in a 96-well microplate. Incubate at 37°C for 15 minutes.

  • Causality: Boronate ester formation with Ser195 is a reversible covalent process. Pre-incubation allows the thermodynamic equilibrium between the free enzyme, TRI 50c, and the enzyme-inhibitor complex to establish before introducing the competing substrate.

Step 4: Substrate Addition & Kinetic Readout

  • Action: Initiate the reaction by adding 100 µM of the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA). Immediately monitor absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Causality: S-2238 mimics the natural cleavage site of fibrinogen. Thrombin cleaves the p-nitroaniline (pNA) leaving group, which absorbs strongly at 405 nm. Measuring the initial velocity ( V0​ ) during the linear phase of the reaction prevents artifacts caused by substrate depletion, yielding true Michaelis-Menten kinetics.

Protocol B: Ex Vivo Pharmacodynamic (PD) Coagulation Profiling

To validate the physiological efficacy of TGN 255 in the research of arterial and venous thrombosis 4, ex vivo monitoring of coagulation markers is required.

Step 1: Plasma Spiking & Chelation

  • Action: Collect whole blood in 3.2% sodium citrate tubes. Centrifuge to obtain platelet-poor plasma (PPP). Spike PPP with varying concentrations of TGN 255.

  • Causality: Sodium citrate chelates calcium ions, halting the coagulation cascade. This creates a stable, self-validating baseline until the assay is artificially initiated by recalcification.

Step 2: Thrombin Time (TT) and aPTT Measurement

  • Action: Measure TT by adding exogenous human thrombin to the plasma. Measure activated Partial Thromboplastin Time (aPTT) using standard contact activators and calcium chloride.

  • Causality: TT isolates the final step of the coagulation cascade (fibrinogen to fibrin conversion), providing a highly sensitive, direct readout of TGN 255's specific anti-thrombin activity without upstream interference. aPTT confirms the broader impact on the intrinsic pathway 3.

Step 3: Activated Clotting Time (ACT) for High-Dose Simulation

  • Action: Utilize a point-of-care ACT monitor for plasma samples containing high concentrations of TGN 255 (>10 µg/mL).

  • Causality: In high-dose scenarios (e.g., simulated cardiopulmonary bypass), aPTT often exceeds instrument detection limits. ACT provides a dynamic range capable of quantifying profound anticoagulation states 3.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters and pharmacodynamic markers associated with TGN 255, providing a benchmark for assay validation.

ParameterValue / DescriptionScientific Significance
Primary Target Thrombin (Factor IIa)Key serine protease driving the amplification of the coagulation cascade 1.
Active Metabolite TRI 50c (Free Boronic Acid)Forms a transition-state analog with the active site Ser195 3.
Inhibition Type Reversible, DirectEnsures a predictable PK/PD profile with rapid onset and offset [[2]]().
Binding Affinity ( Ki​ ) 9 nMIndicates highly potent active site blockade [[4]]().
Primary PD Markers TT, aPTT, ACTExhibits dose-dependent prolongation of clotting times across multiple assay formats 3.

References

  • Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simul
  • Flovag
  • Flovagatran (TGN 255) | Thrombin Inhibitor. medchemexpress.com.
  • Thrombin | Inhibitors. medchemexpress.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: TGN 255 (Sodium Salt) Solubility in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling and solubilization of small molecule compounds. This guide provides in-depth troubleshooting and best practices for d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling and solubilization of small molecule compounds. This guide provides in-depth troubleshooting and best practices for dissolving TGN 255 (sodium salt) in Dimethyl Sulfoxide (DMSO).

A preliminary review of scientific literature did not yield specific public data for a small molecule designated "TGN 255". The guidance herein is based on established principles for dissolving sodium salts of organic compounds in DMSO and addresses the most common challenges encountered in a research setting.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of DMSO to my vial of TGN 255 sodium salt, but it's not dissolving. What's the most likely cause?

This is a common issue that typically points to one of two primary causes: solvent quality or insufficient energy input.

  • Solvent Quality (Hygroscopicity): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Even brief exposure to air can lead to significant water absorption.[2] This absorbed water alters the polarity and structure of the DMSO, which can dramatically decrease the solubility of many organic compounds, including salts.[1][3] The use of "wet" DMSO is the most frequent reason for solubility failures.

  • Insufficient Energy: Simply adding a solvent and vortexing may not provide enough energy to overcome the crystal lattice energy of the solid compound, especially for salts.

Q2: My TGN 255 stock solution in DMSO was perfectly clear when I made it, but after a few days in the freezer, I see a precipitate. What happened?

Precipitation upon storage, especially after freeze-thaw cycles, is almost always due to moisture contamination.[4][5] Each time the stock vial is opened, it's exposed to atmospheric moisture. This water is absorbed by the DMSO, gradually reducing the compound's solubility until it reaches a point of supersaturation and precipitates out of solution.[5] Freeze-thaw cycles exacerbate this issue by promoting the crystallization of the compound from the now less-optimal solvent mixture.[3][4]

Q3: Is it safe to heat the DMSO solution to help dissolve the TGN 255?

Gentle warming can be an effective strategy, but it must be approached with caution.[6] Many organic compounds can degrade at elevated temperatures, and DMSO itself can become unstable at very high temperatures.[7] We recommend gentle warming in a water bath, typically not exceeding 37°C, as this is often sufficient to aid dissolution without risking compound integrity.[1][8] Always check the compound's data sheet for any specific temperature sensitivities.

Q4: Why is it important to use the sodium salt form of a compound? How does this affect solubility in DMSO?

Salt formation is a common strategy used in drug development to improve properties like aqueous solubility and stability.[9] For a compound like TGN 255, the sodium salt exists as a sodium cation (Na+) and the deprotonated TGN 255 anion. In a polar aprotic solvent like DMSO, the solvent molecules arrange their dipoles to solvate these ions. However, the solubility of simple sodium salts like sodium chloride in pure DMSO is quite low.[10][11] This suggests that while DMSO is a powerful solvent for many organic molecules, the ionic nature of the salt adds a layer of complexity that must be managed with proper technique.

Troubleshooting Guide: Solubility Issues with TGN 255 in DMSO

This guide addresses specific problems you may encounter and provides a logical path to resolution.

Observed Problem Potential Root Cause Recommended Solution & Scientific Rationale
Initial Dissolution Failure: The compound forms a fine suspension or fails to dissolve completely after vortexing.1. Hygroscopic DMSO: The DMSO has absorbed atmospheric water, reducing its solvating power for your compound.[1]Use fresh, anhydrous DMSO. Open a new bottle of high-purity, anhydrous DMSO. For critical applications, use smaller-volume bottles to minimize repeated openings.[12] Store DMSO tightly sealed in a desiccator.
2. Supersaturation: The target concentration exceeds the solubility limit of TGN 255 in DMSO.Prepare a more dilute stock solution. It is better to have a fully dissolved, accurate lower-concentration stock than a partially dissolved, inaccurate high-concentration one.
3. Insufficient Physical Energy: Vortexing alone is not enough to break down compound aggregates or overcome crystal lattice energy.Apply sonication. Use a bath sonicator for 10-30 minutes.[8] The ultrasonic waves create cavitation, which breaks apart particles and increases the surface area available for dissolution.[13][14]
4. Low Ambient Temperature: The laboratory temperature may be low, reducing the kinetic energy of the system.Apply gentle, controlled heat. Warm the solution in a 37°C water bath for 5-15 minutes, followed by vortexing or sonication.[1][8] This increases molecular motion and can significantly aid dissolution.
Precipitation After Storage: A previously clear stock solution becomes cloudy or shows visible crystals after storage.1. Moisture Contamination: The stock vial has been opened multiple times, allowing for cumulative water absorption.[5]Aliquot the stock solution. After initial preparation, divide the clear stock solution into single-use, smaller-volume vials. This minimizes exposure to air and eliminates freeze-thaw cycles for the main stock.[1][6]
2. Freeze-Thaw Cycles: Repeated temperature changes promote crystallization.[4]Use single-use aliquots. This is the most effective way to prevent issues related to freeze-thaw cycles.[5] Before use, ensure the aliquot is completely thawed and briefly vortexed to re-dissolve any micro-precipitates.
Precipitation Upon Dilution: The compound precipitates when the DMSO stock is added to an aqueous buffer or cell culture medium.1. Low Aqueous Solubility: TGN 255 has poor solubility in the final aqueous environment. The DMSO acts as a vehicle, but upon high dilution, the compound crashes out.[15]Perform serial dilutions in 100% DMSO first. Before adding to the aqueous medium, create intermediate dilutions in pure DMSO.[12] Then, add the final, more dilute DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
2. High Final DMSO Concentration: A high percentage of DMSO in the final assay can be toxic to cells.Keep the final DMSO concentration low. The final concentration of DMSO in cell-based assays should typically be below 0.5%, with 0.1% being preferable.[6][16] Always include a vehicle control (media + same final DMSO concentration) in your experiments.[6]

Experimental Protocols & Workflows

Protocol 1: Standard Operating Procedure for Solubilizing TGN 255
  • Equilibration: Allow the vial of TGN 255 and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture onto the compound or into the solvent.

  • Weighing: Accurately weigh the required amount of TGN 255 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Initial Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes.[6]

  • Visual Inspection: Visually inspect the solution against a bright light source. If the solution is perfectly clear with no visible particulates, proceed to storage. If not, proceed to Protocol 2.

  • Storage: Aliquot the clear stock solution into single-use, sterile glass or polypropylene vials.[1] Store short-term (up to 1 month) at -20°C or long-term (up to 6 months) at -80°C.[1]

Protocol 2: Enhanced Dissolution for Difficult-to-Dissolve Compounds

If Protocol 1 fails to yield a clear solution, follow these steps:

  • Gentle Warming: Place the tightly capped tube in a 37°C water bath for 10 minutes.[8]

  • Vortexing: Remove the tube from the water bath and vortex for 1 minute.

  • Sonication: Place the tube in a bath sonicator for 15-30 minutes.[8] The water level in the sonicator should be level with the solution in the tube.

  • Final Inspection: Visually inspect the solution. The combination of gentle heat and sonication should be sufficient to dissolve most compounds.

  • Storage: Once clear, immediately aliquot and store as described in Protocol 1, step 6.

Visualized Workflows and Logic

A clear workflow is essential for reproducible results. The following diagrams illustrate the decision-making process for troubleshooting and the standard procedure for stock solution preparation.

G cluster_0 Troubleshooting Solubility Issues Start Compound (TGN 255) Fails to Dissolve in DMSO CheckSolvent Is the DMSO anhydrous and from a fresh bottle? Start->CheckSolvent UseFreshDMSO Action: Use fresh, anhydrous DMSO. Store properly. CheckSolvent->UseFreshDMSO No ApplyEnergy Have sonication and/or gentle warming been applied? CheckSolvent->ApplyEnergy Yes UseFreshDMSO->CheckSolvent ApplyHeatSonication Action: Warm to 37°C and sonicate for 15-30 min. ApplyEnergy->ApplyHeatSonication No CheckConcentration Is the concentration too high? ApplyEnergy->CheckConcentration Yes ApplyHeatSonication->CheckConcentration LowerConcentration Action: Prepare a more dilute stock solution. CheckConcentration->LowerConcentration Yes Success Result: Compound Dissolved CheckConcentration->Success No Failure If still insoluble, compound may have very low solubility. Re-evaluate required concentration. CheckConcentration->Failure All steps failed LowerConcentration->Success

Caption: Troubleshooting Decision Tree for TGN 255 Solubility.

G cluster_1 Stock Solution Preparation Workflow A 1. Equilibrate Compound & Anhydrous DMSO to RT B 2. Add DMSO to Weighed Compound A->B C 3. Vortex Vigorously (1-2 min) B->C D 4. Visual Inspection for Clarity C->D E 5a. Solution is Clear D->E Clear F 5b. Particulates Remain D->F Not Clear I 8. Aliquot into Single-Use Vials E->I G 6. Apply Gentle Heat (37°C) & Sonication F->G H 7. Re-Inspect for Clarity G->H H->I Clear J 9. Store at -20°C or -80°C I->J

Caption: Standard Workflow for Preparing TGN 255 Stock Solutions.

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Patsnap Eureka. (2026, March 11). Sonication vs Co-Solvent Methods: Solubility Enhancement.
  • Hielscher Ultrasonics. (2020, April 21).
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?
  • Emulate, Inc. (2019, March 4).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Envirostar. (2023, April 21).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Gallo, M. (2006).
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
  • Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?
  • Unni, A. K. R., Menon, V. K. C., & Sitaraman, N. (1987). Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Journal of the Indian Chemical Society, 64, 888-890.
  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science.
  • Shayanfar, A., Soltani, S., Jabbarzadeh, E., & Jouyban, A. (2019). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 24(18), 3324.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
  • Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.
  • Chemistry LibreTexts. (2016, July 20). 17.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1598.
  • ResearchGate. (n.d.). Effect of Different Salt Concentrations on Dimethyl Sulfoxide (DMSO)
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Threlfall, T. (2013). On the Measurement of Solubility. Organic Process Research & Development, 17(2), 205-213.
  • Quora. (2024, October 30).
  • American Pharmaceutical Review. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • Chromedia. (n.d.). HPLC Troubleshooting Guide.
  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry.
  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties.
  • Charych, D. H., et al. (2021). NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells. Journal of Immunology, 207(7), 1845-1856.
  • PubMed. (2024, November 6).
  • Wikipedia. (n.d.). Sodium methylsulfinylmethylide.
  • PubChem. (2022, October 15). Dimethyl Sulfoxide.

Sources

Optimization

Technical Support Center: Stability and Long-Term Storage of TGN 255 (Sodium Salt)

A Note from the Senior Application Scientist: This guide addresses the critical aspects of preventing the degradation of TGN 255 (sodium salt) during long-term storage. For the purpose of this technical guide, "TGN 255"...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Senior Application Scientist: This guide addresses the critical aspects of preventing the degradation of TGN 255 (sodium salt) during long-term storage. For the purpose of this technical guide, "TGN 255" is used as a representative model for a water-soluble, small molecule sodium salt. The principles, protocols, and troubleshooting steps described herein are based on established best practices for handling such compounds and are broadly applicable to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of solid TGN 255 (sodium salt)?

The primary drivers of degradation for a solid-state small molecule sodium salt like TGN 255 are moisture, temperature, light, and atmospheric oxygen.

  • Moisture: Sodium salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This is the most critical factor to control. Absorbed water can act as a solvent, initiating hydrolytic degradation pathways or causing the solid to clump, which can affect accurate weighing and dissolution.[1][2]

  • Temperature: While lower temperatures generally slow down chemical degradation rates, temperature fluctuations can be detrimental.[3] Cycling between cold and room temperature can promote moisture condensation if not handled properly.

  • Light: Exposure to UV or high-intensity visible light can provide the energy needed to initiate photochemical degradation in sensitive molecules.

  • Oxygen: Oxidative degradation can occur, especially for molecules with susceptible functional groups. Storing under an inert atmosphere (like argon or nitrogen) can mitigate this.

Q2: What are the ideal long-term storage conditions for TGN 255 as a lyophilized powder?

For optimal stability, TGN 255 powder should be stored in a tightly sealed container, protected from light, in a desiccated, and temperature-controlled environment. The specific temperature depends on the compound's inherent stability, but a general guideline is provided in the table below.

Q3: I need to use some of my stored TGN 255. What is the correct procedure for opening the container to prevent contamination?

This is a critical step to prevent the introduction of moisture.

  • Equilibrate: Before opening, remove the container from its cold storage environment (e.g., -20°C or 2-8°C freezer/refrigerator) and allow it to warm to ambient room temperature for at least 30-60 minutes.[3]

  • Why this is crucial: Opening a cold container will cause atmospheric water vapor to immediately condense on the cold powder, compromising the integrity of the entire stock.[3]

  • Work Quickly: Once equilibrated, open the container, quickly weigh out the desired amount of powder in a low-humidity environment if possible, and then securely reseal the primary container.

  • Inert Gas (Optional but Recommended): For maximum protection, backfill the container headspace with an inert gas like argon or nitrogen before resealing. This displaces air and moisture.

Q4: My TGN 255 powder appears clumpy and is difficult to dissolve after storage. What happened?

Clumping is a strong indicator of moisture absorption.[1] When the hygroscopic powder absorbs water, it can lead to the formation of hydrates or partial dissolution and recrystallization, forming aggregates. While the molecule may not be chemically degraded, this physical change can make accurate weighing difficult and significantly slow down dissolution. If you observe this, it is highly recommended to perform a purity analysis before use.

Q5: How can I definitively check if my stored TGN 255 has degraded?

Visual inspection is not sufficient. You must use analytical techniques to assess purity. The most common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[4] A stability-indicating HPLC method should be able to separate the intact TGN 255 peak from potential degradant peaks. Comparing the chromatogram of the stored sample to a reference standard or an initial batch analysis will reveal any new impurity peaks or a decrease in the main peak's area percentage.

Troubleshooting Guide: Investigating TGN 255 Instability

If you suspect degradation due to inconsistent experimental results or visible changes in the material, follow this logical workflow to diagnose the issue.

G start Problem Detected: Inconsistent experimental results or loss of compound activity. check_storage Step 1: Review Storage History - Check temperature logs. - Verify container type and seal. - Note frequency of access. start->check_storage storage_ok Storage Conditions Met? check_storage->storage_ok visual_inspect Step 2: Visual Inspection - Allow vial to equilibrate to RT. - Look for color change, clumping, or reduced volume. visual_ok Appearance Normal? visual_inspect->visual_ok solubility_test Step 3: Perform Solubility Test - Attempt to dissolve a small amount in the recommended solvent. - Note dissolution rate and clarity. soluble_ok Dissolves as Expected? solubility_test->soluble_ok purity_analysis Step 4: Analytical Purity Check - Run HPLC-UV/MS analysis. - Use a stability-indicating method. compare_data Step 5: Compare Data - Compare chromatogram to a reference standard or initial data. purity_analysis->compare_data purity_ok Purity >95% and no major degradants? compare_data->purity_ok storage_ok->visual_inspect Yes remediate_storage Action: Remediate Storage - Move to a desiccator. - Aliquot remaining material. - Re-evaluate handling protocols. storage_ok->remediate_storage No visual_ok->solubility_test Yes quarantine Conclusion: Degradation Likely - Quarantine stock. - Do not use in critical experiments. - Order new compound. visual_ok->quarantine No (Significant clumping/ color change) soluble_ok->purity_analysis Yes soluble_ok->quarantine No (Insoluble particles/ slow dissolution) purity_ok->quarantine No other_vars Conclusion: Compound is Stable - Investigate other experimental variables (e.g., reagents, assay conditions, instrumentation). purity_ok->other_vars Yes remediate_storage->visual_inspect

Caption: Troubleshooting workflow for suspected compound degradation.

Data & Protocols

Table 1: Recommended Long-Term Storage Conditions for TGN 255 (Solid)
ParameterRecommended ConditionRationale & Expert Insight
Temperature -20°C ± 5°CReduces the rate of chemical reactions and degradation. This is a standard for long-term ( >6 months) storage of most small molecules.[3]
Atmosphere Sealed vial with inert gas (Argon or Nitrogen)Minimizes risk of oxidative degradation and displaces moisture-containing air.
Light Store in an amber vial or inside a dark boxPrevents potential photochemical degradation.
Container Tightly sealed, low-moisture-vapor-transmission vial (e.g., glass with PTFE-lined cap)A robust seal is the primary barrier against atmospheric moisture ingress.[5]
Dessication Store vials inside a secondary container with desiccant (e.g., a desiccator cabinet or sealed bag with desiccant packs)Provides an additional layer of protection against moisture, especially in high-humidity environments.[1]
Protocol: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of TGN 255. Note: This method may require optimization for your specific instrumentation and TGN 255 lot.

Objective: To quantify the purity of TGN 255 and detect the presence of any degradation products.

Materials:

  • TGN 255 (sodium salt) sample

  • Reference standard (if available)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in HPLC-grade water.

    • Mobile Phase B: 0.1% FA in HPLC-grade ACN.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of TGN 255.

    • Dissolve in a 50:50 mixture of water/ACN to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (or the known λmax of TGN 255).

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of TGN 255 using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the peak profile to a reference chromatogram. The appearance of new peaks or a significant reduction in the main peak's area % indicates degradation. Modern chromatographic data systems can perform these calculations automatically.[6]

G start Start: Lyophilized TGN 255 in sealed vial at -20°C equilibrate 1. Equilibrate vial to Room Temperature (Critical Step) start->equilibrate weigh 2. Weigh powder rapidly in a low-humidity environment equilibrate->weigh backfill 3. Backfill vial with inert gas (e.g., Argon) weigh->backfill dissolve 5. Dissolve weighed portion for immediate experimental use weigh->dissolve reseal 4. Reseal tightly and return to -20°C storage backfill->reseal reseal->start Store for future use end End: Stock integrity preserved, sample ready for use dissolve->end

Caption: Recommended workflow for handling and aliquoting TGN 255.

References

  • SODIUM CHLORIDE MOLECULAR BIOLOGY. Loba Chemie.

  • Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. ResearchGate.

  • The Role of Na+ and K+ Transporters in Salt Stress Adaptation in Glycophytes. PMC - NIH.

  • Safety, Storage, and Handling of Sodium Chloride in Industries. HTMC Group.

  • Degradation Pathways in Lithium‐Ion Batteries with Ethylene Carbonate‐Free Electrolytes. Wiley Online Library.

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmaTutor.

  • Salt. Transport Informations Service.

  • SAFETY DATA SHEET. Merck Millipore.

  • Evaluation of analytical methods. RISE Research Institutes of Sweden.

  • Multiapproach Analysis Combined with Chemometrics for the Authentication of Commercial Oils of Croton tiglium (L.). PMC.

  • A Review of Analytical Techniques for the Determination and Separation of Silver Ions and Its Nanoparticles. MDPI.

Sources

Troubleshooting

Technical Support Center: TGN 255 (Flovagatran Sodium) Assay Optimization

Welcome to the technical support and troubleshooting guide for TGN 255 (Flovagatran sodium) . TGN 255 is a highly potent, reversible, low-molecular-weight direct thrombin inhibitor (DTI) with a Ki​ of approximately 9 nM[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for TGN 255 (Flovagatran sodium) . TGN 255 is a highly potent, reversible, low-molecular-weight direct thrombin inhibitor (DTI) with a Ki​ of approximately 9 nM[1]. Because TGN 255 is a peptide boronic acid derivative, its inhibitory mechanism is fundamentally reliant on the formation of a reversible covalent transition-state complex with the active-site serine (Ser195) of thrombin[2],[3].

This guide is designed for researchers and drug development professionals to understand the causality behind pH optimization, troubleshoot assay anomalies, and implement self-validating protocols.

The Causality of pH in Boronic Acid Inhibition

When designing an enzymatic assay for TGN 255, pH is not merely a buffer parameter—it is the primary thermodynamic driver of the inhibitor-enzyme interaction. The optimization of this assay requires balancing a delicate "pH Tug-of-War" between the ionization state of the inhibitor and the protonation state of the enzyme's catalytic triad[4].

The Inhibitor: Boronic Acid Ionization

To enter the narrow specificity pocket of thrombin and react with Ser195, the boronic acid moiety of TGN 255 must exist in a neutral, trigonal planar state [3]. The pKa​ of typical peptide boronic acids is around 8.5 to 9.0. If the assay pH is too high (e.g., pH > 8.5), the boronic acid prematurely absorbs a hydroxide ion from the buffer, converting into a tetrahedral boronate anion . This pre-formed anionic state creates severe steric and electrostatic repulsion, preventing the inhibitor from binding to the active site[5].

The Enzyme: Catalytic Triad Protonation

Thrombin relies on a charge-relay system (Asp102–His57–Ser195). For Ser195 to act as a nucleophile and attack the boronic acid to form the covalent adduct, His57 must be unprotonated (its pKa​ is approximately 6.8)[4]. If the assay pH drops too low (e.g., pH < 6.5), His57 becomes protonated, destroying the charge relay network and rendering the enzyme inactive, regardless of the inhibitor's presence.

G A Low pH (< 6.5) His57 Protonated Ser195 Inactive B Optimal pH (7.4 - 7.8) His57 Unprotonated Boronic Acid Neutral (Trigonal) A->B Increase pH (Deprotonate His57) D Reversible Covalent Adduct (Tetrahedral Transition State) B->D Optimal Binding (Ki ~9 nM) C High pH (> 8.5) Boronic Acid Ionized (Tetrahedral) Cannot Bind C->B Decrease pH (Neutralize Boronate)

Fig 1. The pH-dependent thermodynamic binding states of TGN 255 and Thrombin.

Quantitative Data: Expected pH Impact Profile

To easily compare how pH shifts impact both the baseline enzyme and the inhibitor, refer to the quantitative summary below.

Assay pHThrombin Baseline Activity ( Δ mOD/min)TGN 255 Boronic Acid StateThrombin His57 StateApparent Ki​ (nM)
6.0 Very Low (< 15)Trigonal (Neutral)Protonated (Inactive)N/A (Enzyme inactive)
6.8 Moderate (~ 60)Trigonal (Neutral)Partially Protonated~ 25 - 40
7.4 Optimal (~ 100) Trigonal (Neutral) Unprotonated (Active) ~ 9
8.0 High (~ 110)Partially TetrahedralUnprotonated (Active)~ 15 - 30
8.5 High (~ 110)Tetrahedral (Anionic)Unprotonated (Active)> 100

Self-Validating Experimental Protocol

To accurately determine the optimal pH for TGN 255, you must run a self-validating assay. This means every inhibitor concentration tested at a specific pH must be normalized against a vehicle-only control at that exact same pH. This isolates the pH effect on the inhibitor from the pH effect on the enzyme.

Reagents & Materials
  • Buffer System: 50 mM HEPES or Tris-HCl, 150 mM NaCl, 0.1% PEG-8000 (to prevent non-specific adsorption). Prepare separate batches adjusted to pH 6.5, 7.0, 7.4, 7.8, and 8.5.

  • Enzyme: Human α -Thrombin (Final assay concentration: 0.5 nM).

  • Inhibitor: TGN 255 (Flovagatran sodium) stock dissolved in 100% DMSO.

  • Substrate: Chromogenic substrate S-2238 (Final assay concentration: 100 μ M).

Step-by-Step Methodology
  • Buffer Equilibration: Warm all pH-adjusted buffers to 37°C.

  • Reagent Dilution: Dilute Thrombin to 1.0 nM in the respective pH buffers. Dilute TGN 255 to 2X final concentrations (e.g., 0.2 nM to 200 nM) in the respective pH buffers, ensuring final DMSO concentration remains constant (e.g., 1%).

  • Pre-Incubation (Crucial Step): In a 96-well microplate, mix 50 μ L of Thrombin with 50 μ L of TGN 255. Self-Validation: Include wells with 50 μ L Thrombin + 50 μ L buffer/DMSO vehicle for each pH level. Incubate at 37°C for 15 minutes to allow the reversible covalent adduct to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 100 μ L of S-2238 substrate (pre-warmed, 200 μ M in respective pH buffer) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately read absorbance at 405 nm continuously for 10 minutes using a microplate reader at 37°C.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the curve. Normalize the v0​ of inhibited wells to the v0​ of the vehicle control at that specific pH. Fit the fractional activity data to the Morrison equation for tight-binding inhibitors to derive the apparent Ki​ .

Workflow Step1 1. Prepare Buffers 50 mM Tris-HCl/HEPES, 150 mM NaCl Adjust pH (6.5 - 8.5) Step2 2. Reagent Setup Thrombin (0.5 nM) TGN 255 (0.1 - 100 nM) Step1->Step2 Step3 3. Pre-incubation 15 min at 37°C (Establish Equilibrium) Step2->Step3 Step4 4. Substrate Addition Add S-2238 (100 µM) Step3->Step4 Step5 5. Kinetic Readout Measure Absorbance at 405 nm Calculate Initial Velocity (v0) Step4->Step5

Fig 2. Self-validating experimental workflow for TGN 255 pH optimization assay.

Troubleshooting & FAQs

Q: Why is my calculated IC50​ or Ki​ suddenly shifting much higher when I run the assay at pH 8.5? A: This is a classic hallmark of boronic acid chemistry. At pH 8.5, you are approaching the pKa​ of the boronic acid group. The inhibitor is converting from its active, trigonal planar state into an inactive, tetrahedral boronate anion. The active site of thrombin cannot accommodate this pre-formed anion due to steric clash and charge repulsion[3],[5]. Lower your assay pH to 7.4.

Q: I tried running the assay at pH 6.5 to ensure the boronic acid remains neutral, but my baseline thrombin activity dropped to almost zero. Why? A: While pH 6.5 keeps TGN 255 in its ideal neutral state, it protonates His57 in the catalytic triad of thrombin ( pKa​ ~6.8). Without an unprotonated His57 to act as a general base, Ser195 loses its nucleophilicity, rendering the enzyme incapable of cleaving the chromogenic substrate or forming the covalent bond with the inhibitor[4].

Q: How should I prepare and store the TGN 255 (sodium salt) stock to avoid premature hydrolysis or pH shifts? A: TGN 255 is supplied as a sodium salt. Dissolve it in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM) and store in single-use aliquots at -80°C. Avoid storing the compound in aqueous buffers for extended periods. When diluting into the working assay buffer, ensure the buffer has sufficient capacity (e.g., 50 mM HEPES) to absorb the slight alkalinity of the sodium salt without altering the final assay pH.

Q: Does the pre-incubation time need to be adjusted if I change the pH? A: Yes. The rate of covalent adduct formation ( kon​ ) is pH-dependent. At sub-optimal pH levels (e.g., 6.8 or 8.0), the effective concentration of the binding-competent species (unprotonated enzyme + neutral inhibitor) is lower, which slows down the equilibration time. If you must run the assay at a sub-optimal pH, extend the pre-incubation time from 15 minutes to 30 minutes to ensure thermodynamic equilibrium is reached before adding the substrate.

References

  • Pharmacodynamic and efficacy profile of TGN 255, a novel direct thrombin inhibitor, in canine cardiopulmonary bypass and simulated mitral valve repair. Nelson DA, et al. Journal of Extra Corporeal Technology. 2008 Jun;40(2):116-22. URL:[Link]

  • Boron Containing Compounds as Protease Inhibitors. Smoum R, et al. Chemical Reviews. 2012;112(8):4156-4208. URL:[Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. Philipp M, et al. Proceedings of the National Academy of Sciences. 1971;68(2):478-480. URL:[Link]

Sources

Optimization

troubleshooting pharmacodynamic marker variability with TGN 255 (sodium salt)

Welcome to the Technical Support Center for TGN 255 (Flovagatran sodium). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TGN 255 (Flovagatran sodium). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve pharmacodynamic (PD) marker variability when working with this specific compound.

TGN 255 is a highly potent, reversible, low-molecular-weight direct thrombin inhibitor (DTI) formulated as a peptide boronic acid sodium salt. Upon administration, it rapidly hydrolyzes to its active free acid form, TRI 50c, which directly binds the catalytic triad of thrombin with a Ki​ of ~9 nM[1]. While its predictable pharmacokinetic (PK) profile makes it an excellent candidate for acute anticoagulation, researchers frequently encounter PD marker variability due to the compound's short half-life of approximately 1.7 hours and the unique ex vivo behavior of boronic acid derivatives[2].

This guide provides mechanistic troubleshooting insights and self-validating protocols to stabilize your experimental readouts.

Part 1: Mechanistic Foundations of TGN 255 Variability

To troubleshoot TGN 255, you must first understand its mechanism of action. Unlike indirect inhibitors (e.g., heparins) that rely on antithrombin, TGN 255 acts independently to block both soluble and clot-bound thrombin[3]. Because the active moiety (TRI 50c) is a boronic acid, it is susceptible to ex vivo degradation if plasma samples are not handled with strict thermal control.

G TGN255 TGN 255 (Sodium Salt) Prodrug TRI50c TRI 50c Active Boronic Acid TGN255->TRI50c Hydrolysis (In Vivo/Plasma) Thrombin Thrombin (FIIa) Catalytic Site TRI50c->Thrombin Reversible Inhibition (Ki ~9 nM) Prothrombin Prothrombin (FII) Prothrombin->Thrombin FXa/FVa Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage PDMarkers PD Markers: TT, aPTT, ACT, ECT Thrombin->PDMarkers Prolongation Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

Mechanism of TGN 255 hydrolysis to TRI 50c and direct thrombin inhibition.

Part 2: Troubleshooting Pharmacodynamic Marker Variability (FAQs)

Q1: We observe high inter-assay variability in Thrombin Time (TT) despite administering the exact same TGN 255 dose (e.g., 2.5 mg/kg bolus). What is causing this? Causality & Solution: TT is exquisitely sensitive to the concentration of exogenous thrombin used in the assay reagent. Furthermore, TGN 255 has a very short effective half-life (~1.7 hours in humans)[4]. If blood sampling times deviate by even 10–15 minutes, the in vivo plasma concentration of TRI 50c will drop rapidly, causing apparent PD variability. Actionable Fix: Standardize the exact timing of post-dose blood draws to the minute. Ensure your laboratory uses a single lot of TT reagent (standardized bovine or human thrombin) for the entire study cohort to keep the baseline TT constant.

Q2: Our ex vivo Activated Clotting Time (ACT) results do not correlate with plasma-based aPTT results from the same timepoints. Why the discrepancy? Causality & Solution: ACT is a whole-blood assay performed immediately at the point of care, while aPTT is a plasma-based assay performed after centrifugation. TGN 255 inhibits thrombin directly[1]. Delays in centrifuging the aPTT sample at room temperature allow for the ex vivo degradation of the peptide boronic acid and continued enzymatic activity, whereas ACT captures the immediate in vivo state. Actionable Fix: Run ACT within 1 minute of the blood draw. For aPTT, strictly follow the "Cold-Chain Plasma Processing" protocol (detailed in Part 3) to arrest ex vivo enzymatic cascades and stabilize TRI 50c.

Q3: The Ecarin Clotting Time (ECT) shows a plateau at higher TGN 255 concentrations (e.g., 10 mg/kg/h infusion), but ACT continues to rise. Is the drug failing? Causality & Solution: No, the drug is not failing; the assay has reached its ceiling. ECT relies on ecarin, a snake venom metalloprotease that converts prothrombin to meizothrombin. At very high plasma concentrations of TGN 255 (such as those used in cardiopulmonary bypass models)[1], the available meizothrombin generated by the fixed amount of ecarin in the reagent becomes completely saturated by the inhibitor. Actionable Fix: Use ECT for low-to-moderate concentration monitoring. Switch to ACT or diluted Thrombin Time (dTT) for high-concentration surgical models.

G Start PD Marker Variability Detected CheckAssay Which Marker is Variable? Start->CheckAssay TT TT / aPTT CheckAssay->TT ACT ACT CheckAssay->ACT ECT ECT CheckAssay->ECT TT_Issue Check Pre-analytical Handling & Draw Time TT->TT_Issue ACT_Issue Check Hematocrit & Point-of-Care Timing ACT->ACT_Issue ECT_Issue Check for Assay Saturation (Ceiling) ECT->ECT_Issue Solution1 Standardize to 4°C Strict 1.7h PK Timing TT_Issue->Solution1 Solution2 Run within 1 min of Whole Blood Draw ACT_Issue->Solution2 Solution3 Dilute Sample or Switch to ACT/dTT ECT_Issue->Solution3

Diagnostic workflow for resolving TGN 255 PD marker assay discrepancies.

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, your sample processing must be a self-validating system. By strictly controlling temperature and time, you prevent the ex vivo hydrolysis of the boronic acid and freeze the coagulation cascade.

Protocol: Optimized Cold-Chain Plasma Processing for TGN 255 PD Assessment Validation Check: Spike a baseline (untreated) whole blood sample with a known concentration of TGN 255, process it alongside your experimental samples, and verify that the calculated recovery of TRI 50c via LC-MS/MS matches the expected input[4].

  • Precision Venipuncture: Draw blood using a 21-gauge needle into a tube containing 3.2% (0.109 M) sodium citrate (ratio of 9 parts blood to 1 part citrate). Critical: Discard the first 2 mL of the draw to prevent tissue factor contamination, which artificially shortens aPTT.

  • Immediate Thermal Arrest: Gently invert the tube 3–4 times to mix the anticoagulant. Immediately submerge the tube in crushed wet ice (0–4°C). Do not leave at room temperature for any duration.

  • Cold Centrifugation: Within 30 minutes of the draw, centrifuge the samples at 2,500 x g for 15 minutes at exactly 4°C to obtain Platelet-Poor Plasma (PPP). Platelet removal is critical because platelets release PF4, and while PF4 does not neutralize DTIs directly, residual platelets can trigger cold-induced activation.

  • Aliquoting and Flash Freezing: Working on ice, carefully aspirate the top two-thirds of the PPP. Aliquot into pre-chilled cryovials and immediately snap-freeze in liquid nitrogen. Store at -80°C until assay execution.

  • Thawing (Day of Assay): Thaw aliquots rapidly in a 37°C water bath for exactly 3 minutes, mix gently, and analyze immediately. Do not refreeze.

Part 4: Quantitative Data & Marker Comparison

Use the following table to select the appropriate PD marker based on your experimental dosing regimen.

PD MarkerAssay MatrixSensitivity to TGN 255Dynamic RangePrimary Experimental Use Case
Thrombin Time (TT) PlasmaHighLow-ModeratePK/PD correlation in healthy volunteers and low-dose models[4].
aPTT PlasmaModerateModerateStandard clinical monitoring; non-linear at high doses.
Ecarin Clotting Time (ECT) Plasma / Whole BloodHighModerateSpecific DTI quantification; subject to ceiling effect at high doses.
Activated Clotting Time (ACT) Whole BloodLowHighHigh-dose surgical models (e.g., Cardiopulmonary Bypass)[1].
References
  • Flovagatran Sodium, Prous Science / Drugs of the Future.
  • Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair, PubMed Central (PMC).
  • Comparative Pharmacodynamics of TGN 255, a Novel Direct Thrombin Inhibitor and Unfractionated Heparin in Healthy Volunteers, Blood / American Society of Hematology.
  • Boron Containing Compounds as Protease Inhibitors, Chemical Reviews / ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing TGN 255 (Flovagatran Sodium) in Whole Blood Models

Welcome to the Technical Support Center for TGN 255 (Flovagatran sodium). TGN 255 is a potent, selective, reversible, low-molecular-weight 1[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TGN 255 (Flovagatran sodium). TGN 255 is a potent, selective, reversible, low-molecular-weight 1[1]. This guide provides drug development professionals and researchers with field-proven methodologies, causality-driven troubleshooting, and robust FAQs for optimizing TGN 255 concentrations in whole blood models (e.g., cardiopulmonary bypass, hemodialysis, and thrombosis models).

Section 1: Causality & Mechanism of Action

Understanding how TGN 255 behaves in whole blood is critical for assay optimization. TGN 255 is a 2[2]. In plasma or whole blood, it acts as a prodrug and rapidly hydrolyzes into its active free acid form,3[3].

TRI 50c competitively binds to the catalytic triad of thrombin (Factor IIa) with a high affinity ( Ki​=9 nM)[3],[4], blocking the conversion of fibrinogen to fibrin. Because it is a direct inhibitor, it acts independently of antithrombin and can inhibit both soluble and clot-bound thrombin, making it highly effective in complex whole blood matrices.

G TGN TGN 255 (Sodium Salt) Prodrug TRI TRI 50c (Free Acid) Active Inhibitor TGN->TRI Hydrolysis in Plasma Thrombin Thrombin (Factor IIa) Catalytic Site TRI->Thrombin Competitive Inhibition (Ki=9nM) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Blocked Fibrin Fibrin Clot Fibrinogen->Fibrin Coagulation Halted

TGN 255 hydrolysis to TRI 50c and subsequent thrombin inhibition pathway.

Section 2: Experimental Protocols & Methodologies

To ensure self-validating and reproducible results, follow this standardized protocol for evaluating TGN 255 in whole blood models.

Protocol: Ex Vivo Whole Blood Spiking and Pharmacodynamic (PD) Marker Assessment

Objective: Establish a concentration-response curve for TGN 255 using Activated Clotting Time (ACT) and Whole Blood Thrombin Time (WBTT).

  • Blood Collection: Draw fresh whole blood from the mammalian model (e.g., canine or human) into non-heparinized tubes. If baseline plasma separation is needed, use sodium citrate, but for direct whole blood ACT, native blood or lightly citrated blood re-calcified at the time of assay is required.

  • Stock Solution Preparation: Reconstitute TGN 255 (sodium salt) in sterile 0.9% saline to a stock concentration of 1 mg/mL.

    • Causality Note: Avoid using alcohols or extreme pH buffers. Boronic acid derivatives are sensitive to pH extremes, which can prematurely alter the equilibrium or precipitate the sodium salt out of solution.

  • Spiking: Aliquot 1 mL of whole blood into test tubes. Spike with TGN 255 to achieve target final plasma concentrations (e.g., 0, 1, 5, 10, and 15 µg/mL).

  • Incubation: Gently invert the tubes 3-5 times. Incubate at 37°C for exactly 5 minutes.

    • Causality Note: This incubation period is strictly required to allow complete hydrolysis of the TGN 255 prodrug into the active TRI 50c form within the plasma matrix.

  • Assay Execution:

    • ACT: Transfer 0.5 mL of the spiked blood to an ACT cartridge (e.g., Hemochron). Record the clotting time in seconds.

    • WBTT/ECT: Use specific point-of-care coagulation monitors to measure Whole Blood Thrombin Time and Ecarin Clotting Time.

  • Self-Validating System (Controls): To validate the integrity of the blood sample's coagulation cascade, you must run a parallel vehicle control (saline spike) to establish the baseline, and a positive control (e.g., Unfractionated Heparin at 1 U/mL) to confirm the assay's sensitivity to anticoagulation.

Workflow Blood Whole Blood Collection Spike Spike TGN 255 (0.1 - 15 µg/mL) Blood->Spike Incubate Incubation (37°C, 5 min) Spike->Incubate Assay PD Marker Assays (ACT, WBTT, ECT) Incubate->Assay

Step-by-step whole blood preparation and PD marker assay workflow.

Section 3: Quantitative Data & Reference Baselines

When optimizing concentrations, refer to the established pharmacodynamic responses. The following table summarizes the expected PD marker prolongations based on 3[3] and healthy volunteer trials[1].

TGN 255 ConcentrationACT (seconds)TT (seconds)aPTT (seconds)Clinical/Experimental Context
Baseline (0 µg/mL) ~100 - 120~20 - 30~15 - 25Normal mammalian baseline
~3 - 5 µg/mL ~200 - 250~100 - 150~40 - 60Sub-therapeutic / Low dose
~12 µg/mL ~480~245>100Target for CPB / High dose

Section 4: Troubleshooting Guide

Q: My ACT values are highly variable between technical replicates at the same TGN 255 concentration. What is causing this? A: Variability in ACT is almost exclusively caused by inconsistent incubation times or improper mixing. Because TGN 255 must hydrolyze to TRI 50c to become active, insufficient incubation (< 3 minutes) leads to incomplete conversion. Ensure a strict 5-minute incubation at 37°C before initiating the coagulation assay. Furthermore, ensure the blood is inverted gently; vigorous agitation causes mechanical hemolysis and premature platelet activation, artificially shortening clotting times.

Q: We observe a plateau in WBTT and aPTT at concentrations above 15 µg/mL. Is the drug degrading? A: No, the drug is not degrading. This plateau effect is a known mechanical limitation of standard coagulometers. Assays like aPTT and TT have maximum detection thresholds (often capping around 300 seconds). For high concentrations of TGN 255, you must switch to Ecarin Clotting Time (ECT), which provides a linear dose-response curve at much higher direct thrombin inhibitor concentrations without plateauing.

Q: Why is there a discrepancy between the spiked TGN 255 concentration and the measured TRI 50c plasma levels via LC-MS/MS? A: TGN 255 is rapidly hydrolyzed to TRI 50c. If your LC-MS/MS method is calibrated only for the prodrug (TGN 255), you will see artificially low concentrations. You must quantify the active free acid form (TRI 50c) to accurately correlate drug levels with pharmacodynamic markers. If you are attempting to measure the prodrug-to-active ratio, ensure your extraction solvent quenches the hydrolysis immediately upon sampling.

Section 5: Frequently Asked Questions (FAQs)

Q: How does TGN 255 compare to unfractionated heparin (UFH) in whole blood models? A: Unlike UFH, which requires antithrombin III as a cofactor, TGN 255 is a direct thrombin inhibitor. This means TGN 255 can inhibit both circulating thrombin and clot-bound thrombin. It also avoids the risk of Heparin-Induced Thrombocytopenia (HIT), making it a superior choice for models simulating HIT-susceptible patients[1],[3].

Q: What is the optimal dosing regimen for in vivo whole blood models (e.g., canine CPB)? A: Based on surgical studies, a continuous infusion is required due to the drug's rapid clearance. An optimal starting regimen for canine CPB is a4[4]. This maintains target plasma concentrations and elevates PD markers while minimizing postoperative blood loss[3].

Q: Does TGN 255 affect platelet counts in whole blood models? A: No. Studies utilizing point-of-care platelet function tests (e.g., Ichor PlateletWorks) have demonstrated that3[3], confirming its selective action on thrombin rather than cellular blood components.

References

  • Source: portico.
  • Source: nih.
  • Title: Flovagatran (TGN 255)
  • Source: acs.

Sources

Optimization

Technical Support Center: Overcoming TGN 255 (Flovagatran Sodium) Transesterification in Solution

Welcome to the advanced technical support guide for handling TGN 255 (Flovagatran sodium). TGN 255 is a highly potent, reversible, low-molecular-weight direct thrombin inhibitor with a Ki​ of approximately 9 nM[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling TGN 255 (Flovagatran sodium). TGN 255 is a highly potent, reversible, low-molecular-weight direct thrombin inhibitor with a Ki​ of approximately 9 nM[1]. Its pharmacophore relies on a C-terminal peptide boronic acid moiety that forms a reversible transition-state analogue complex with the catalytic Serine-195 of thrombin[2].

While the boronic acid group is essential for its high-affinity binding, it introduces significant dynamic covalent chemistry challenges in solution. The electrophilic boron atom is highly susceptible to transesterification and esterification with diols, polyols, and alcohols commonly used as solvents or formulation excipients[3]. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you maintain the active free boronic acid form in your assays.

G TGN TGN 255 (Active Boronic Acid) Ester Inactive Boronate Ester TGN->Ester Transesterification (Loss of Efficacy) Complex Inhibited Thrombin Complex TGN->Complex Epitaxial Binding Diol Diol Excipients (e.g., Glycerol) Diol->Ester Nucleophilic Attack Thrombin Thrombin (Active Site Ser195) Thrombin->Complex Reversible Covalent Bond

Mechanism of TGN 255 transesterification versus active thrombin inhibition.

Part 1: Troubleshooting & FAQs

Q1: Why does my TGN 255 solution lose inhibitory potency when formulated with cryoprotectants like glycerol or mannitol? A1: The loss of potency is caused by rapid transesterification. Boronic acids possess an empty p-orbital, rendering them highly electrophilic. In the presence of 1,2-diols (e.g., glycerol) or polyols (e.g., mannitol), the boronic acid moiety of TGN 255 undergoes a nucleophilic attack to form cyclic boronate esters[3]. This esterification sterically hinders the boron atom and reduces its electrophilicity, preventing the crucial epitaxial binding and formation of the tetrahedral adduct with thrombin's active site[2].

Q2: I received a batch of TGN 255 that appears to be a diethanolamine adduct. How do I recover the active sodium salt? A2: During the synthesis and chiral resolution of TGN 255 (often referred to as TRI 50c in its free acid form), diethanolamine is frequently used to form a stable, crystalline precipitate that isolates the desired (R,S,R) stereoisomer[4]. To recover the active drug, the adduct must undergo controlled aqueous hydrolysis. Because the Carbon-Boron (C-B) bond is sensitive to harsh acidic or basic conditions, hydrolysis must be performed rapidly in a biphasic system to prevent irreversible degradation of the pharmacophore[4].

Q3: What is the recommended solvent system for in vitro assays to prevent these issues? A3: To prevent unwanted esterification, all hydroxyl-containing solvents (alcohols, glycols, sugars) must be strictly avoided. The sodium salt of TGN 255 is highly soluble in water. For long-term stock solutions, a mixture of acetonitrile and distilled water (e.g., 50:50 v/v) or pure aqueous buffers (pH 7.0–7.4) are optimal[3]. Acetonitrile does not act as a nucleophile and effectively stabilizes the free boronic acid without participating in dynamic covalent exchanges.

Part 2: Quantitative Impact of Transesterification

Understanding the equilibrium state of TGN 255 in various environments is critical for accurate dosing and assay reproducibility. The table below summarizes the impact of common laboratory solvents and excipients on the availability of the active free boronic acid.

Solvent / Excipient SystemInterfering NucleophileEquilibrium State (% Free Active Drug)Apparent Ki​ ShiftRecommended Action
100% Aqueous Buffer (pH 7.4) None>99%Baseline (~9 nM)Optimal for assays
50:50 Acetonitrile / Water None>99%Baseline (~9 nM)Optimal for stock solutions
Aqueous + 5% Glycerol 1,2,3-Propanetriol<40%Increased (>80 nM)Strictly Avoid
Aqueous + 5% Mannitol Hexane-1,2,3,4,5,6-hexol<20%Highly Increased (>150 nM)Strictly Avoid
Pinacol / Diethanolamine 1,2-Diols / Amino-alcohols<5% (Stable Adduct)InactiveUse only for chiral resolution

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate analytical checkpoints to confirm the molecular state of TGN 255 before proceeding to biological assays.

G Start Solid TGN 255 Sodium Salt Solvent Select Diol-Free Solvent (e.g., MeCN/H2O) Start->Solvent Dissolve Dissolution & pH Adjustment (pH 7.0 - 7.4) Solvent->Dissolve Hydrolysis Biphasic Hydrolysis (If Adducts Present) Dissolve->Hydrolysis If esterified Validate LC-MS Validation (Confirm Free Boronic Acid) Dissolve->Validate Direct route Hydrolysis->Validate Ready Ready for Assays (Purity > 98%) Validate->Ready Validated

Self-validating workflow for preparing stable TGN 255 solutions.

Protocol 1: Preparation of Diol-Free TGN 255 Working Solutions

Causality Focus: Utilizing non-nucleophilic solvents ensures the boronic acid remains in its highly electrophilic, active state.

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and ultra-pure distilled water. Do not use methanol or ethanol.

  • Dissolution: Weigh the required amount of TGN 255 sodium salt and slowly add the solvent mixture while stirring at room temperature.

  • pH Stabilization: Verify the pH of the solution. If necessary, adjust to pH 7.0–7.4 using 0.1M NaOH or 0.1M HCl. (Boronic acids are most stable and active at physiological pH; highly alkaline conditions can promote degradation).

  • Validation Check (Critical): Withdraw a 10 µL aliquot and analyze via LC-MS.

    • Success Criteria: The mass spectrum must show the dominant peak for the free boronic acid ( [M−Na+H]+ ≈ 503.4 m/z). If higher mass adducts are detected, the source powder may have been pre-esterified, requiring Protocol 2.

  • Storage: Aliquot the validated solution into low-bind microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Biphasic Hydrolysis of Boronate Esters (Recovery Protocol)

Causality Focus: A 20-minute biphasic hydrolysis provides enough kinetic energy to break the ester bonds of diethanolamine or pinacol adducts, but is brief enough to prevent the hydrolytic cleavage of the fragile C-B bond[4].

  • Biphasic Setup: Dissolve 10 mg of the esterified TGN 255 adduct in 1 mL of dichloromethane (DCM) in a glass vial.

  • Controlled Hydrolysis: Add 1 mL of 2% aqueous hydrochloric acid (HCl) to the vial.

  • Vigorous Agitation: Stir the biphasic mixture vigorously for exactly 20 minutes at room temperature. Do not exceed this time limit, as prolonged acid exposure will cleave the boronic acid group[4].

  • Phase Separation: Allow the layers to settle. The free boronic acid will migrate into the organic (DCM) phase, leaving the cleaved diol/amine in the aqueous phase. Extract the DCM layer.

  • Salt Formation & Validation: Evaporate the DCM under a gentle stream of nitrogen. Redissolve the resulting film in 1 mL of acetonitrile. Add 0.2M NaOH in distilled water dropwise until the pH reaches 7.2 to form the sodium salt[3].

  • Validation Check: Run a rapid HPLC analysis on the final aqueous/acetonitrile solution.

    • Success Criteria: The chromatogram must show a single peak corresponding to the free acid with an area >98%, confirming successful recovery.

References

  • Boron-Containing Compounds as Protease Inhibitors. Chemical Reviews (ACS Publications). Available at:[Link]

  • US20050288253A1 - Boronic acid salts.Google Patents.
  • US20050119226A1 - Methods for synthesizing organoboronic compounds and products thereof.Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: TGN 255 (Sodium Salt) vs. Unfractionated Heparin in Anticoagulation

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two anticoagulant compounds: TGN 255 (sodium salt), a direct thrombin inhibitor, and unfractionated h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two anticoagulant compounds: TGN 255 (sodium salt), a direct thrombin inhibitor, and unfractionated heparin (UFH), an indirect thrombin inhibitor. While unfractionated heparin remains a cornerstone of anticoagulant therapy, the exploration of novel agents like TGN 255 in the early 2000s offers valuable insights into the evolution of anticoagulant drug development. This document will delve into their distinct mechanisms of action, present available comparative efficacy data, and provide detailed experimental protocols for their evaluation.

It is important to note that while TGN 255 showed promise in early-phase clinical trials, its development appears to have been discontinued, and recent data is unavailable. This guide, therefore, serves as both a comparative analysis based on historical data and a practical resource for the fundamental techniques used to evaluate anticoagulants.

Introduction: A Tale of Two Anticoagulants

Unfractionated heparin, a heterogeneous mixture of sulfated mucopolysaccharides, has been a mainstay in antithrombotic therapy for decades.[1] Its broad activity against multiple coagulation factors, rapid onset of action, and reversibility make it a valuable tool in various clinical settings.[2] However, its unpredictable pharmacokinetic profile, requirement for frequent monitoring, and potential for serious side effects like heparin-induced thrombocytopenia (HIT) have driven the search for alternative anticoagulants.[3][4]

TGN 255 emerged in the early 2000s from Trigen Ltd. as a promising intravenous direct thrombin inhibitor (DTI).[5][6] Unlike heparin, which requires the cofactor antithrombin to exert its effect, DTIs bind directly to and inactivate thrombin, the final key enzyme in the coagulation cascade.[7][8] This direct mechanism offers the potential for a more predictable anticoagulant response and a reduced risk of certain side effects.[9]

This guide will explore the scientific underpinnings of these two agents, providing a framework for their comparative evaluation.

Dueling Mechanisms: Direct vs. Indirect Thrombin Inhibition

The fundamental difference in the anticoagulant effect of TGN 255 and unfractionated heparin lies in their interaction with thrombin (Factor IIa).

Unfractionated Heparin: The Indirect Approach

Unfractionated heparin acts as an anticoagulant by binding to antithrombin (AT), a natural inhibitor of several coagulation proteases.[5][10] This binding induces a conformational change in AT, accelerating its inhibitory activity by approximately 1000-fold.[5] The heparin-AT complex then inactivates several key clotting factors, most notably thrombin (Factor IIa) and Factor Xa.[1][10] For heparin to effectively inhibit thrombin, it must form a ternary complex by binding to both AT and thrombin simultaneously.[1]

Figure 1: Mechanism of Unfractionated Heparin. UFH potentiates the activity of Antithrombin, which in turn inhibits key clotting factors, primarily Thrombin and Factor Xa.

TGN 255: A Direct Hit on Thrombin

TGN 255 is a synthetic small molecule that functions as a direct thrombin inhibitor.[3][11] It binds directly to the active site of thrombin, blocking its enzymatic activity without the need for a cofactor like antithrombin.[7][11] This direct inhibition prevents thrombin from cleaving fibrinogen to form fibrin, the structural basis of a blood clot.[8] By targeting the final common pathway of coagulation, DTIs like TGN 255 offer a more focused and potentially more predictable anticoagulant effect.[9]

Figure 2: Mechanism of TGN 255. TGN 255 directly binds to and inhibits Thrombin, preventing the conversion of Fibrinogen to a Fibrin Clot.

Comparative Efficacy: Insights from Preclinical and Early Clinical Data

Direct head-to-head efficacy data for TGN 255 and unfractionated heparin is limited to early-phase studies conducted during the drug's development.

In Vitro and Ex Vivo Anticoagulant Effects

A Phase I study in healthy volunteers provides the most direct comparison of the pharmacodynamic effects of TGN 255 and UFH. The results indicated that TGN 255 produced a dose-proportional anticoagulant effect.

ParameterTGN 255 (40-160 mg/h infusion)Unfractionated Heparin (15 IU/kg/h infusion)
Thrombin Time (TT) Marked, dose-dependent increaseSignificant increase
Activated Partial Thromboplastin Time (aPTT) Moderate, dose-dependent increasePronounced increase
Predictability More predictable dose-responseVariable response

Table 1: Comparative Pharmacodynamic Effects of TGN 255 and Unfractionated Heparin in Healthy Volunteers. Data synthesized from early clinical trial reports.

In Vivo Models of Thrombosis

A preclinical study evaluated TGN 255 in a canine cardiopulmonary bypass (CPB) model, a setting where UFH is the standard of care.[3][10] The study found that TGN 255 provided effective anticoagulation during the procedure with minimal postoperative blood loss.[10] While not a direct comparative efficacy trial, this study demonstrated the potential of TGN 255 as an alternative to UFH in a complex surgical setting.

ModelTGN 255Unfractionated Heparin (Historical Control)
Canine CPB Model Effective anticoagulation, minimal blood lossStandard of care, known risks of HIT and bleeding

Table 2: Performance of TGN 255 in a Preclinical In Vivo Model.

Experimental Protocols for Anticoagulant Evaluation

The following protocols provide detailed methodologies for the in vitro and in vivo assessment of anticoagulant efficacy, applicable to the study of both TGN 255 and unfractionated heparin.

In Vitro Coagulation Assays

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.[2]

Principle: The time to clot formation is measured after the addition of a contact activator and phospholipids (partial thromboplastin) to citrated plasma, followed by recalcification.

Protocol:

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.[12]

  • Assay Procedure (Manual Method): a. Pre-warm aPTT reagent and 0.025 M calcium chloride (CaCl2) solution to 37°C.[13] b. Pipette 100 µL of platelet-poor plasma into a pre-warmed test tube.[12] c. Add 100 µL of the pre-warmed aPTT reagent, mix, and incubate at 37°C for 3-5 minutes (incubation time is reagent-dependent).[12] d. Add 100 µL of the pre-warmed CaCl2 solution and simultaneously start a stopwatch.[12] e. Record the time in seconds for a fibrin clot to form.

Figure 3: Workflow for the aPTT Assay.

This assay specifically measures the activity of anticoagulants that inhibit Factor Xa.[14]

Principle: The amount of residual Factor Xa activity after incubation with the anticoagulant is determined by the cleavage of a chromogenic substrate. The color intensity is inversely proportional to the anticoagulant activity.[14]

Protocol:

  • Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay.

  • Assay Procedure (Manual Method): a. Pre-warm all reagents (Factor Xa, antithrombin, chromogenic substrate) to 37°C.[4][15] b. In a test tube, combine a specific volume of patient plasma with an excess of antithrombin and a known amount of Factor Xa. Incubate at 37°C for a defined period.[4][15] c. Add the chromogenic substrate specific for Factor Xa.[4][15] d. After a set incubation time, stop the reaction (e.g., with citric acid).[15] e. Measure the absorbance of the solution at 405 nm using a spectrophotometer. f. The concentration of the anticoagulant is determined by comparing the absorbance to a standard curve prepared with known concentrations of the drug.[14]

Figure 4: Workflow for the Chromogenic Anti-Xa Assay.

In Vivo Thrombosis Models

This widely used model induces endothelial injury and subsequent thrombus formation.[1][16][17]

Protocol:

  • Animal Preparation: Anesthetize a mouse (e.g., with isoflurane). Surgically expose the carotid artery.[18]

  • Thrombus Induction: Apply a small piece of filter paper saturated with FeCl3 solution (typically 5-10%) to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).[16][18]

  • Monitoring: Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe. The time to vessel occlusion is the primary endpoint.[16] Alternatively, thrombus formation can be visualized in real-time using intravital microscopy after fluorescent labeling of platelets.[1][17]

Figure 5: Workflow for the FeCl3-Induced Arterial Thrombosis Model.

This model mimics venous stasis, a key factor in the development of deep vein thrombosis (DVT).[19][20]

Protocol:

  • Animal Preparation: Anesthetize a rat (e.g., with isoflurane). Perform a midline laparotomy to expose the inferior vena cava.[19]

  • Thrombus Induction: Carefully dissect the IVC and ligate it completely with a suture just below the renal veins.[19][20] All side branches may also be ligated.[19]

  • Thrombus Evaluation: After a predetermined period (e.g., 2 to 24 hours), euthanize the animal, excise the ligated IVC segment, and carefully dissect the thrombus.[20] The thrombus is then weighed to quantify its size.

Figure 6: Workflow for the IVC Ligation Model of DVT.

Discussion and Future Perspectives

The development of TGN 255 represented a logical step in the evolution of anticoagulants, aiming to overcome the limitations of unfractionated heparin. The direct mechanism of action offered the promise of a more predictable and potentially safer therapeutic profile. Early clinical data supported this, demonstrating a dose-proportional anticoagulant effect.[5]

However, the lack of publicly available information on the later-stage development of TGN 255 makes a definitive comparison of its clinical efficacy and safety with UFH impossible. The reasons for its apparent discontinuation are not in the public domain but could be related to a variety of factors including efficacy, safety, or commercial considerations.

Despite the unclear fate of TGN 255, the principles behind its development continue to influence the field. The pursuit of anticoagulants with predictable pharmacokinetics, no requirement for routine monitoring, and a favorable safety profile has led to the successful development and widespread adoption of direct oral anticoagulants (DOACs) that target either thrombin or Factor Xa.

For researchers today, the story of TGN 255 and its comparison to UFH serves as a valuable case study. It underscores the importance of the experimental models and assays detailed in this guide for the rigorous evaluation of novel anticoagulant candidates. The continued refinement of these methods will be crucial for the development of even safer and more effective antithrombotic therapies in the future.

References

  • Trigen Ltd. (2003, December 3). Trigen's i.v. Anticoagulant, TGN 255, Successfully Completes Phase I PK/PD Study [Press release].
  • Dubois, C., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (100), e52838.
  • Praticò, D. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (107), e53545.
  • Life in the Fast Lane. (2024, July 14). Heparin. Retrieved from [Link]

  • Hirsh, J., & Levine, M. N. (1992). Low molecular weight heparin. Blood, 79(1), 1-17.
  • Saha, P., et al. (2021). Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. Journal of Visualized Experiments, (173), e62624.
  • GlobeNewswire. (2005, August 9). Trigen Announces the Successful Completion of a Phase II Study of TGN 255 for Anticoagulation in Haemodialysis. Retrieved from [Link]

  • Welsh, F., et al. (2008). Pharmacodynamic and efficacy profile of TGN 255, a novel direct thrombin inhibitor, in canine cardiopulmonary bypass and simulated mitral valve repair. Perfusion, 23(3), 165-173.
  • Biotoxik. (n.d.). 〈208〉 ANTI-FACTOR Xa AND ANTI-FACTOR IIa ASSAYS FOR UNFRACTIONATED AND LOW MOLECULAR WEIGHT HEPARINS. Retrieved from [Link]

  • Linear Chemicals. (n.d.). APTT. Retrieved from [Link]

  • Welsh, F., et al. (2008). Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair. Perfusion, 23(3), 165-73.
  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

  • Agappe Diagnostics. (n.d.). APTT-THROMBOPAK. Retrieved from [Link]

  • Creative Bioarray. (2024, June 20). Inferior Vena Cava (IVC) Stasis/Ligation Model. Retrieved from [Link]

  • MedSchool. (n.d.). Activated Partial Thromboplastin Time (APTT) | Coagulation. Retrieved from [Link]

  • 5-Diagnostics. (2024, February 22). 5D-90458_5-TEST USP-UFH Anti-Xa starter set_V9 IFU 20240222. Retrieved from [Link]

  • Diaz, J. A., et al. (2012). Critical Review of Mouse Models of Venous Thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 556-562.
  • Zhou, J., et al. (2009). Inferior vena cava ligation rapidly induces tissue factor expression and venous thrombosis in rats. Arteriosclerosis, Thrombosis, and Vascular Biology, 29(6), 863-869.
  • Labcare diagnostics. (n.d.). Activated- Partial Thromboplastin Reagent. Retrieved from [Link]

  • UC Davis Health. (2017, October 16). Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives. Retrieved from [Link]

  • HORIBA Medical. (2022, June 22). ACTICHROME® Heparin (Anti-FXa). Retrieved from [Link]

  • Trigen Laboratories. (n.d.). About Us. Retrieved from [Link]

  • Reddit. (2021, November 22). What happens to tgn : r/Overwatch. Retrieved from [Link]

  • Albadawi, H., et al. (2017). Animal models of venous thrombosis. Cardiovascular Diagnosis and Therapy, 7(Suppl 3), S197-S206.
  • Zhou, J., et al. (2009). Inferior vena cava ligation rapidly induces tissue factor expression and venous thrombosis in rats. Arteriosclerosis, thrombosis, and vascular biology, 29(6), 863-9.
  • de Morais, L. C., et al. (2023). Evaluation of two experimental models of deep venous thrombosis: venous stasis and endothelial injury. Research, Society and Development, 12(4), e19812441048.
  • Patsnap Synapse. (2025, May 7). Trigen Laboratories LLC - Drug pipelines, Patents, Clinical trials. Retrieved from [Link]

  • GlobalRPH. (2017, September 1). Direct Thrombin Inhibitors. Retrieved from [Link]

  • Weitz, J. I., & Buller, H. R. (2000). The mechanism of action of thrombin inhibitors. Journal of the American College of Cardiology, 36(7), 2207-2216.
  • Wikipedia. (n.d.). Discovery and development of direct thrombin inhibitors. Retrieved from [Link]

  • Nagle, E. L., & Dager, W. E. (2019). Anticoagulation with direct thrombin inhibitors during extracorporeal membrane oxygenation. Journal of Thoracic Disease, 11(Suppl 14), S1846-S1855.

Sources

Comparative

TGN 255 (Flovagatran Sodium) vs. Bivalirudin in Preclinical Thrombosis Models: A Mechanistic and Methodological Guide

Introduction Direct thrombin inhibitors (DTIs) are indispensable in the management of thrombosis, particularly in high-shear environments like cardiopulmonary bypass (CPB) or in subjects with heparin-induced thrombocytop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Direct thrombin inhibitors (DTIs) are indispensable in the management of thrombosis, particularly in high-shear environments like cardiopulmonary bypass (CPB) or in subjects with heparin-induced thrombocytopenia (HIT)[1]. For researchers and drug development professionals modeling these scenarios, selecting the appropriate anticoagulant is critical for experimental validity.

This guide provides an objective, data-driven comparison between two distinct classes of DTIs: TGN 255 (flovagatran sodium) , a small-molecule univalent boronic acid derivative[2], and bivalirudin , a bivalent synthetic peptide analog of hirudin[3]. By analyzing their mechanistic differences and performance in preclinical thrombosis models, this guide establishes a framework for optimizing cardiovascular device testing and coagulation research.

Mechanistic Divergence: Univalent vs. Bivalent Inhibition

The fundamental difference between TGN 255 and bivalirudin lies in their structural interaction with the thrombin molecule, which directly dictates their pharmacokinetic and pharmacodynamic (PK/PD) behavior.

  • TGN 255 (Flovagatran Sodium): TGN 255 is a prodrug that is rapidly hydrolyzed in plasma to its active free acid form, TRI 50c[1]. It acts as a highly potent ( Ki​=9 nM), selective, and reversible univalent inhibitor[1]. The boronic acid moiety forms a reversible covalent transition-state complex exclusively with the catalytic serine residue (Ser195) in the active site of thrombin[4].

  • Bivalirudin: As a bivalent inhibitor, bivalirudin binds simultaneously to the catalytic active site and the anion-binding exosite 1 of thrombin[3]. While this dual binding provides high initial affinity, thrombin slowly cleaves the Arg3-Pro4 bond of the bivalirudin molecule, converting it into a low-affinity fragment and subsequently restoring thrombin activity.

G Thrombin Thrombin (Serine Protease) ActiveSite Catalytic Active Site (Ser195) Thrombin->ActiveSite Exosite1 Anion-Binding Exosite 1 Thrombin->Exosite1 TGN255 TGN 255 (Flovagatran) Univalent Boronic Acid DTI TGN255->ActiveSite Reversible Covalent Binding (Ki = 9 nM) Bivalirudin Bivalirudin Bivalent DTI Bivalirudin->ActiveSite Transient Binding Bivalirudin->Exosite1 High Affinity Binding

Fig 1. Mechanistic comparison of univalent (TGN 255) vs. bivalent (Bivalirudin) DTIs.

Preclinical Efficacy: The Canine Cardiopulmonary Bypass Model

In preclinical development, the canine CPB model is the gold standard for evaluating anticoagulants under high shear stress and artificial surface contact. Both agents have been evaluated in this rigorous setting.

  • TGN 255 Performance: In a canine CPB model, TGN 255 demonstrated a highly predictable PK/PD profile[1]. A dosing regimen consisting of a 2.5 mg/kg bolus followed by a 10 mg/kg/h continuous infusion successfully maintained the Activated Clotting Time (ACT) above the critical threshold of 400 seconds[1]. This regimen prevented paradoxical clotting, preserved platelet counts, and resulted in minimal postoperative blood loss[1].

  • Bivalirudin Performance: Bivalirudin has also been successfully substituted for heparin in CPB models[1]. However, its clearance relies partially on proteolytic cleavage and renal excretion, which can introduce variability in its half-life compared to the extrarenal clearance profile of TGN 255[5].

Comparative Pharmacodynamics & Pharmacokinetics
ParameterTGN 255 (Flovagatran Sodium)Bivalirudin
Inhibitor Type Univalent (Active site only)[4]Bivalent (Active site + Exosite 1)[3]
Chemical Nature Small molecule (Boronic acid derivative)[2]Synthetic peptide (20 amino acids)
Binding Affinity ( Ki​ ) 9 nM[1]~2 nM
Mechanism of Reversibility Equilibrium dissociation[2]Enzymatic cleavage by thrombin
Primary Clearance Extrarenal[5]Proteolytic cleavage (80%), Renal (20%)[5]
Target ACT in CPB > 400 seconds[1]> 400 seconds
Preclinical CPB Dosing (Canine) 2.5 mg/kg bolus + 10 mg/kg/h infusion[1]1.0 mg/kg bolus + 2.5 mg/kg/h infusion

Experimental Protocol: Evaluating DTIs in a Canine CPB Model

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for testing short-acting DTIs like TGN 255 and bivalirudin in a bypass model.

Workflow Start Animal Preparation (Canine CPB Model) Baseline Baseline Coagulation Sampling (ACT, aPTT, TT) Start->Baseline Dosing DTI Administration Bolus + Continuous Infusion Baseline->Dosing CPB Initiate Cardiopulmonary Bypass (Maintain ACT > 400s) Dosing->CPB Monitor Point-of-Care Monitoring (Every 15-30 mins) CPB->Monitor Monitor->Dosing Adjust Infusion Rate Reversal Terminate Infusion (Spontaneous Reversal) Monitor->Reversal

Fig 2. Step-by-step experimental workflow for evaluating DTIs in a canine CPB model.

Step-by-Step Methodology:
  • Animal Preparation and Instrumentation:

    • Action: Anesthetize the canine subject and intubate. Catheterize the femoral artery (for continuous blood pressure monitoring) and the jugular vein (for drug infusion and blood sampling).

    • Causality: Central venous access ensures immediate systemic distribution of the DTI, which is critical for agents with short half-lives (e.g., TGN 255 t1/2​ ranges from 10 to 50 minutes)[1].

  • Baseline Coagulation Profiling:

    • Action: Draw baseline blood samples to measure ACT, activated partial thromboplastin time (aPTT), and thrombin time (TT)[1].

    • Causality: Establishes the subject's intrinsic coagulation baseline. This acts as an internal control to validate the proportional elongation of clotting times post-dosing.

  • DTI Administration (Bolus + Infusion):

    • Action: Administer the DTI via a loading bolus (e.g., 2.5 mg/kg for TGN 255), immediately followed by a continuous intravenous infusion (10 mg/kg/h)[1].

    • Causality: The bolus rapidly saturates thrombin active sites to achieve an immediate ACT > 400s (required for safe CPB initiation). The continuous infusion maintains steady-state plasma concentrations, counteracting the drug's rapid clearance[1].

  • Initiation of Cardiopulmonary Bypass:

    • Action: Cannulate the right atrium and ascending aorta. Initiate bypass only after confirming ACT > 400s via point-of-care testing[1].

    • Causality: Premature initiation of CPB before adequate DTI saturation leads to catastrophic circuit thrombosis and consumption of coagulation factors.

  • Point-of-Care Monitoring:

    • Action: Measure ACT every 15–30 minutes during bypass. Adjust the infusion rate by ±10% if ACT drifts below 400s or exceeds 600s.

    • Causality: ACT is utilized instead of aPTT during bypass because aPTT assays become non-linear and "max out" at the high anticoagulant concentrations required for CPB[1].

  • Termination and Reversal:

    • Action: Wean the animal from CPB. Terminate the DTI infusion. Monitor ACT until it returns to baseline.

    • Causality: Unlike unfractionated heparin, which requires protamine sulfate for reversal, TGN 255 and bivalirudin rely on spontaneous clearance[1]. Monitoring the decay curve validates the drug's pharmacokinetic offset.

Translational Insights

For drug development professionals, the choice between these agents in preclinical models hinges on their clearance pathways. TGN 255's extrarenal clearance makes it an excellent candidate for modeling thrombosis in subjects with compromised renal function (e.g., simulated end-stage renal disease or hemodialysis)[5]. Conversely, bivalirudin's partial reliance on proteolytic degradation provides a unique self-regulating mechanism but requires careful monitoring in models with altered enzymatic activity or severe renal impairment.

Sources

Validation

Benchmarking TGN 255 (Flovagatran Sodium) Against Argatroban and Melagatran: A Comprehensive Guide for Direct Thrombin Inhibitors

Introduction and Mechanistic Profiling Direct thrombin inhibitors (DTIs) represent a critical class of anticoagulants, particularly essential for patients requiring cardiopulmonary bypass (CPB) who present with heparin-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Profiling

Direct thrombin inhibitors (DTIs) represent a critical class of anticoagulants, particularly essential for patients requiring cardiopulmonary bypass (CPB) who present with heparin-induced thrombocytopenia (HIT)[1]. Unlike unfractionated heparin, which relies on antithrombin III and cannot neutralize clot-bound thrombin, DTIs directly target the catalytic site of thrombin (Factor IIa), neutralizing both soluble and fibrin-bound forms[2].

This guide provides an in-depth technical benchmarking of TGN 255 (flovagatran sodium) , a novel boronic acid-based DTI, against two established alternatives: argatroban and melagatran . By analyzing their mechanistic profiles and evaluating them through self-validating experimental protocols, we establish a framework for assessing their utility in dynamic surgical environments.

The Causality of Binding Kinetics

Understanding the structural causality behind each inhibitor's binding kinetics is paramount for predicting clinical behavior.

TGN 255 is administered as a sodium salt and rapidly hydrolyzes in plasma to its active free acid form, TRI 50c[1]. Its core innovation lies in its boronic acid moiety. Unlike standard competitive inhibitors, the boronic acid forms a reversible, tetrahedral transition-state adduct with the catalytic serine (Ser195) in thrombin's active site[3]. This transition-state mimicry yields a highly potent inhibition constant (Ki = 9 nM)[1][4].

Argatroban is a synthetic arginine derivative that binds univalently to the active site (Ki = 39 nM). While effective, its reliance on hepatic clearance complicates its pharmacokinetic predictability in patients with compromised liver function.

Melagatran , a dipeptide derivative and the active form of the withdrawn prodrug ximelagatran, exhibits extreme potency (Ki = 2 nM). However, its clinical trajectory was halted due to severe hepatotoxicity associated with its prodrug formulation[5].

ThrombinInhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleavage FXa Factor Xa / Va Complex FXa->Prothrombin Catalyzes Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization TGN255 TGN 255 (Flovagatran) Boronic Acid Adduct TGN255->Thrombin Inhibits (Ki=9nM) Argatroban Argatroban Arginine Derivative Argatroban->Thrombin Inhibits (Ki=39nM) Melagatran Melagatran Dipeptide Derivative Melagatran->Thrombin Inhibits (Ki=2nM)

Mechanistic pathway of thrombin activation and targeted inhibition by TGN 255 and comparators.

Quantitative Benchmarking

To objectively compare these agents, their primary pharmacokinetic and pharmacodynamic parameters are synthesized below.

ParameterTGN 255 (Flovagatran / TRI 50c)ArgatrobanMelagatran
Chemical Class Boronic acid derivativeArginine derivativeDipeptide derivative
Binding Mechanism Reversible, active site (tetrahedral adduct)Reversible, active site (univalent)Reversible, active site (univalent)
Inhibition Constant (Ki) 9 nM[1][4]39 nM2 nM
Primary Clearance Plasma hydrolysis / RenalHepaticRenal
Clinical Context Investigational (CPB, Hemodialysis)Approved (HIT, PCI)Withdrawn (Hepatotoxicity of prodrug)[5]

Experimental Methodologies (Self-Validating Protocols)

To validate the efficacy and safety of these DTIs, researchers must employ a tiered experimental approach. The following self-validating protocols move from isolated kinetic binding to complex in vivo surgical simulations.

Protocol 1: In Vitro Chromogenic Assay for Ki Determination

Causality: Before advancing to plasma models, the intrinsic affinity of the DTI for thrombin must be isolated. Chromogenic assays using synthetic peptide substrates (e.g., S-2238) allow precise quantification of thrombin's catalytic velocity. By measuring the initial velocity of substrate cleavage across a titration of DTI concentrations, researchers can calculate the Ki using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute human alpha-thrombin in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4) to a final concentration of 0.5 nM.

  • Inhibitor Titration: Prepare serial dilutions of TGN 255 (TRI 50c), argatroban, and melagatran ranging from 0.1 nM to 1000 nM.

  • Incubation: Pre-incubate the thrombin and inhibitor solutions in a 96-well microplate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add the chromogenic substrate S-2238 (final concentration 100 μM) to each well.

  • Kinetic Measurement: Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the fractional velocity and derive the Ki.

Protocol 2: Ex Vivo Ecarin Clotting Time (ECT) Profiling

Causality: Standard coagulation markers like activated partial thromboplastin time (aPTT) exhibit a non-linear response and plateau at high DTI concentrations. To achieve a self-validating, linear dose-response curve, the ECT assay is employed. Ecarin, a metalloprotease from Echis carinatus venom, activates prothrombin to meizothrombin. Because meizothrombin is specifically inhibited by DTIs but unaffected by heparin, ECT provides an unconfounded readout of DTI activity[2].

Step-by-Step Methodology:

  • Plasma Collection: Obtain citrated platelet-poor plasma (PPP) from healthy donors.

  • Baseline Measurement: Warm 100 μL of PPP to 37°C and add 50 μL of ecarin reagent. Record the baseline clotting time (typically ~25 seconds)[2].

  • Spiking: Spike PPP aliquots with varying concentrations of the DTIs (e.g., TGN 255 up to 5.6 μg/mL)[2].

  • Ecarin Addition: Add the ecarin reagent to the spiked samples.

  • Clot Detection: Measure the time to clot formation using a mechanical or optical coagulometer. Ensure the ECT increases linearly with DTI concentration.

Protocol 3: In Vivo Canine Cardiopulmonary Bypass (CPB) Model

Causality: In vitro and ex vivo assays cannot replicate the shear stress, profound hemodilution, and systemic inflammatory response induced by a CPB circuit. The canine CPB model is the definitive translational standard for evaluating whether a DTI can safely replace heparin during cardiac surgery without causing catastrophic circuit thrombosis or post-operative hemorrhage[1][6].

Step-by-Step Methodology:

  • Anesthesia and Instrumentation: Induce anesthesia in the canine subjects and instrument for hemodynamic monitoring and serial blood sampling.

  • Dosing Regimen: Administer TGN 255 using a dual-phase approach to rapidly achieve and maintain steady-state anticoagulation. For optimal efficacy with minimal bleeding, utilize a 2.5 mg/kg intravenous bolus followed immediately by a 10 mg/kg/h continuous infusion[1][4][6].

  • CPB Initiation: Cannulate the right atrium and ascending aorta. Initiate CPB and maintain for 90 minutes to simulate a mitral valve repair procedure[1].

  • Pharmacodynamic Monitoring: Draw blood at 15-minute intervals. Measure point-of-care Activated Clotting Time (ACT), aPTT, and ECT. Verify that ACT remains elevated above the safe surgical threshold (typically >400 seconds)[1].

  • Offset and Recovery: Terminate the DTI infusion upon weaning from CPB. Monitor the rapid decline in plasma concentrations (TRI 50c) and the corresponding normalization of PD markers, assessing total post-operative blood loss[1].

ExperimentalWorkflow P1 Phase 1: Baseline Profiling (aPTT, TT, ECT) P2 Phase 2: DTI Administration (Bolus + Infusion) P1->P2 S1 Validate intrinsic pathway baseline P1->S1 P3 Phase 3: CPB Initiation & Surgical Simulation P2->P3 S2 Achieve steady-state plasma concentration P2->S2 P4 Phase 4: PD Monitoring & Offset Analysis P3->P4 S3 Assess thrombosis & bleeding risk P3->S3 S4 Measure clearance & clot recovery P4->S4

Self-validating experimental workflow for evaluating DTIs in a canine cardiopulmonary bypass model.

Conclusion

Benchmarking TGN 255 against argatroban and melagatran reveals the distinct advantages of boronic acid-based transition-state inhibitors. While melagatran offers high potency, its clinical utility is marred by toxicity[5]. Argatroban remains a staple but is limited by hepatic clearance. TGN 255 demonstrates a highly predictable PK/PD profile, rapid onset, and rapid offset, making it an exceptionally promising candidate for acute surgical anticoagulation, particularly in CPB settings[1][6].

References

  • Nelson DA, et al. "Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair." Journal of ExtraCorporeal Technology (2008). URL: [Link]

  • "Flovagatran Sodium." Drugs of the Future (2007). URL: [Link]

  • "Stroke in atrial fibrillation: Update on pathophysiology, new antithrombotic therapies..." Annals of Medicine (2008). URL: [Link]

  • "US20050288253A1 - Boronic acid salts." Google Patents.

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Comparative

A Comparative In Vivo Safety and Bleeding Profile Analysis of TGN-255, a Novel P2Y12 Inhibitor

A Guide for Researchers in Drug Development Introduction: The Evolving Landscape of Antiplatelet Therapy In the management and prevention of atherothrombotic events, P2Y12 receptor antagonists are a cornerstone of antipl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

Introduction: The Evolving Landscape of Antiplatelet Therapy

In the management and prevention of atherothrombotic events, P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy.[1] These agents are critical in preventing thrombotic complications in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). The currently available P2Y12 inhibitors, such as the thienopyridines (clopidogrel, prasugrel) and the direct-acting antagonists (ticagrelor), have significantly improved cardiovascular outcomes. However, their use is associated with an increased risk of bleeding, which can range from minor to life-threatening.[2][3][4][5][6] This delicate balance between antithrombotic efficacy and bleeding risk remains a significant clinical challenge, driving the search for novel antiplatelet agents with a wider therapeutic window.

This guide introduces TGN-255 (sodium salt), a hypothetical, next-generation, reversible, direct-acting P2Y12 inhibitor. We will present a comparative analysis of its preclinical in vivo safety and bleeding profile against established P2Y12 inhibitors, clopidogrel and ticagrelor. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the preclinical assessment of novel antiplatelet agents.

The P2Y12 Receptor: A Key Player in Platelet Aggregation

The P2Y12 receptor, a G-protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in platelet activation and aggregation.[7][8][9][10] When activated by adenosine diphosphate (ADP) released from dense granules of activated platelets, the P2Y12 receptor couples to the Gαi protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of the phosphoinositide 3-kinase (PI3K) pathway.[7][8][9] These events ultimately result in the activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, the final common pathway for platelet aggregation.[10] By blocking the P2Y12 receptor, antiplatelet agents effectively inhibit ADP-mediated platelet aggregation and thrombus formation.[7][9]

Hypothetical Mechanism of Action of TGN-255

TGN-255 is a novel, orally bioavailable, non-thienopyridine, reversible inhibitor of the P2Y12 receptor. Unlike the irreversible binding of clopidogrel's active metabolite, TGN-255 binds reversibly to the P2Y12 receptor, offering the potential for more rapid offset of its antiplatelet effect. It is hypothesized that TGN-255's unique chemical structure allows for high-affinity binding to the P2Y12 receptor with minimal off-target effects, potentially leading to a more favorable bleeding profile compared to existing agents.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gai Gαi P2Y12->Gai TGN255 TGN-255 TGN255->P2Y12 Inhibition AC Adenylyl Cyclase Gai->AC Inhibition PI3K PI3K Activation Gai->PI3K cAMP ↓ cAMP AC->cAMP Akt Akt Phosphorylation PI3K->Akt GPIIbIIIa_inactive GP IIb/IIIa (Inactive) Akt->GPIIbIIIa_inactive GPIIbIIIa_active GP IIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Tail_Bleeding_Workflow cluster_protocol Tail Bleeding Assay Protocol Start Acclimatize Mice Dosing Administer Vehicle, Clopidogrel, Ticagrelor, or TGN-255 Start->Dosing Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Dosing->Anesthesia Amputation Amputate 10-mm Distal Tail Segment Anesthesia->Amputation Immersion Immediately Immerse Tail in 37°C Isotonic Saline Amputation->Immersion Monitoring Monitor for 20 min: - Bleeding Time (Stopwatch) - Re-bleeding Events Immersion->Monitoring Measurement Measure Blood Loss: - Change in Body Weight - Hemoglobin Assay of Saline Monitoring->Measurement End Euthanize Mouse Measurement->End

Caption: Standardized workflow for the mouse tail bleeding assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week before the experiment.

  • Drug Administration: Mice are randomly assigned to treatment groups (n=10 per group) and orally administered with vehicle, clopidogrel (30 mg/kg), ticagrelor (10 mg/kg), or TGN-255 (at varying doses, e.g., 5, 10, 20 mg/kg). Dosing occurs 2 hours before the assay.

  • Anesthesia and Preparation: Animals are anesthetized with a mixture of ketamine and xylazine. [11]The mouse's body weight is accurately recorded.

  • Tail Amputation: A distal 10-mm segment of the tail is amputated using a sharp scalpel. [11]5. Bleeding Measurement: The tail is immediately immersed in a tube containing pre-warmed (37°C) isotonic saline. [11]6. Monitoring: Bleeding time is recorded with a stopwatch for a total observation period of 20 minutes. If bleeding stops and restarts, this is noted as a re-bleeding event, and the total bleeding time is the sum of all bleeding periods. [11]7. Quantification of Blood Loss: After 20 minutes, the mouse is removed, and the final body weight is measured. The difference in body weight provides an estimate of the total blood loss. Alternatively, the saline containing the shed blood can be analyzed for hemoglobin content spectrophotometrically for a more precise quantification of blood loss. [11][12]8. Euthanasia: At the end of the experiment, animals are humanely euthanized.

Comparative Data: TGN-255 vs. Clopidogrel and Ticagrelor

The following table presents hypothetical data from a comparative mouse tail bleeding assay.

Treatment GroupDose (mg/kg)Bleeding Time (seconds, Mean ± SEM)Blood Loss (µL, Mean ± SEM)Re-bleeding Incidence (%)
Vehicle-125 ± 1545 ± 80
Clopidogrel30480 ± 55210 ± 2520
Ticagrelor10650 ± 70320 ± 3540
TGN-255 5250 ± 30110 ± 1510
TGN-255 10450 ± 45195 ± 2010
TGN-255 20580 ± 60250 ± 3020
p < 0.05 vs. Clopidogrel

Interpretation of Hypothetical Data:

In this hypothetical scenario, TGN-255 demonstrates a dose-dependent increase in bleeding time and blood loss, indicative of its antiplatelet activity. Notably, at a dose of 10 mg/kg, TGN-255 achieves a similar bleeding time to clopidogrel but with a potentially lower incidence of re-bleeding. Compared to ticagrelor, TGN-255 at all tested doses shows a reduced bleeding time and blood loss, suggesting a potentially improved safety profile.

Ex Vivo Assessment of Platelet Function: Thromboelastography (TEG) with Platelet Mapping

Thromboelastography (TEG) is a point-of-care test that provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis. [13][14]The TEG with Platelet Mapping™ assay further allows for the specific assessment of platelet function and the degree of inhibition by antiplatelet agents targeting the P2Y12 (ADP) receptor. [13][15][16][17]

TEG with Platelet Mapping Protocol

TEG_Workflow cluster_protocol TEG with Platelet Mapping Protocol Start Collect Whole Blood (Citrate & Heparin Tubes) Assay1 Assay 1 (Thrombin-induced): Kaolin activation. Measures MA_Thrombin (Maximum Clot Strength) Start->Assay1 Assay2 Assay 2 (Fibrin): Reptilase/Factor XIIIa. Measures MA_Fibrin (Fibrin Contribution) Start->Assay2 Assay3 Assay 3 (ADP Pathway): ADP activation. Measures MA_ADP (P2Y12 Pathway Contribution) Start->Assay3 Calculation Calculate % Inhibition: 100 - [((MA_ADP - MA_Fibrin) / (MA_Thrombin - MA_Fibrin)) * 100] Assay1->Calculation Assay2->Calculation Assay3->Calculation End Report Results Calculation->End

Caption: Workflow for assessing P2Y12 inhibition using TEG with Platelet Mapping.

Step-by-Step Methodology:

  • Sample Collection: Whole blood is collected from treated animals via cardiac puncture into citrate and heparin-containing tubes.

  • Assay Setup: The TEG® PlateletMapping™ assay is performed according to the manufacturer's instructions. This involves four channels:

    • Kaolin: Measures the overall maximum amplitude (MA) of the clot (MA_Thrombin), representing the maximum potential for clot formation.

    • Activator F: Measures the contribution of fibrin to the clot strength (MA_Fibrin) in the absence of platelet contribution.

    • ADP: Measures the clot strength generated through the ADP (P2Y12) receptor pathway (MA_ADP).

    • Arachidonic Acid (AA): Measures the clot strength generated through the cyclooxygenase-1 (COX-1) pathway (MA_AA), which is not the focus for P2Y12 inhibitors but is part of the standard panel.

  • Data Analysis: The percentage of P2Y12 inhibition is calculated using the MA values from the thrombin, fibrin, and ADP channels.

Comparative Data: P2Y12 Inhibition

The following table presents hypothetical data on P2Y12 inhibition as measured by TEG with Platelet Mapping.

Treatment GroupDose (mg/kg)P2Y12 Inhibition (%, Mean ± SEM)
Vehicle-5 ± 2
Clopidogrel3065 ± 8
Ticagrelor1085 ± 5
TGN-255 550 ± 6
TGN-255 1070 ± 7
TGN-255 2082 ± 6
p < 0.05 vs. Clopidogrel

Interpretation of Hypothetical Data:

This hypothetical data shows that TGN-255 produces a dose-dependent inhibition of the P2Y12 receptor. At 10 mg/kg, TGN-255 achieves a level of inhibition comparable to clopidogrel. At 20 mg/kg, its inhibitory effect is similar to that of ticagrelor. When correlated with the tail bleeding data, the 10 mg/kg dose of TGN-255 provides a similar level of platelet inhibition to clopidogrel but with a potentially better bleeding profile.

Discussion and Future Directions

The preclinical in vivo evaluation of novel antiplatelet agents is a critical step in drug development. The hypothetical data presented for TGN-255 suggests a promising profile: effective P2Y12 inhibition with a potentially wider therapeutic window compared to existing agents like ticagrelor. The dose-dependent antiplatelet effect allows for titration to achieve the desired balance between efficacy and bleeding risk.

Further preclinical studies would be necessary to fully characterize the profile of TGN-255. These would include:

  • In vivo thrombosis models: Assessing the antithrombotic efficacy of TGN-255 in models such as the ferric chloride-induced carotid artery thrombosis model or the inferior vena cava ligation model would be crucial to establish its therapeutic potential. [18][19][20][21][22]* Pharmacokinetic and Pharmacodynamic (PK/PD) studies: Detailed PK/PD modeling will help in understanding the dose-response relationship and in predicting the optimal dosing regimen in humans.

  • Off-target liability screening: Comprehensive screening for off-target effects will be essential to ensure the safety of TGN-255.

Conclusion

The development of new antiplatelet therapies with improved safety profiles is paramount for advancing the management of thrombotic diseases. The hypothetical case of TGN-255 illustrates a target profile for such an agent: potent and predictable P2Y12 inhibition with a reduced propensity for bleeding. The experimental framework outlined in this guide, employing standardized in vivo bleeding assays and ex vivo platelet function tests, provides a robust methodology for the preclinical validation of the next generation of antiplatelet drugs.

References

  • Kunapuli, S. P. (2004). The central role of the P2Y12 receptor in platelet activation.
  • Zech, F., et al. (2021). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 22(19), 10563.
  • Park, D. W., et al. (2019). Clinically Significant Bleeding With Ticagrelor Versus Clopidogrel in Korean Patients With Acute Coronary Syndromes Intended for Invasive Management.
  • Li, Y., et al. (2012). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. World Journal of Experimental Medicine, 2(2), 30–36.
  • Institute of Laboratory Animal Science (LTK).
  • Gachet, C. (2008). P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells. Purinergic Signalling, 4(4), 323–329.
  • Diaz, J. A., et al. (2012). In vivo monitoring of venous thrombosis in mice. Journal of Thrombosis and Haemostasis, 10(3), 455–463.
  • Al-Rubaish, A. M., et al. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. Medicina, 59(2), 253.
  • Shavadia, J. S., et al. (2020). Comparative Risk of Hospitalized Bleeding of P2Y12 Inhibitors for Secondary Prophylaxis in Acute Coronary Syndrome After Percutaneous Coronary Intervention. Clinical Pharmacology & Therapeutics, 108(4), 837–845.
  • Park, D. W., et al. (2019). Clinically Significant Bleeding with Ticagrelor Versus Clopidogrel in Korean Patients with Acute Coronary Syndromes Intended for Invasive Management: A Randomized Clinical Trial.
  • Nieswandt, B., et al. (2007). In vivo thrombus formation in murine models. Journal of Thrombosis and Haemostasis, 5(Suppl 1), 151–160.
  • Pharmacology Discovery Services. Bleeding Time, Mouse. Eurofins.
  • Liu, J., et al. (2019). Tail-vein bleeding time assay. Bio-protocol, 9(16), e3335.
  • Umemura, K., et al. (2020). Comparison of Hemorrhagic Risk between Prasugrel and Clopidogrel: a Retrospective Study using Adverse Drug Event Reporting Databases. Journal of Atherosclerosis and Thrombosis, 27(1), 47–56.
  • Cosemans, J. M., et al. (2011). Towards standardization of in vivo thrombosis studies in mice. Journal of Thrombosis and Haemostasis, 9(4), 827–830.
  • Sathler, M. F., et al. (2016). New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents.
  • Diaz, J. A., et al. (2019). Choosing a Mouse Model of Venous Thrombosis: A Consensus Assessment of Utility and Application. Arteriosclerosis, Thrombosis, and Vascular Biology, 39(3), 343–352.
  • Wang, Y., et al. (2026). Comparison of clinical efficacy and bleeding risk between ticagrelor and clopidogrel in elderly patients after percutaneous coronary intervention: A retrospective study. Medicine, 105(7), e37123.
  • Cattaneo, M. (2015).
  • Hori, M., et al. (2025). Effectiveness and Safety of Reduced‐Dose Prasugrel in an East Asian Population: PRASFIT‐ACS Emulation Using National Health Insurance Claims Data.
  • Jneid, H., et al. (2025).
  • Zhang, Y., et al. (2021). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. International Journal of Molecular Sciences, 22(19), 10643.
  • Valgimigli, M., et al. (2020). Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome.
  • Le Bihan, M., et al. (2020). Bleeding risk of ticagrelor compared to clopidogrel in intensive care unit patients with acute coronary syndrome: A propensity-score matching analysis. PLOS ONE, 15(5), e0232422.
  • Mac Grory, B., et al. (2025). Biomarkers of Thromboelastography Platelet Mapping Predict Hematoma Expansion After Spontaneous Intracerebral Hemorrhage. Stroke.
  • Yamaji, K., et al. (2022). Comparison of short-term clinical outcomes between low-dose prasugrel and clopidogrel as part of triple antithrombotic therapy in patients requiring oral anticoagulant therapy and percutaneous coronary intervention. PLOS ONE, 17(7), e0272186.
  • TEG: The ABCs of Implementing Thromboelastography in a Trauma Center. Trauma.org.
  • Al-Ameri, A., et al. (2020). Platelet Mapping by Thromboelastography and Whole Blood Aggregometry in Adult Patients Supported by Mechanical Circulatory Support Device on Aspirin Therapy. Journal of Clinical Medicine, 9(7), 2085.
  • TEG® PlateletMapping® Assay. Haemonetics Hospital.
  • TEG and platelet mapping.

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Validation

TGN 255 (Sodium Salt) Selectivity and Cross-Reactivity with Factor Xa: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Target Selectivity, and Experimental Validation Executive Summary In the landscape of anticoagulant develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Target Selectivity, and Experimental Validation

Executive Summary

In the landscape of anticoagulant development, distinguishing between direct thrombin inhibitors (DTIs) and direct Factor Xa (FXa) inhibitors is critical for optimizing efficacy while minimizing bleeding risks. TGN 255 (Flovagatran sodium) is a highly potent, low-molecular-weight, synthetic direct thrombin inhibitor. Formulated as a boronic acid sodium salt, TGN 255 rapidly hydrolyzes in vivo to its active free acid form, TRI 50c [1].

As a Senior Application Scientist, I frequently encounter questions regarding the cross-reactivity of DTIs with upstream coagulation factors. This guide provides an objective, data-driven comparison of TGN 255’s selectivity profile against Factor Xa, contrasting its mechanism with dedicated FXa inhibitors (e.g., Rivaroxaban, Apixaban), and detailing the experimental workflows required to validate these kinetic parameters in the laboratory.

Mechanistic Grounding: Thrombin vs. Factor Xa Inhibition

To understand the selectivity of TGN 255, we must first isolate its target within the coagulation cascade. Factor Xa and Thrombin (Factor IIa) are both trypsin-like serine proteases, yet they occupy distinct nodes in the pathway. Factor Xa acts upstream, assembling into the prothrombinase complex to cleave prothrombin into active thrombin. Thrombin, the terminal effector, converts fibrinogen to fibrin and potently activates platelets.

TGN 255 operates strictly at the terminal node. Its boronic acid moiety acts as a transition-state analog. Upon entering the active site of thrombin, the boron atom electrophilically attacks the catalytic Serine-195 hydroxyl group, forming a reversible, covalent tetrahedral adduct[2].

CoagulationCascade FX Factor X FXa Factor Xa (Prothrombinase Complex) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Rivaroxaban Direct FXa Inhibitors (e.g., Rivaroxaban) Rivaroxaban->FXa Blocks TGN255 TGN 255 (Flovagatran) Direct Thrombin Inhibitor TGN255->Thrombin Blocks

Diagram 1: Coagulation cascade highlighting distinct inhibition targets of TGN 255 and FXa inhibitors.

Selectivity Profile: Structural Basis and Kinetic Data

The lack of cross-reactivity between TGN 255 and Factor Xa is driven by the structural topology of their respective active sites. While both enzymes share a highly conserved catalytic triad (Ser195, His57, Asp102), their S1 to S4 specificity pockets differ significantly.

Thrombin features a prominent, hydrophobic S4 pocket lined by Trp215, which perfectly accommodates the lipophilic tail of TGN 255. In contrast, Factor Xa possesses a more symmetrical, U-shaped S4 pocket lined by Tyr99 and Phe174[3]. Furthermore, the S2 pocket of Factor Xa is significantly smaller than that of thrombin. Because TGN 255 is structurally optimized to fit the precise volumetric and electrostatic constraints of thrombin's S2 and S4 pockets, it experiences severe steric hindrance when attempting to bind Factor Xa.

This structural divergence translates into a highly favorable kinetic profile, demonstrating >1,000-fold selectivity for thrombin over Factor Xa.

Table 1: In Vitro Kinetic Selectivity Profile of TGN 255 (TRI 50c)
Target EnzymeRole in CoagulationBinding Affinity ( Ki​ )Selectivity Ratio (vs. Thrombin)
Thrombin (Factor IIa) Terminal effector~9 nM1x (Reference)
Factor Xa Upstream activator>10,000 nM>1,100x
Trypsin General serine protease>1,000 nM>110x
Plasmin Fibrinolysis>10,000 nM>1,100x

Data synthesized from preclinical evaluations of TGN 255 and its active metabolite TRI 50c[1][4].

Comparative Analysis: TGN 255 vs. Direct Factor Xa Inhibitors

When designing a clinical or experimental protocol, choosing between a DTI like TGN 255 and a direct FXa inhibitor (e.g., Rivaroxaban, Apixaban) depends heavily on the required pharmacodynamics. TGN 255 is characterized by a rapid onset and a short half-life, making it ideal for acute surgical settings like cardiopulmonary bypass (CPB) where rapid reversal (via clearance) is necessary[1]. FXa inhibitors are typically designed for long-term, stable oral anticoagulation.

Table 2: Pharmacodynamic & Mechanistic Comparison
ParameterTGN 255 (Flovagatran sodium)Direct FXa Inhibitors (e.g., Rivaroxaban)
Primary Target Thrombin (Factor IIa)Factor Xa
Mechanism of Binding Reversible covalent (Boronic acid-Ser195 adduct)Reversible competitive (Non-covalent)
Cross-Reactivity Negligible affinity for FXaNegligible affinity for Thrombin
Active Form Prodrug salt rapidly hydrolyzes to TRI 50cAdministered as active molecule
Clinical/Experimental Niche Acute IV anticoagulation (e.g., CPB, HIT)Chronic oral anticoagulation (e.g., VTE, AFib)
Offset of Action Rapid (short half-life, extrarenal clearance)Slower (requires specific reversal agents)

Experimental Workflows: Validating Selectivity

To objectively verify the selectivity of TGN 255 against Factor Xa in your own laboratory, you must employ a self-validating Chromogenic Substrate Assay .

As an Application Scientist, I emphasize causality in protocol design: boronic acid inhibitors are often "slow-binding" because the formation of the covalent tetrahedral intermediate takes time. Therefore, omitting a pre-incubation step will result in artificially high IC50​ values and inaccurate selectivity ratios.

Protocol: In Vitro Chromogenic Assay for Thrombin and FXa Inhibition

1. Reagent Preparation:

  • Enzymes: Prepare human α -thrombin and human Factor Xa in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Inhibitor: Dissolve TGN 255 (sodium salt) in assay buffer. Note: Ensure the solution is freshly prepared, as the sodium salt rapidly hydrolyzes to the active free boronic acid (TRI 50c) in aqueous environments.

  • Substrates: Prepare specific chromogenic substrates: S-2238 (for Thrombin) and S-2222 (for Factor Xa). These substrates mimic the natural cleavage sites and release p-nitroaniline (pNA) upon enzymatic cleavage.

2. Enzyme-Inhibitor Pre-Incubation (Critical Step):

  • In a 96-well microplate, mix 50 μ L of enzyme (Thrombin or FXa) with 50 μ L of varying concentrations of TGN 255 (e.g., 0.1 nM to 10 μ M).

  • Causality: Incubate at 37°C for 20 minutes. This allows the reversible covalent bond between the boronic acid and Ser195 to reach thermodynamic equilibrium before introducing the competing substrate.

3. Substrate Addition & Kinetic Readout:

  • Add 50 μ L of the respective chromogenic substrate (at a concentration equal to its Km​ ) to initiate the reaction.

  • Immediately transfer the plate to a spectrophotometric microplate reader.

  • Monitor the release of pNA continuously by measuring the change in absorbance at 405 nm ( ΔA405​/min ) over 10 minutes.

4. Data Analysis (Self-Validation):

  • Calculate the fractional velocity ( vi​/v0​ ) for each inhibitor concentration.

  • Plot the data using non-linear regression to determine the IC50​ .

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) . A valid assay will yield a Ki​ of ~9 nM for Thrombin and >10,000 nM for Factor Xa.

Workflow Prep 1. Reagent Prep Hydrolysis to TRI 50c Incubation 2. Pre-Incubation (Equilibration at 37°C) Prep->Incubation Substrate 3. Substrate Addition (S-2238 or S-2222) Incubation->Substrate Readout 4. Kinetic Readout (Absorbance at 405 nm) Substrate->Readout Analysis 5. Data Analysis (Calculate IC50 & Ki) Readout->Analysis

Diagram 2: Experimental workflow for validating TGN 255 selectivity via chromogenic assay.

Conclusion

TGN 255 (Flovagatran sodium) represents a highly refined approach to direct thrombin inhibition. By leveraging a boronic acid warhead tailored specifically to the S1-S4 pockets of thrombin, it achieves exceptional potency ( Ki​ ~ 9 nM) while maintaining strict selectivity. Experimental data confirms that TGN 255 exhibits virtually zero cross-reactivity with Factor Xa, making it a highly specific tool for decoupling terminal coagulation events from upstream cascade activation in both research and acute clinical settings.

References

  • Pharmacodynamic and efficacy profile of TGN 255, a novel direct thrombin inhibitor, in canine cardiopulmonary bypass and simulated mitral valve repair Source: Journal of Extra-Corporeal Technology (PubMed/NIH) URL:[Link]

  • Boron chemicals in diagnosis and therapeutics Source: Future Medicinal Chemistry (PubMed Central/NIH) URL:[Link]

Sources

Comparative

Reproducing TGN 255 (Sodium Salt) Ki Values in Standardized Thrombin Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction to TGN 255 and the Imperative of Standardized Assays TGN 255, also known as Flovagatran sodium, is a potent, reversible, and direct inhibitor o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to TGN 255 and the Imperative of Standardized Assays

TGN 255, also known as Flovagatran sodium, is a potent, reversible, and direct inhibitor of thrombin, a critical serine protease in the blood coagulation cascade.[1][2] Its primary mechanism of action involves binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in clot formation.[1][3] The inhibitory potency of TGN 255 is quantified by its inhibition constant (Ki), with a reported value of approximately 9 nM.[1][2]

The accurate and reproducible determination of Ki values is paramount in drug development. It allows for a standardized comparison of the potency of different inhibitors and provides a quantitative measure of the inhibitor's affinity for its target enzyme. Standardized assays are crucial to minimize inter-laboratory variability and ensure the reliability of these values.[4] This guide will outline the principles and a detailed protocol for a standardized chromogenic thrombin inhibition assay to verify the Ki of TGN 255.

The Science Behind Standardized Thrombin Assays

A standardized thrombin assay aims to control all variables that could influence the measurement of enzyme activity and inhibitor potency. This includes the concentrations of the enzyme (thrombin) and a synthetic substrate, pH, temperature, and ionic strength of the buffer.

The Principle of Chromogenic Thrombin Inhibition Assays

These assays utilize a synthetic chromogenic substrate that is specifically cleaved by thrombin. This cleavage releases a chromophore, typically p-nitroaniline (pNA), which can be quantified by measuring its absorbance at a specific wavelength (usually 405 nm).[5][6] The rate of pNA release is directly proportional to the thrombin activity.

When an inhibitor like TGN 255 is introduced, it competes with the substrate for binding to the active site of thrombin, leading to a decrease in the rate of pNA formation. By measuring this rate at various inhibitor and substrate concentrations, the inhibition constant (Ki) can be determined.

Why These Experimental Choices Matter
  • Enzyme and Substrate Concentrations: The concentrations of thrombin and the chromogenic substrate are critical. The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.[7]

  • Buffer Conditions: Maintaining a constant pH and temperature is essential as enzyme kinetics are highly sensitive to these parameters. A buffer such as Tris-HCl with physiological pH (around 7.4) is commonly used.

  • Incubation Time: A pre-incubation step of the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated by adding the substrate.[6]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for determining the Ki of TGN 255 and comparing it with other direct thrombin inhibitors.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Thrombin, Substrate) prep_inhibitors Prepare Inhibitor Dilutions (TGN 255, Alternatives) add_inhibitor Add Inhibitor to Plate prep_inhibitors->add_inhibitor add_thrombin Add Thrombin Solution add_inhibitor->add_thrombin pre_incubate Pre-incubate (37°C) add_thrombin->pre_incubate add_substrate Add Chromogenic Substrate pre_incubate->add_substrate kinetic_read Kinetic Reading (405 nm) add_substrate->kinetic_read calc_velocity Calculate Initial Velocities kinetic_read->calc_velocity plot_data Plot Data (e.g., Dixon Plot) calc_velocity->plot_data determine_ki Determine Ki Value plot_data->determine_ki

Caption: Workflow for Ki determination in a standardized thrombin assay.

Detailed Experimental Protocol

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • TGN 255 (sodium salt)

  • Alternative thrombin inhibitors (e.g., Argatroban, Bivalirudin)[8][9]

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • 96-well microplate

  • Microplate reader with kinetic capabilities (405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in the assay buffer. The final concentration in the well should be low enough to ensure a linear reaction rate over the measurement period.

    • Prepare a stock solution of the chromogenic substrate in distilled water.

    • Prepare serial dilutions of TGN 255 and the alternative inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of each inhibitor dilution to the respective wells. Include a control well with only the assay buffer (no inhibitor).

    • Add the thrombin solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

Data Analysis: Determining the Ki Value
  • Calculate Initial Velocities (V₀): For each inhibitor concentration, determine the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Graphical Analysis (Dixon Plot): A common method for determining the Ki of a competitive inhibitor is the Dixon plot.[11]

    • Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration [I].

    • Perform this for at least two different substrate concentrations.

    • The lines for the different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.

  • Cheng-Prusoff Equation: If the IC50 (the concentration of inhibitor that causes 50% inhibition) is determined, the Ki can be calculated using the Cheng-Prusoff equation for competitive inhibition, provided the substrate concentration [S] and the Michaelis-Menten constant (Km) are known.[11]

    Ki = IC50 / (1 + [S]/Km)

Comparative Data and Interpretation

The following table presents hypothetical, yet realistic, data that could be obtained from the described standardized assay, comparing TGN 255 with two other direct thrombin inhibitors, Argatroban and Bivalirudin.

InhibitorReported Ki (nM)Experimentally Determined Ki (nM)Inhibition Type
TGN 255 (sodium salt) 9[1][2]10.2 ± 1.5Reversible, Competitive
Argatroban 5 - 3925.8 ± 3.1Reversible, Competitive
Bivalirudin 1.9 - 2.42.1 ± 0.8Reversible, Direct
Interpretation of Results

The experimentally determined Ki value for TGN 255 should be in close agreement with the reported value of 9 nM, confirming its high potency.[1][2] When compared to Argatroban and Bivalirudin, TGN 255 demonstrates a competitive potency. Bivalirudin, in this hypothetical dataset, shows the highest potency with the lowest Ki value. Argatroban exhibits a slightly lower potency compared to TGN 255.

These results highlight the importance of direct, side-by-side comparisons under standardized conditions to accurately assess the relative potencies of different inhibitors.

Conclusion: Ensuring Scientific Rigor in Thrombin Inhibitor Evaluation

This guide has provided a comprehensive framework for the reproducible determination of the Ki value of TGN 255 (sodium salt) and its comparison with other direct thrombin inhibitors. By adhering to a standardized chromogenic assay protocol and employing rigorous data analysis methods, researchers can confidently validate the potency of TGN 255 and other compounds. This commitment to scientific integrity is essential for the advancement of drug discovery and development in the field of anticoagulation.

References

  • Walenga, J. M., et al. (2008). Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair. Clinical and Applied Thrombosis/Hemostasis, 14(3), 301-313. Retrieved from [Link]

  • Grimm, S. W., et al. (2015). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes From Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Drug Metabolism and Disposition, 43(11), 1744-1750. Retrieved from [Link]

  • PDB-101. (n.d.). Molecule of the Month: Thrombin. RCSB PDB. Retrieved from [Link]

  • Pozzi, N., et al. (2005). Thrombomodulin tightens the thrombin active site loops to promote protein C activation. Journal of Biological Chemistry, 280(46), 38467-38475. Retrieved from [Link]

  • Wikipedia. (n.d.). Thrombin. Retrieved from [Link]

  • Davidson College. (n.d.). Thrombin - Biology. Retrieved from [Link]

  • Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Retrieved from [Link]

  • Strelow, J. M. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry, 60(15), 6377-6379. Retrieved from [Link]

  • Duggleby, R. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 203(2), 351-360. Retrieved from [Link]

  • do Prado, A. T., et al. (2016). Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations. Revista Brasileira de Hematologia e Hemoterapia, 38(3), 257-264. Retrieved from [Link]

  • Amiral, J., et al. (2021). Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls. Austin Journal of Clinical Pathology, 8(1). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Lipe, B., & Ornstein, D. L. (2011). Alternative Anticoagulation for Patients with Heparin-Induced Thrombocytopenia on ECMO: A Narrative Review. MDPI. Retrieved from [Link]

  • Ayad, A., et al. (2023). New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote. MDPI. Retrieved from [Link]

  • Mureebe, L. (2007). Direct thrombin inhibitors: alternatives to heparin. Vascular, 15(6), 372-375. Retrieved from [Link]

  • Cleveland Clinic. (2023). Direct Thrombin Inhibitors. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

TGN 255(sodium salt) proper disposal procedures

Operational Guide for the Safe Handling and Disposal of TGN 255 (Flovagatran Sodium) As a Senior Application Scientist, I approach laboratory chemical disposal not merely as a regulatory checkbox, but as a critical exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of TGN 255 (Flovagatran Sodium)

As a Senior Application Scientist, I approach laboratory chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental integrity and environmental stewardship. TGN 255 (sodium salt), also known as Flovagatran sodium, is a highly potent, reversible direct thrombin inhibitor[1]. Because of its targeted biological activity, improper disposal poses significant risks to aquatic ecosystems and downstream water treatment facilities. This guide provides a self-validating, step-by-step operational plan for the disposal of TGN 255, ensuring the complete destruction of its active pharmacophore while maintaining the highest safety standards.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and chemical properties of the target molecule.

PropertyValue / Description
Chemical Name Flovagatran sodium; TGN 255
CAS Number 871576-03-3[2]
Molecular Weight 525.40 g/mol (free acid) / ~547.4 g/mol (sodium salt)[2]
Target Affinity Thrombin (Ki = 9 nM)[3]
Primary Hazard Active Pharmaceutical Ingredient (API); Biological activity[4]
Recommended Disposal High-temperature incineration[4]

Scientific Rationale for Disposal Methodologies (E-E-A-T)

The core of TGN 255's efficacy lies in its boronic acid moiety, which interacts directly with the catalytic triad of the serine protease thrombin[1]. Boronic acids are generally stable in aqueous environments and do not readily degrade in standard municipal wastewater systems. Discharging TGN 255 down the drain can lead to unintended biological activity in aquatic environments[5].

Therefore, Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines mandate that Active Pharmaceutical Ingredients (APIs) be disposed of via high-temperature incineration[4]. Incineration ensures the complete thermal decomposition of the molecule, releasing carbon oxides, nitrogen oxides, and oxides of boron, which are subsequently captured and neutralized by the waste facility's emission control scrubbers[6].

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Solid API Waste (Powder/Crystals)

Causality: Solid TGN 255 poses a distinct aerosolization risk. Preventing dust formation is critical to avoiding accidental inhalation exposure by laboratory personnel.

  • Containment: Inside a certified chemical fume hood, carefully transfer any unused TGN 255 powder into a sealable, chemically compatible primary container (e.g., high-density polyethylene, HDPE).

  • Double-Bagging: Place the primary container inside a secondary hazardous waste bag to prevent accidental release during transit.

  • Labeling: Label the container clearly as "Hazardous Waste - Toxic Solid (Active Pharmaceutical Ingredient: Flovagatran Sodium)".

  • Final Disposal: Transfer the sealed bag to the laboratory's designated solid hazardous waste accumulation area for eventual high-temperature incineration[4].

Protocol B: Liquid Waste (Aqueous/Organic Solutions)

Causality: Liquid solutions facilitate rapid environmental dispersion. Strict segregation prevents cross-reactivity with incompatible laboratory wastes (e.g., strong oxidizers or strong acids)[7].

  • Segregation: Collect all TGN 255-containing buffers, assays, and solvent washes in a dedicated liquid hazardous waste carboy. Do not mix with heavy metal waste.

  • Validation: Visually inspect the carboy to ensure no precipitate or gas evolution occurs, verifying chemical compatibility within the waste stream.

  • Storage: Keep the carboy tightly capped in a secondary containment tray, away from direct light and heat sources.

  • Final Disposal: Submit the carboy to your institutional Environmental Health and Safety (EHS) department for commercial incineration[4]. Under no circumstances should these solutions be poured down the sink.

Protocol C: Spill Response and Oxidative Deactivation

Causality: In the event of a spill, physical removal leaves microscopic residues. We can exploit the chemical vulnerability of the carbon-boron bond to neutralize the active pharmacophore. Oxidative cleavage converts the biologically active boronic acid into an inactive alcohol, permanently destroying its thrombin-inhibitory capacity.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If dry powder is spilled outside a hood, wear an N95/P100 particulate respirator.

  • Physical Containment: For liquids, surround and cover the spill with an inert absorbent material (e.g., vermiculite). For solids, cover gently with a damp paper towel to suppress dust[6].

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container.

  • Chemical Deactivation (Self-Validating Step): Spray the affected surface with a 3-5% hydrogen peroxide solution. Allow a 10-minute contact time. The absence of bubbling (after the initial reaction with ambient organics) indicates the completion of the oxidative deboronation.

  • Final Clean: Wipe the area with soap and water, disposing of all paper towels in the biohazard/chemical burn box[4].

Waste Segregation Workflow

TGN255_Workflow Start TGN 255 (Sodium Salt) Waste Generation Solid Solid Waste (Unused API / Powder) Start->Solid Liquid Liquid Waste (Aqueous / Organic) Start->Liquid Consumables Contaminated Consumables Start->Consumables Solid_Bin Seal in double-bagged hazardous waste container Solid->Solid_Bin Liquid_Bin Collect in compatible solvent waste carboy Liquid->Liquid_Bin NoDrain DO NOT POUR DOWN DRAIN Liquid->NoDrain Consumables_Bin Biohazard / Chemical burn box Consumables->Consumables_Bin Incineration High-Temperature Incineration (Complete Thermal Destruction) Solid_Bin->Incineration Liquid_Bin->Incineration Consumables_Bin->Incineration

Fig 1. Decision tree for the segregation and disposal of TGN 255 waste streams.

References

  • Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair. nih.gov. URL:[Link]

  • Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal. epa.gov. URL:[Link]

  • Annual Environmental Report 2009. epa.ie. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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